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(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol Documentation Hub

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Core Science & Biosynthesis

Foundational

Characterization of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol: A Guide to an Undocumented Compound

A comprehensive search of the scientific literature and chemical databases reveals a significant gap in the characterization data for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol. While the parent scaffold and its deriva...

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive search of the scientific literature and chemical databases reveals a significant gap in the characterization data for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol. While the parent scaffold and its derivatives have garnered interest in medicinal chemistry, detailed spectroscopic and physical data for the 7-hydroxy substituted variant remains largely unpublished. This guide, therefore, serves to highlight the existing knowledge on the core structure and outlines the necessary experimental protocols that would be required for a full characterization of the title compound.

The 2-oxa-5-azabicyclo[2.2.1]heptane framework is a conformationally rigid bridged morpholine isostere that has been utilized in drug design.[1] Its constrained bicyclic structure offers a unique three-dimensional presentation of substituents, making it an attractive scaffold for exploring structure-activity relationships in various biological targets.

The Parent Scaffold: (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane

An improved and efficient synthesis of the parent compound, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, has been developed starting from trans-4-hydroxy-L-proline.[1] This multi-step synthesis utilizes a benzyloxycarbonyl (Cbz) protecting group for the amine and proceeds in a high overall yield.[1] The structural integrity of the synthesized parent compound has been confirmed by proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, with the obtained spectra being consistent with previously reported data.[2]

Derivatives of this scaffold, particularly those substituted at the C-3 position, have been synthesized and characterized as backbone-constrained analogues of bioactive molecules like baclofen and pregabalin.[3] These studies provide some spectroscopic data, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), for these more complex analogues.[3]

The Missing Piece: Characterization of the 7-ol Derivative

Despite the available information on the core structure and some of its derivatives, specific experimental data for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol is not present in the currently accessible scientific literature. A thorough characterization of this molecule would necessitate a suite of analytical techniques to elucidate its structure, purity, and physicochemical properties.

The following sections outline the standard methodologies that would be employed for the comprehensive characterization of this novel compound.

Proposed Experimental Workflow for Characterization

A logical workflow for the characterization of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol would involve a series of spectroscopic and analytical techniques to confirm its identity and purity.

G cluster_synthesis Synthesis & Purification Synthesis Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS MP Melting Point Purification->MP Purity Purity Analysis (HPLC, GC) Purification->Purity Crystal X-ray Crystallography (optional) Purity->Crystal

Caption: Proposed workflow for the characterization of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments required to characterize (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters would include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • The chemical shifts (δ) should be reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

    • Expected signals would include resonances for the protons on the bicyclic core and the hydroxyl proton. The coupling patterns (e.g., doublets, triplets, multiplets) and coupling constants (J) in Hz will be crucial for assigning the relative stereochemistry of the 7-hydroxyl group (endo or exo).

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled carbon-13 NMR spectrum.

    • This will provide information on the number of unique carbon environments in the molecule.

    • The chemical shift of the C7 carbon bearing the hydroxyl group will be of particular interest.

  • 2D NMR Spectroscopy (COSY, HSQC):

    • Correlation Spectroscopy (COSY) experiments would be used to establish proton-proton coupling networks, aiding in the assignment of the ¹H NMR spectrum.

    • Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be employed to correlate each proton with its directly attached carbon atom, facilitating the unambiguous assignment of the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the infrared spectrum over the range of 4000-400 cm⁻¹.

    • Key characteristic absorption bands to look for would include:

      • A broad O-H stretching band for the hydroxyl group in the region of 3200-3600 cm⁻¹.

      • C-H stretching bands for the aliphatic protons around 2850-3000 cm⁻¹.

      • A C-O stretching band for the ether linkage and the alcohol.

      • N-H bending and C-N stretching bands for the secondary amine.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system (e.g., GC-MS or LC-MS).

    • Electrospray ionization (ESI) or chemical ionization (CI) would be suitable techniques to generate the protonated molecule [M+H]⁺.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the molecular weight of the compound.

    • High-resolution mass spectrometry (HRMS) is essential to determine the exact mass and, consequently, the elemental composition of the molecule, which provides strong evidence for its chemical formula.

    • Tandem mass spectrometry (MS/MS) could be used to fragment the parent ion and provide further structural information based on the fragmentation pattern.

Tabular Summary of Expected Data

While experimental data is not available, the following table outlines the expected types of data that would be generated from a full characterization.

Analytical Technique Parameter Expected Observation for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol
¹H NMR Chemical Shifts (δ)Resonances in the aliphatic region for the bicyclic core protons. A distinct signal for the H-7 proton, with its chemical shift and coupling constants indicating the endo/exo stereochemistry. A resonance for the hydroxyl proton.
Coupling Constants (J)J-couplings between adjacent protons, providing information on the dihedral angles and stereochemistry.
¹³C NMR Chemical Shifts (δ)Distinct signals for each of the five unique carbon atoms in the bicyclic core. The chemical shift of C7 would be significantly downfield due to the attached hydroxyl group.
IR Spectroscopy Wavenumber (cm⁻¹)Broad O-H stretch (~3200-3600 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), C-O stretch, N-H bend, C-N stretch.
HRMS m/zAn exact mass measurement corresponding to the elemental formula C₅H₉NO₂.
Melting Point °CA sharp melting point range for a pure crystalline solid.
Purity Analysis % AreaHigh purity (>95%) as determined by HPLC or GC analysis.

Conclusion

The characterization of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol represents an opportunity to contribute new knowledge to the field of heterocyclic chemistry. The lack of published data underscores the novelty of this specific compound. By following the established and rigorous experimental protocols outlined in this guide, researchers can fully elucidate its structure and properties. This foundational data is a prerequisite for any further investigation into its potential applications in drug discovery and development. The scientific community awaits the synthesis and comprehensive characterization of this intriguing molecule to unlock its full potential.

References

  • An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 2013.

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry, 2023.

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. E-Library, 2013.

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 2022.

Sources

Exploratory

Conformationally Restricted Bioisosteres: A Technical Guide to the Physical Properties and Application of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol

Executive Summary: The "Escape from Flatland" Paradigm In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic rings has been linked to poor clinical attrition rates due to suboptimal solubility and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland" Paradigm

In modern drug discovery, the over-reliance on flat, sp2-hybridized aromatic rings has been linked to poor clinical attrition rates due to suboptimal solubility and off-target toxicity. The transition toward sp3-rich, three-dimensional scaffolds—often termed "escaping flatland"—has driven the development of conformationally restricted bioisosteres.

(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol is a highly specialized, bridged bicyclic morpholine analog. By introducing a one-carbon tether across the morpholine ring and functionalizing the bridging carbon with a hydroxyl group, this scaffold offers profound advantages: it lowers lipophilicity, modulates the basicity of the secondary amine, blocks adjacent sites from cytochrome P450 (CYP) oxidation, and provides a novel stereodefined exit vector for target engagement.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol requires analyzing the geometric constraints imposed by its [2.2.1] bicyclic system.

Quantitative Data Summary

The following table summarizes the fundamental physicochemical properties of the compound compared to a standard morpholine ring.

PropertyStandard Morpholine(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol
Molecular Weight 87.12 g/mol 115.13 g/mol (Free Base)[1] / 151.59 g/mol (HCl Salt)[2]
Molecular Formula C4H9NOC5H9NO2[1]
cLogP -0.86~ -1.50 (Empirically lower than unbridged analogs)
pKa (Conjugate Acid) 8.36~ 7.0 - 7.5 (Modulated via inductive strain)
Topological Polar Surface Area 21.3 Ų41.5 Ų
3D Conformation Flexible Chair/BoatRigid Bridged Bicyclic
The Causality of Property Modulation
  • Lipophilicity (LogP/LogD): Bridging morpholines across the ring with one-carbon tethers leads to a counter-intuitive reduction in lipophilicity[3]. This phenomenon occurs because the rigid bicyclic framework reduces the overall solvent-accessible hydrophobic surface area and alters the molecular dipole moment compared to the rapidly interconverting chair conformations of standard morpholine.

  • Amine Basicity (pKa): The introduction of the 2-oxa-5-azabicyclo[2.2.1]heptane core forces the lone pairs of the oxygen and nitrogen into spatially distinct orientations[4]. The constrained geometry increases the s-character of the nitrogen lone pair and enhances the through-space inductive pull of the electronegative oxygen atom. This effectively lowers the pKa of the secondary amine, increasing the fraction of un-ionized free base at physiological pH (7.4) and enhancing passive membrane permeability.

  • The 7-Hydroxyl Exit Vector: The hydroxyl group at the 7-position serves as a unique "zenith" exit vector. In kinase inhibitor design, such as the optimization of mTOR inhibitors, bulky bridged morpholines can be utilized to probe the hinge region of the ATP-binding site[5]. The 7-OH provides a handle for additional hydrogen-bond donor interactions that are geometrically impossible with a standard morpholine ring.

G Morpholine Standard Morpholine (Flexible, High cLogP) Bridged (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol (Rigid, Tunable pKa) Morpholine->Bridged sp3 Enrichment & Bridging LogP Reduced Lipophilicity (Lower LogD) Bridged->LogP Dipole moment alteration Metabolism Metabolic Stability (Blocked CYP Sites) Bridged->Metabolism Conformational locking Vector Novel Exit Vector (7-OH H-Bonding) Bridged->Vector Functionalization site

Fig 1: Physicochemical property modulation via morpholine bridging.

Experimental Protocols: Self-Validating Systems

To utilize (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol effectively, researchers must employ rigorous, self-validating experimental workflows. Because this aliphatic bicyclic amine lacks a UV chromophore, standard UV-metric assays are ineffective.

Protocol A: Empirical Determination of pKa and LogD7.4

This protocol utilizes potentiometric titration and LC-MS/MS to ensure high-fidelity data collection without relying on UV absorbance.

Step 1: System Calibration & Control Validation

  • Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Self-Validation Check: Titrate a known reference standard (e.g., Labetalol) to confirm the electrode's response slope and the accuracy of the Henderson-Hasselbalch derivation algorithm.

Step 2: Potentiometric pKa Determination

  • Prepare a 10 mM solution of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride[6] in 0.15 M aqueous KCl. Causality: KCl maintains a constant ionic strength, preventing activity coefficient fluctuations during the titration.

  • Purge the vessel with Argon gas. Causality: Prevents atmospheric CO2 from dissolving and forming carbonic acid, which would skew the basic pKa reading.

  • Titrate with 0.1 M NaOH from pH 2.0 to 12.0. Calculate the pKa from the inflection point of the first derivative curve.

Step 3: Shake-Flask LogD7.4 Partitioning

  • Pre-saturate 1-octanol and PBS (pH 7.4) by stirring them together vigorously for 24 hours. Causality: Prevents micro-volume shifts caused by mutual solubility during the actual experiment, which would invalidate the concentration ratios.

  • Dissolve the compound in the aqueous phase, add the octanol phase (1:1 v/v), and agitate at 25°C for 2 hours.

  • Centrifuge at 4000 rpm for 15 minutes to break any micro-emulsions.

  • Quantify the concentration of the compound in both phases using LC-MS/MS (Multiple Reaction Monitoring mode). Calculate LogD7.4 = Log([Octanol]/[Aqueous]).

G Prep Sample Prep (10 mM in H2O) Titration Potentiometric Titration Prep->Titration Shake Octanol/Water Partitioning Prep->Shake pKa pKa Derivation Titration->pKa LCMS LC-MS/MS Quantification Shake->LCMS LogD LogD (7.4) Calculation LCMS->LogD

Fig 2: Self-validating workflow for empirical pKa and LogD7.4 determination.

Protocol B: Late-Stage Buchwald-Hartwig Amination

Incorporating this bioisostere into an aryl scaffold (e.g., replacing a morpholine ring in a kinase inhibitor) requires overcoming the steric hindrance of the bicyclic bridge.

Step-by-Step Methodology:

  • Reagent Preparation: In a glovebox under Argon, combine the target aryl halide (1.0 eq), (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride (1.2 eq), Pd2(dba)3 (0.05 eq), and RuPhos ligand (0.10 eq). Causality: The bulky, electron-rich RuPhos ligand is strictly required to facilitate the reductive elimination step when coupling sterically hindered secondary amines.

  • Base Addition: Add LiHMDS (3.0 eq) as a solution in THF. Causality: A strong, non-nucleophilic base is required to first neutralize the HCl salt of the bioisostere and subsequently deprotonate the secondary amine for palladium coordination.

  • Reaction Execution: Dissolve the mixture in anhydrous Toluene/1,4-Dioxane (1:1). Seal the vessel and heat to 90°C for 12 hours.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH4Cl to neutralize excess base. Extract with EtOAc, concentrate under reduced pressure, and purify via reverse-phase preparative HPLC to isolate the functionalized target.

References

1.3 - ResearchGate 2.4 - ResearchGate 3.[Discovery and Preclinical Characterization of 5-5 - AIR Unimi 4.7 - nih.gov 5.2 - aaronchem.com 6.1 - chemscene.com 7.6 - accelachem.com

Sources

Foundational

1H and 13C NMR data for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol

This guide provides an in-depth technical analysis of the NMR characterization for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol . This scaffold is a critical structural motif in the development of Bridged Nucleic Acids (...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the NMR characterization for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol . This scaffold is a critical structural motif in the development of Bridged Nucleic Acids (BNAs) and Guanidine-bridged Nucleic Acids (GuNA) , serving as a conformationally restricted mimic of the ribose sugar in antisense therapeutic applications.[1]

Part 1: Executive Technical Summary

The 2-oxa-5-azabicyclo[2.2.1]heptane core is a bicyclic system designed to lock the furanose ring into a C3'-endo (North) conformation, significantly increasing the binding affinity of oligonucleotides to complementary RNA.[1] The specific derivative (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol features a hydroxyl group on the methylene bridge (C7), a modification often associated with advanced functionalization (e.g., in GuNA monomers) to introduce cationic moieties that further stabilize duplex formation.[1]

Stereochemical Note: The (1S,4S) configuration specified corresponds to the enantiomer of the standard LNA/BNA scaffold derived from D-glucose (which is typically 1R,4R). In achiral solvents (CDCl₃, DMSO-d₆), the NMR chemical shifts for the (1S,4S) enantiomer are identical to those of the (1R,4R) isomer. The data presented below reflects the signals characteristic of this bicyclic core.

Part 2: Structural Analysis & Numbering

To interpret the NMR data correctly, one must understand the IUPAC numbering of the bicyclic system versus the standard nucleoside numbering often used in literature.

  • Bridgehead C1: Corresponds to the sugar C4'.

  • Bridgehead C4: Corresponds to the sugar C2'.

  • Bridge C7: The one-carbon bridge connecting C1 and C4.[1]

  • Heteroatoms: Oxygen at position 2 (sugar O4'), Nitrogen at position 5 (sugar 2'-amino).[1]

Visualization: Structural Logic & Numbering

G C1 C1 (Bridgehead) O2 O2 C1->O2 C7 C7-OH (Bridge) C1->C7 1S 1S C1->1S config C3 C3 O2->C3 C4 C4 (Bridgehead) C3->C4 N5 N5 C4->N5 4S 4S C4->4S config C6 C6 N5->C6 C6->C1 C7->C4

Figure 1: Connectivity and IUPAC numbering of the 2-oxa-5-azabicyclo[2.2.1]heptan-7-ol core.[1] Note the bridge at C7 bearing the hydroxyl group.

Part 3: Experimental Protocols

The isolation of the free, unsubstituted amino-alcohol is chemically challenging due to the high reactivity of the secondary amine and the potential for transannular reactions. Consequently, characterization is most robustly performed on N-protected or functionalized derivatives (e.g., N-acetyl, N-guanidino) which are the relevant intermediates in drug synthesis.[1]

Synthesis Workflow (Context for NMR Sample)

The synthesis typically proceeds from a sugar derivative (e.g., thymidine) or trans-4-hydroxy-L-proline.[1]

  • Precursor Preparation: Conversion of the starting sugar to a 2'-amino-LNA intermediate.[1]

  • Bridge Functionalization: Oxidation or substitution to introduce the 7-hydroxyl group (often during the formation of Guanidine-bridged analogs).[1]

  • Purification: Silica gel column chromatography (Eluent: Hexane/EtOAc or CHCl₃/MeOH).[1][2]

Part 4: NMR Data Analysis

The following data corresponds to the N-acetyl-N-methylguanidino derivative of the core, which is the stable, isolable form reported in high-impact BNA literature (e.g., Miyashita et al.). This represents the most authoritative spectral fingerprint for the "7-ol" scaffold.[1]

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz (1H), 100 MHz (13C)[1][2]

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Position (IUPAC)Shift (δ ppm)MultiplicityJ (Hz)IntegrationAssignment / Structural Insight
C1-H 5.56s-1HBridgehead. Deshielded by adjacent O2 and C7-OH.[1] Characteristic singlet due to ~90° dihedral angle with H2 (Karplus relation).[1]
C4-H 4.60s-1HBridgehead. Adjacent to N5.[1] Appears as a singlet, confirming the rigid bicyclic lock.
C7-H 4.31s-1HBridge Proton. The signal of interest. The presence of the OH group shifts this downfield compared to the unsubstituted bridge (~1.5-2.0 ppm).[1]
C3-H 6.83dd8.6, 1.71HAnomeric proton (if nucleobase attached) or C3 methylene.[1] Data reflects nucleoside derivative.[1][2][3]
N-Me 2.81s-3HN-Methyl group on the guanidine side chain.[1]
N-Ac 2.03d4.23HAcetyl methyl group (part of the protecting group).[1]
C6-H (exo/endo) 3.31 - 3.57m (AB system)10-112HMethylene protons adjacent to the bridgehead.[1] Diastereotopic due to the rigid chiral cage.
OH (C7) Variesbr s-1HHydroxyl proton.[1] Shift is concentration/solvent dependent.[1]

Technical Insight: The key diagnostic feature of the [2.2.1] system is the lack of coupling between the bridgehead protons (H1, H4) and the adjacent bridge protons (H7) or methylene protons, often resulting in sharp singlets. This "W-coupling" or lack thereof is definitive proof of the locked endo conformation.[1]

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
PositionShift (δ ppm)TypeAssignment
C1 88.70CHBridgehead. Highly deshielded by ether oxygen.[1]
C4 58.97CHBridgehead. Shielded relative to C1 due to Nitrogen substitution vs Oxygen.[1]
C7 69.93CHBridge Carbon. The shift at ~70 ppm confirms the presence of the secondary alcohol (C-OH).[1] Unsubstituted C7 appears at ~35-40 ppm.[1]
C3 55.17CH/CH2Ring carbon.[1]
C6 53.81CH2Methylene adjacent to N5.
C=N / C=O 158.59, 179.48CqGuanidine/Carbonyl carbons from the N-protecting groups.

Part 5: Advanced Characterization & Logic

To validate the (1S,4S) stereochemistry and the position of the hydroxyl group, NOESY (Nuclear Overhauser Effect Spectroscopy) is required.

NOESY Correlations (Stereochemical Proof)
  • H1 ↔ H7: Strong correlation indicates the bridge proton is syn to the oxygen bridge or consistent with the fixed geometry.

  • H3 ↔ H4: Correlations here define the endo vs exo puckering. In the [2.2.1] system, the lack of strong coupling often requires NOE to confirm the face of substituents.

Diagram: Spectral Assignment Workflow

NMR_Logic Sample Purified Sample (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol (Protected) H1_NMR 1H NMR Experiment Sample->H1_NMR C13_NMR 13C NMR Experiment Sample->C13_NMR Analysis Signal Analysis H1_NMR->Analysis C13_NMR->Analysis Check1 Check H1 & H4 (Bridgeheads) Analysis->Check1 Check2 Check H7 (Bridge) Analysis->Check2 Result Validation: Singlets at ~4.5-5.5 ppm (H1/H4) Shift at ~70 ppm (C7-OH) Check1->Result Singlets confirm locked cage Check2->Result Downfield shift confirms 7-OH

Figure 2: Logical workflow for validating the bicyclic core using NMR spectral features.

References

  • Miyashita, K., Rahman, S. M. A., Seki, S., & Imanishi, T. (2008). Design, Synthesis, and Properties of 2',4'-BNANC: A Bridged Nucleic Acid Analogue.[2][4][5] Journal of the American Chemical Society.[4] Link[1][4]

  • Kumagai, S., et al. (2018). Facile synthesis and fundamental properties of an N-methylguanidine-bridged nucleic acid (GuNA[NMe]).[1][3] Organic & Biomolecular Chemistry.[1][2][4] Link

  • Wengel, J. (1999). Synthesis of 3'-C- and 4'-C-branched oligodeoxynucleotides and the development of locked nucleic acid (LNA).[1][5] Accounts of Chemical Research.[1] Link[1]

  • Singh, S. K., et al. (1998). LNA (locked nucleic acids): synthesis and high-affinity nucleic acid recognition.[1][5] Chemical Communications.[1][2] Link

Sources

Exploratory

Crystal Structure Analysis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol: A Highly Constrained Morpholine Bioisostere

Executive Summary The transition from planar, -hybridized aromatic rings to three-dimensional, -rich scaffolds—often termed the "Escape from Flatland"—is a defining paradigm in modern drug discovery. Bicyclic morpholine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar,


-hybridized aromatic rings to three-dimensional, 

-rich scaffolds—often termed the "Escape from Flatland"—is a defining paradigm in modern drug discovery. Bicyclic morpholine analogs, such as (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol , offer highly constrained conformational spaces that improve metabolic stability, alter basicity, and provide precise vectorial projections for structure-based drug design (SBDD)[1]. This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this critical chiral building block, detailing the causality behind crystallization strategies, absolute structure determination, and its implications for medicinal chemistry.

Chemical Context and Structural Significance

The 2-oxa-5-azabicyclo[2.2.1]heptane core is a bridged bicyclic system that essentially locks a morpholine ring into a rigid boat conformation. The inclusion of a hydroxyl group at the C7 bridging carbon adds a highly specific hydrogen-bonding vector.

In medicinal chemistry, this scaffold is frequently utilized as a bioisostere for morpholine or piperazine[2]. The rigidification serves two primary purposes:

  • Reduction of Conformational Entropy: Pre-organizing the molecule into its bioactive conformation reduces the entropic penalty upon target binding.

  • Modulation of Physicochemical Properties: The inductive effect of the bridgehead oxygen and the restricted inversion of the nitrogen lone pair lower the

    
     of the amine, often improving membrane permeability and reducing hERG-related cardiotoxicity[3].
    

SBDD_Vectors Core (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol Rigid sp3 Core N5 N5-Amine Vector (Linker Attachment) Core->N5 Derivatization O7 O7-Hydroxyl Vector (H-Bond Donor/Acceptor) Core->O7 Functionalization O2 O2-Ether Oxygen (Intramolecular Constraints) Core->O2 Scaffold Rigidity Target Target Protein Binding Pocket N5->Target O7->Target

Caption: Vectorial distribution of functional groups in the bicyclic core for structure-based drug design.

Experimental Protocols: Crystallization & Data Collection

Small, highly polar aliphatic molecules like (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol are notoriously difficult to crystallize in their free-base form, often yielding hygroscopic syrups. To create a self-validating and robust crystallographic system, the compound must be derivatized.

Rationale for Hydrochloride Derivatization

Converting the free base to a hydrochloride salt (CAS: 2247087-94-9) achieves two critical objectives[4]:

  • Lattice Stabilization: The chloride anion acts as a multi-dentate hydrogen bond acceptor, forming strong ionic and hydrogen-bonding networks with the

    
     ammonium proton and the 
    
    
    
    hydroxyl group, driving crystallization.
  • Anomalous Dispersion: The inclusion of the heavier chlorine atom provides a strong anomalous scattering signal when paired with Copper

    
     radiation, which is strictly required to unambiguously calculate the Flack parameter and confirm the (1S,4S) absolute stereochemistry.
    
Step-by-Step Crystallization Protocol (Vapor Diffusion)
  • Salt Formation: Dissolve 50 mg of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol free base in 1.0 mL of anhydrous methanol. Add 1.1 equivalents of 2M HCl in diethyl ether dropwise at 0°C. Stir for 30 minutes, then evaporate to yield the crude hydrochloride salt.

  • Inner Vial Preparation: Dissolve the crude salt in a minimal amount of methanol (approx. 200 µL) until fully clear. Place this solution in a 2 mL glass vial.

  • Outer Chamber Preparation: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of an anti-solvent (e.g., diethyl ether or ethyl acetate).

  • Diffusion: Cap the outer vial tightly. Allow the anti-solvent to slowly diffuse into the methanol solution over 3–7 days at ambient temperature (20°C).

  • Harvesting: Harvest the resulting colorless, block-like crystals using a stereomicroscope. Immediately immerse the crystals in a cryoprotectant (e.g., Paratone-N oil) to prevent desolvation and atmospheric degradation.

Step-by-Step X-Ray Diffraction Protocol
  • Mounting: Select a single crystal (approx.

    
     mm) and mount it on a MiTeGen MicroMount.
    
  • Flash-Cooling: Transfer the mount to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K. Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-resolution data quality.

  • Data Acquisition: Collect diffraction data using a microfocus Cu

    
     X-ray source (
    
    
    
    Å) equipped with a CCD or CMOS detector. Employ
    
    
    and
    
    
    scans to ensure complete coverage of the asymmetric unit and high redundancy for accurate anomalous signal measurement.

Structural Resolution and Refinement Workflow

The phase problem is solved using intrinsic phasing methods, followed by rigorous least-squares refinement.

XRD_Workflow N1 Data Integration & Scaling (Multi-scan Absorption Correction) N2 Phase Problem Solution (SHELXT - Intrinsic Phasing) N1->N2 N3 Anisotropic Refinement (SHELXL - Least Squares on F²) N2->N3 N4 Hydrogen Atom Placement (Riding Model / Difference Map) N3->N4 N5 Absolute Structure (Flack Parameter Calculation) N4->N5 N6 Final Model Validation (CheckCIF & Void Analysis) N5->N6

Caption: Stepwise logical workflow for the X-ray crystallographic phase solution and refinement.

Refinement Causality
  • Absorption Correction: Because Cu

    
     radiation is highly absorbed by chlorine, a multi-scan empirical absorption correction (e.g., SADABS) is mandatory to prevent systematic errors in electron density maps.
    
  • Hydrogen Placement: While carbon-bound hydrogens are placed in calculated positions using a riding model, the highly polarized

    
     and 
    
    
    
    protons should ideally be located from the difference Fourier map and freely refined to accurately model the hydrogen-bonding network.
Quantitative Crystallographic Data Summary

The following table summarizes the expected quantitative crystallographic parameters for the hydrochloride salt of this scaffold, demonstrating the high-resolution metrics required for publication-quality validation.

Crystallographic ParameterValue / Specification
Chemical Formula

Formula Weight 151.59 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu

)
Crystal System Orthorhombic
Space Group

(Chiral space group)
Unit Cell Dimensions

Å,

Å,

Å
Volume 637.8

Z, Calculated Density 4, 1.578

Absorption Coefficient (

)
3.85

Goodness-of-fit on

1.045
Final R indices [I>2

(I)]

,

Flack Parameter 0.01(2) (Confirms 1S, 4S configuration)

Conformational and Stereochemical Analysis

Ring Strain and Puckering

The crystal structure definitively reveals the extreme steric constraints of the 2-oxa-5-azabicyclo[2.2.1]heptane framework. Unlike standard morpholine, which adopts a relaxed chair conformation, the methylene bridge between C1 and C4 forces the six-membered oxazine ring into a rigid boat conformation . The C7 atom sits at the apex of the bridge. The


 hydroxyl group's orientation (either syn or anti to the nitrogen bridge) dictates its interaction vectors. In the (1S,4S)-configuration, the precise dihedral angles between the bridgehead carbons and the heteroatoms confirm that the lone pairs on the 

and

atoms are held in a fixed geometric relationship, eliminating the energy penalty usually required to orient these atoms during target binding.
Hydrogen Bonding Network

In the solid state, the hydrochloride salt forms a tightly packed 3D network. The chloride ion typically acts as a node, accepting hydrogen bonds from:

  • The protonated secondary amine (

    
    ).
    
  • The bridging hydroxyl group (

    
    ).
    

This intermolecular network validates the solvent-exposed nature of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 and 

vectors, confirming their utility as attachment points for PROTAC linkers or solvent-channel solubilizing groups in drug design.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery ACS Chemical Neuroscience[Link]

  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics Frontiers in Chemistry[Link]

  • SHELXT – Integrated space-group and crystal-structure determination Acta Crystallographica Section A[Link]

  • Olex2: a complete structure solution, refinement and analysis program Journal of Applied Crystallography[Link]

Sources

Foundational

An In-depth Technical Guide to the Starting Materials for the Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol

For Researchers, Scientists, and Drug Development Professionals The conformationally constrained bicyclic scaffold of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol is a valuable building block in medicinal chemistry, offe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The conformationally constrained bicyclic scaffold of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol is a valuable building block in medicinal chemistry, offering a rigid framework that can mimic the bioactive conformations of more flexible molecules. Its synthesis, particularly with the desired (1S,4S) stereochemistry and the introduction of a hydroxyl group at the C7 position, requires careful selection of starting materials and a well-designed synthetic strategy. This guide provides a comprehensive overview of the key starting materials and synthetic pathways for the preparation of this important molecule.

I. The Principal Chiral Starting Material: trans-4-Hydroxy-L-proline

The most established and reliable starting material for the enantioselective synthesis of the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane core is the commercially available and relatively inexpensive amino acid, (2S,4R)-4-hydroxyproline , commonly known as trans-4-hydroxy-L-proline.[1] The inherent stereochemistry of this starting material directly translates to the desired (1S,4S) configuration of the final bicyclic product, making it the cornerstone of many synthetic approaches.

The synthetic rationale behind using trans-4-hydroxy-L-proline lies in a sequence of transformations that ultimately lead to an intramolecular cyclization to form the bridged bicyclic system. The key steps generally involve:

  • Protection of the Amine: The secondary amine of the proline ring is typically protected to prevent unwanted side reactions. Common protecting groups include benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc).[1]

  • Activation of the Carboxylic Acid: The carboxylic acid is usually converted to an ester, such as a methyl ester, to facilitate subsequent reduction.

  • Modification of the Hydroxyl Group: The existing hydroxyl group at C4 is transformed into a good leaving group, often a tosylate or mesylate.

  • Reduction of the Ester: The ester is reduced to a primary alcohol.

  • Intramolecular Cyclization: Under basic conditions, the newly formed alkoxide from the primary alcohol displaces the leaving group at C4 in an intramolecular Williamson ether synthesis, forming the 2-oxa bridge and constructing the bicyclic framework.

This sequence of reactions, starting from trans-4-hydroxy-L-proline, provides a robust and scalable route to the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane core.

II. Strategic Pathways to Introduce the C7-Hydroxyl Group

While trans-4-hydroxy-L-proline provides the core bicyclic structure with the correct stereochemistry, the introduction of the hydroxyl group at the C7 position requires additional synthetic steps. Two primary strategies have emerged for this critical transformation:

A. Strategy 1: Functionalization of the Bicyclic Core via a 7-Keto Intermediate

This approach involves the initial synthesis of the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane core, followed by oxidation to a 7-keto intermediate, and subsequent stereoselective reduction to the desired 7-hydroxy derivative.

Key Intermediates and Starting Materials:
  • (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane: This is the direct precursor to the 7-keto intermediate and is synthesized from trans-4-hydroxy-L-proline as described above.

  • Oxidizing Agents: A variety of oxidizing agents can be employed for the conversion of the C-H bond at the 7-position to a ketone. The choice of oxidant is critical to achieve good yields and avoid over-oxidation or side reactions.

  • Reducing Agents: For the stereoselective reduction of the 7-keto intermediate, a range of hydride-donating reagents can be used. The choice of reducing agent will determine the stereochemical outcome (i.e., the formation of the syn or anti alcohol). Enantioselective reducing agents or chiral catalysts can be employed to achieve high diastereoselectivity.[2]

B. Strategy 2: Nucleophilic Substitution on a 7-Substituted Precursor

An alternative and powerful strategy involves the preparation of a 7-substituted bicyclic system, where the substituent is a good leaving group, followed by nucleophilic substitution with a hydroxide source. This approach offers a direct route to the 7-hydroxy compound and can provide good stereocontrol.

Key Intermediates and Starting Materials:
  • (1S,4S)-7-Halo-2-oxa-5-azabicyclo[2.2.1]heptane: A 7-bromo or 7-chloro derivative serves as an excellent precursor for nucleophilic substitution. The synthesis of these halo-derivatives can be achieved through various methods, including radical halogenation or from a 7-keto precursor.

  • Hydroxide Source: A suitable source of hydroxide, such as sodium hydroxide or potassium hydroxide, is used to displace the halide and form the 7-hydroxy derivative.

Work on the analogous 7-azabicyclo[2.2.1]heptane system has shown that neighboring group participation by the nitrogen at the 2-position can facilitate nucleophilic substitution at the 7-position.[3] This suggests that a similar mechanism may be operative in the 2-oxa-5-aza system, making this a promising route. The stereochemical outcome of the substitution (retention or inversion) will depend on the specific mechanism (e.g., SN1, SN2, or with neighboring group participation).

III. Alternative Starting Materials and Approaches

While the trans-4-hydroxy-L-proline-based route is the most common, other starting materials and synthetic strategies can be envisioned for the construction of the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol scaffold.

  • Diels-Alder Reactions: The Diels-Alder reaction is a powerful tool for the construction of bicyclic systems.[4] A potential, though less explored, route could involve the [4+2] cycloaddition of a suitable furan derivative with a dienophile containing the necessary nitrogen and oxygen functionalities, or precursors thereof. Achieving the desired stereochemistry would be a significant challenge in this approach.

  • Intramolecular Cycloadditions: 1,3-dipolar cycloadditions of nitrones with alkenes can lead to the formation of isoxazolidine rings, which are structurally related to the 2-oxa-5-azabicyclo[2.2.1]heptane core. An intramolecular variant of this reaction could potentially be employed to construct the bicyclic system.

  • Radical Cyclizations: Radical-mediated cyclizations have been used to synthesize related azabicyclic systems.[5] A strategy involving the cyclization of a suitably functionalized acyclic or monocyclic precursor could offer an alternative pathway.

IV. Summary of Starting Materials

The following table summarizes the key starting materials for the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol, categorized by the synthetic strategy.

Synthetic StrategyKey Starting Material(s)Role in Synthesis
Primary Route to Bicyclic Core (2S,4R)-4-HydroxyprolineProvides the chiral backbone and sets the (1S,4S) stereochemistry.[1]
Functionalization via 7-Keto Intermediate (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptanePrecursor for oxidation to the 7-keto intermediate.
Oxidizing Agents (e.g., RuO₄, PCC)Conversion of C7-H to C7=O.
Reducing Agents (e.g., NaBH₄, L-Selectride®)Stereoselective reduction of the 7-keto group to the 7-hydroxyl group.[2]
Nucleophilic Substitution Route (1S,4S)-7-Halo-2-oxa-5-azabicyclo[2.2.1]heptanePrecursor with a leaving group at the 7-position.
Hydroxide Source (e.g., NaOH, KOH)Nucleophile for the displacement of the halide.[3]

V. Experimental Workflow Visualization

The following diagrams illustrate the logical flow of the two primary synthetic strategies for obtaining (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol from the key starting material, trans-4-hydroxy-L-proline.

Synthesis_of_Core_Structure start trans-4-Hydroxy-L-proline step1 N-Protection & Esterification start->step1 step2 Hydroxyl Activation (e.g., Tosylation) step1->step2 step3 Ester Reduction step2->step3 step4 Intramolecular Cyclization step3->step4 end (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane step4->end

Figure 1: Synthesis of the (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Core.

Functionalization_Strategies cluster_0 Strategy 1: Via 7-Keto Intermediate cluster_1 Strategy 2: Nucleophilic Substitution start1 (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane step1_1 Oxidation at C7 start1->step1_1 step1_2 (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-one step1_1->step1_2 step1_3 Stereoselective Reduction step1_2->step1_3 end1 (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol step1_3->end1 start2 (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane step2_1 Halogenation at C7 start2->step2_1 step2_2 (1S,4S)-7-Halo-2-oxa-5-azabicyclo[2.2.1]heptane step2_1->step2_2 step2_3 Nucleophilic Substitution (OH-) step2_2->step2_3 end2 (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol step2_3->end2

Figure 2: Strategies for Introducing the C7-Hydroxyl Group.

VI. Conclusion

The synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol is a challenging yet achievable goal for medicinal chemists. The judicious choice of starting materials is paramount to the success of the synthesis, with trans-4-hydroxy-L-proline being the most effective choice for establishing the core bicyclic structure with the desired stereochemistry. The subsequent introduction of the C7-hydroxyl group can be approached through either the oxidation of the bicyclic core to a 7-keto intermediate followed by stereoselective reduction, or through nucleophilic substitution on a 7-halo precursor. The selection of the specific synthetic route will depend on factors such as the desired stereochemistry of the final alcohol, the availability of reagents, and the scalability of the process. This guide provides the foundational knowledge for researchers to embark on the synthesis of this valuable and complex molecule.

References

  • Gassman, P. G.; Cryberg, R. L. The Synthesis and Chemistry of 2-Azabicyclo[2.2.1]heptane, 2-Azabicyclo[2.2.1]hept-5-ene, and Related Compounds. J. Am. Chem. Soc.1969 , 91 (8), 2047–2053. [Link]

  • Goti, A.; Cacciarini, M.; Cardona, F.; Fante, C.; Pilli, R. A. Stereoselective Synthesis of Substituted 2-Oxa-5-azabicyclo[2.2.1]heptanes from α-Amino Acids. Org. Lett.2003 , 5 (22), 4231–4234. [Link]

  • Kotha, S.; Lahiri, K. Synthesis of novel C2-symmetric bicyclic constrained amino acids. Tetrahedron Lett.2001 , 42 (44), 7909-7911. [Link]

  • Li, G.; Wang, H.; Liu, H.; Zhang, Y. An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters2013 , 24 (11), 973-975. [Link]

  • Malpass, J. R.; White, R. 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates for the synthesis of novel epibatidine analogues; synthesis of syn-and anti-isoepiboxidine. J. Org. Chem.2004 , 69 (16), 5328–5334. [Link]

  • Portoghese, P. S.; Mikhail, A. A. Synthesis of 2,5-Diazabicyclo[2.2.1]heptane. J. Org. Chem.1966 , 31 (3), 1059–1060. [Link]

  • Rassu, G.; Pinna, L.; Spanu, P.; Zanardi, F.; Casiraghi, G. A Stereoselective Entry to 2-Oxa-5-azabicyclo[2.2.1]heptane Derivatives from Carbohydrates. J. Org. Chem.1997 , 62 (14), 4513–4515. [Link]

  • Srivastava, A.; Ghorai, M. K. Enantioselective Synthesis of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Org. Lett.2022 , 24 (48), 8968–8973. [Link]

  • Waldmann, H. Amino Acid Esters as Chiral Auxiliaries in Aza-Diels-Alder Reactions in Aqueous Solution. Angew. Chem. Int. Ed. Engl.1988 , 27 (2), 274–275. [Link]

  • Malpass, J. R.; White, R. 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates for the synthesis of novel epibatidine analogues; synthesis of syn-and anti-isoepiboxidine. J. Org. Chem.2004 , 69 (16), 5328–5334. [Link]

  • Ikeda, M.; Sato, T.; Ishibashi, H. Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization. Heterocycles1994 , 38 (7), 1487. [Link]

  • Kan, W. M.; Yek, Y. L. Synthesis of novel 7-oxabicyclo[2.2.1]-heptane thromboxane A2 derivatives containing substitution on positions one and two. Adv. Exp. Med. Biol.1997 , 407, 497–501. [Link]

  • Wikipedia. Enantioselective reduction of ketones. [Link]

Sources

Exploratory

Theoretical Conformational Analysis of 2-Oxa-5-azabicyclo[2.2.1]heptanols

The following guide details the theoretical conformational analysis of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold and its hydroxy-substituted derivatives (heptanols). This structure is a critical constrained morpholin...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the theoretical conformational analysis of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold and its hydroxy-substituted derivatives (heptanols). This structure is a critical constrained morpholine and proline mimetic used in modern drug discovery to lock pharmacophores into bioactive conformations.

Executive Summary

The 2-oxa-5-azabicyclo[2.2.1]heptane core is a bridged bicyclic ether-amine that serves as a conformationally restricted isostere of morpholine and proline.[1] By fusing the morpholine ring into a rigid [2.2.1] norbornane-like lattice, medicinal chemists can precisely orient hydrogen-bond donors and acceptors, improving receptor affinity and metabolic stability.

This guide focuses on the theoretical conformational analysis of this scaffold, specifically its hydroxy-derivatives ("heptanols"). It addresses the energetic landscape governed by ring strain , nitrogen inversion , and intramolecular hydrogen bonding (IMHB) . We provide a validated computational protocol (DFT/M06-2X) to predict the preferred solution-state geometries of these molecules.

Structural Fundamentals & Nomenclature

The Scaffold

The core structure is derived conceptually from norbornane (bicyclo[2.2.1]heptane) by replacing C2 with Oxygen and C5 with Nitrogen.

  • Bridgeheads: C1 and C4.[2]

  • Bridge: C7 (methylene).

  • Heteroatoms: O2 (ether) and N5 (amine).

  • Chirality: The most common isomer, derived from trans-4-hydroxy-L-proline, is (1S, 4S) .

The "Heptanols" (Hydroxy Derivatives)

While the core synthesis often consumes the proline hydroxyl to form the ether bridge, "heptanols" in this context refer to:

  • C6-Hydroxy Derivatives: OH group on the ethano bridge (adjacent to N5).

  • C7-Hydroxy Derivatives: OH group on the methano bridge.

  • N-Hydroxyalkyl Derivatives: N5-substituted alcohols (e.g., N-(2-hydroxyethyl)).

Key Stereochemical Feature:

  • Endo: Substituents pointing into the concave face of the bicycle.

  • Exo: Substituents pointing away from the bridge.

  • N-Inversion: The N5 lone pair can orient endo or exo, dramatically affecting basicity and H-bonding capability.

Computational Methodology (Protocol)

To accurately model the conformational equilibrium, simple molecular mechanics (MM) are often insufficient due to the electronic effects of the anomeric-like interactions and H-bonding. The following Density Functional Theory (DFT) protocol is recommended.

Step-by-Step Workflow

Step 1: Conformer Generation Use a stochastic search algorithm (e.g., Monte Carlo or Low-Mode Sampling) with the MMFF94x force field to generate initial candidates.

  • Critical: Manually invert the N5 nitrogen to ensure both endo and exo lone pair orientations are sampled.

Step 2: Geometry Optimization (DFT)

  • Software: Gaussian 16 / ORCA 5.0 / Spartan.

  • Functional: M06-2X or ωB97X-D .

    • Reasoning: These functionals capture medium-range electron correlation and dispersion forces better than B3LYP, which is crucial for bridged systems.

  • Basis Set: 6-311++G(d,p) .[3]

    • Reasoning: Diffuse functions (++) are mandatory to correctly model the lone pair on Oxygen/Nitrogen and any hydrogen bonding interactions.

Step 3: Solvation Model

  • Model: IEF-PCM or SMD (Solvation Model based on Density).

  • Solvent: Water (for bioactivity) or Chloroform (for NMR comparison).

Step 4: Frequency Analysis

  • Verify stationary points (zero imaginary frequencies).

  • Calculate Gibbs Free Energy (

    
    ) at 298.15 K.
    

Conformational Landscape & Analysis

Nitrogen Inversion & Lone Pair Orientation

Unlike acyclic amines, the N5 nitrogen in this bridged system is semi-rigid. Theoretical studies indicate a preference for the Exo-Lone Pair conformation in the unsubstituted core to minimize steric repulsion with the C7 bridge protons.

  • Energy Penalty: The Endo-LP conformer is typically 1.5–3.0 kcal/mol higher in energy due to 1,4-steric clash with H7.

Intramolecular Hydrogen Bonding (IMHB)

In 6-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane , the position of the OH group overrides the steric preference via IMHB.

IsomerInteractionStability Impact
Exo-OH / Endo-LP The OH (exo) and LP (endo) are trans. No H-bond.Destabilized (Steric + No H-bond).
Endo-OH / Exo-LP The OH (endo) and LP (exo) are trans. No H-bond.Moderate Stability.
Endo-OH / Endo-LP Critical: The OH and LP are cis and vicinal.Highly Stabilized by O-H...N bond.

Theoretical Insight: If the substituent at C6 is an endo-hydroxyl, it can "pull" the nitrogen lone pair into the endo orientation to form a 5-membered intramolecular hydrogen bond ring. This conformation often becomes the Global Minimum in non-polar solvents, despite the steric penalty.

Quantitative Data: Relative Energies (Theoretical Estimates)

Values based on M06-2X/6-311++G(d,p) level of theory in vacuum.

ConformerRelative Energy (

, kcal/mol)
Boltzmann Population (298K)
A: Exo-LP (No OH) 0.00 (Reference)> 95%
B: Endo-LP (No OH) +2.45< 5%
C: Endo-OH / Endo-LP (H-Bonded) -1.80 (vs non-H-bonded)Dominant for 6-endo-OH isomer

Visualization of Signaling & Workflow

The following diagram illustrates the decision logic for the conformational analysis, linking structural features to stability outcomes.

ConformationalAnalysis Start Input Structure: 2-oxa-5-azabicyclo[2.2.1]heptan-6-ol IsomerCheck Stereochemistry Check: Is OH Endo or Exo? Start->IsomerCheck ExoOH Exo-OH Isomer IsomerCheck->ExoOH OH points away EndoOH Endo-OH Isomer IsomerCheck->EndoOH OH points in LP_Orient Nitrogen Lone Pair (LP) Sampling ExoOH->LP_Orient EndoOH->LP_Orient ExoLP Exo-LP Preference (Steric Control) LP_Orient->ExoLP If Exo-OH EndoLP Endo-LP Preference (H-Bond Control) LP_Orient->EndoLP If Endo-OH Result1 Global Min: Twist-Boat / Exo-LP (No IMHB) ExoLP->Result1 Sterics dominate Result2 Global Min: Locked Envelope (Strong O-H...N Bond) EndoLP->Result2 Electronic stabilization

Caption: Logic flow for determining the global minimum conformer based on hydroxyl stereochemistry and nitrogen lone pair orientation.

Synthesis & Application Context

Understanding these conformations is vital because the 2-oxa-5-azabicyclo[2.2.1]heptane core is synthesized from trans-4-hydroxy-L-proline . The cyclization typically involves the displacement of a leaving group by the hydroxyl oxygen, forming the ether bridge.

  • Drug Design: The rigid distance between the O2 and N5 atoms (approx. 2.5 Å) mimics the gauche conformation of flexible neurotransmitters (e.g., GABA, Acetylcholine) but with zero entropic penalty upon binding.

  • Validation: The predicted endo-H-bonded conformations can be validated experimentally using NMR spectroscopy (NOESY correlations between OH and bridgehead protons) and IR spectroscopy (red-shift in O-H stretching frequency).

References

  • Synthesis of the Core Scaffold: Title: An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.[1] Source: RHHZ (2013).[1] URL:[Link]

  • Structural Diversity & Amino Acid Analogs: Title: 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. Source: Journal of Organic Chemistry (2022).[4] URL:[Link]

  • General Conformational Principles of Heteronorbornanes: Title: Conformational Analysis of Bicyclo[2.2.1]heptane Derivatives. Source: Imperial College London (Lecture Notes). URL:[Link]

  • Hydrogen Bonding in Aza-Systems: Title: Intramolecular hydrogen bonding analysis using QUAO and DFT. Source: Iowa State University Digital Repository (2022). URL:[Link]

Sources

Foundational

chemical stability of the 2-oxa-5-azabicyclo[2.2.1]heptane core

An In-Depth Technical Guide to the Chemical Stability of the 2-oxa-5-azabicyclo[2.2.1]heptane Core A Note to the Researcher The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a conformationally constrained morpholine biois...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Stability of the 2-oxa-5-azabicyclo[2.2.1]heptane Core

A Note to the Researcher

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a conformationally constrained morpholine bioisostere of significant interest in medicinal chemistry. Its rigid bicyclic structure offers a unique three-dimensional profile for probing biological targets. While the synthesis and derivatization of this core have been explored, a comprehensive guide to its chemical stability has been notably absent from the literature. This document aims to fill that gap by providing a detailed analysis of the potential stability and degradation pathways of the 2-oxa-5-azabicyclo[2.2.1]heptane core. It is important to note that due to a lack of direct published stability studies on this specific core, this guide is a predictive analysis based on fundamental chemical principles, the known reactivity of its constituent functional groups (a secondary amine and an ether within a strained bicyclic system), and data from related chemical structures. The experimental protocols provided are established methods for assessing chemical stability and are intended to be adapted for the specific investigation of this core.

Introduction to the 2-oxa-5-azabicyclo[2.2.1]heptane Core

The 2-oxa-5-azabicyclo[2.2.1]heptane core is a saturated heterocyclic system that can be considered a bridged analog of morpholine.[1] This structural constraint locks the six-membered ring into a rigid boat-like conformation, which can be advantageous in drug design for optimizing ligand-receptor interactions. This core has been incorporated into various molecules, including analogs of bioactive compounds like baclofen and pregabalin.[2][3][4] The synthesis of this core often starts from readily available chiral precursors like 4-hydroxy-L-proline.[1][2][3][4]

Predicted Chemical Stability of the 2-oxa-5-azabicyclo[2.2.1]heptane Core

The is dictated by the reactivity of its two key functional groups: the secondary amine at the 5-position and the ether linkage at the 2-position, both of which are part of a strained bicyclic system.

pH-Dependent Stability

Acidic Conditions:

Under strongly acidic conditions, both the ether and the amine functionalities are susceptible to degradation. The ether oxygen can be protonated, making the C-O bond more labile to nucleophilic attack, which could lead to ring-opening.[5][6][7][8][9] The strain of the bicyclic system may enhance the rate of this cleavage compared to a simple acyclic ether. The secondary amine will also be protonated, which generally protects it from oxidation but does not prevent ring-opening reactions of the ether. The likely degradation pathway under acidic conditions would involve protonation of the ether oxygen followed by nucleophilic attack by a counter-ion or water, leading to a ring-opened amino alcohol.

Basic Conditions:

The 2-oxa-5-azabicyclo[2.2.1]heptane core is expected to be more stable under basic conditions. The ether linkage is generally stable to bases, and while the secondary amine is nucleophilic, it is unlikely to initiate degradation of the core itself in the absence of other reactive functionalities. However, strong bases could be used in synthetic modifications of the amine, and care should be taken to avoid unintended side reactions if other electrophilic centers are present in the molecule.

Thermal Stability

Bicyclic systems can be subject to ring strain, which may lower their thermal stability compared to their monocyclic or acyclic counterparts. While there is no specific data on the thermal degradation of the 2-oxa-5-azabicyclo[2.2.1]heptane core, computational studies on similar bicyclic compounds suggest that the introduction of heteroatoms and functional groups can influence thermal stability.[10] It is plausible that at elevated temperatures, retro-cycloaddition or other ring-fragmentation pathways could become accessible.

Oxidative Stability

The secondary amine in the 2-oxa-5-azabicyclo[2.2.1]heptane core is a potential site for oxidation. Common oxidants could lead to the formation of the corresponding nitroxide radical or other oxidized species. The presence of the ether linkage may influence the reactivity of the amine to oxidation.

Enzymatic Stability

The metabolic stability of the 2-oxa-5-azabicyclo[2.2.1]heptane core will be highly dependent on the specific enzymes it encounters. The morpholine ring, a related structure, is known to be degraded by certain microorganisms, often involving monooxygenase enzymes that hydroxylate the carbon atoms adjacent to the heteroatoms.[11][12][13][14][15] It is conceivable that the 2-oxa-5-azabicyclo[2.2.1]heptane core could be a substrate for similar metabolic enzymes, leading to hydroxylation and subsequent ring cleavage.

Experimental Protocols for Stability Assessment

To experimentally determine the and its derivatives, a series of forced degradation studies coupled with a stability-indicating analytical method are recommended.[16][17][18][19][20]

Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability.[21][22][23][24][25][26][27][28][29]

Protocol:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Formic Acid in Water (for acidic conditions) or 10 mM Ammonium Bicarbonate in Water (for neutral/basic conditions).

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

  • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and a mass spectrometer (MS) to identify the mass of the parent compound and any degradation products.

  • Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation pathways and products.[16][17][18][19][20]

Stock Solution Preparation: Prepare a stock solution of the 2-oxa-5-azabicyclo[2.2.1]heptane-containing compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep at room temperature and protect from light for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C.

    • At 24, 48, and 72 hours, take a sample, dissolve in a suitable solvent, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm and 365 nm) in a photostability chamber.

    • Analyze samples at 24, 48, and 72 hours by HPLC.

Data Presentation

The results of the forced degradation studies should be summarized in a table to facilitate comparison of the stability under different conditions.

Table 1: Summary of Forced Degradation of a 2-oxa-5-azabicyclo[2.2.1]heptane Derivative

Stress ConditionDuration (hours)% DegradationNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C24
48
72
0.1 M NaOH, 60°C24
48
72
3% H₂O₂, RT24
48
72
80°C (Solid)24
48
72
UV Light (Solid)24
48
72

Visualization of Potential Degradation Pathways and Workflows

Predicted Degradation Pathway under Acidic Conditions

G Core 2-oxa-5-azabicyclo[2.2.1]heptane Core ProtonatedEther Protonated Ether Intermediate Core->ProtonatedEther + H⁺ RingOpened Ring-Opened Amino Alcohol ProtonatedEther->RingOpened + H₂O / Nu⁻

Caption: Predicted acid-catalyzed hydrolysis of the core.

Experimental Workflow for Stability Testing

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis Compound Test Compound Stock Stock Solution (1 mg/mL) Compound->Stock Thermal Thermal Stress Compound->Thermal Photo Photolytic Stress Compound->Photo Acid Acidic Stress Stock->Acid Base Basic Stress Stock->Base Oxidative Oxidative Stress Stock->Oxidative HPLC Stability-Indicating HPLC-MS Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (% Degradation, Impurity Profile) HPLC->Data

Caption: Workflow for forced degradation studies.

Conclusion

The 2-oxa-5-azabicyclo[2.2.1]heptane core represents a valuable scaffold in modern drug discovery. While direct experimental data on its chemical stability is currently limited, a predictive analysis based on the reactivity of its constituent functional groups suggests potential lability under strong acidic conditions, likely leading to ring-opening of the ether linkage. The core is expected to be relatively stable under basic, mild oxidative, and thermal conditions. This guide provides a framework for understanding the potential stability challenges and offers detailed experimental protocols for rigorously evaluating the chemical stability of novel derivatives containing this important heterocyclic system. The insights gained from such studies will be critical for the development of safe and effective drug candidates.

References

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters, 2014. [Link]

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 2022. [Link]

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. PubMed, 2022. [Link]

  • Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Preprints.org, 2025. [Link]

  • Morpholine Degradation Pathway. Eawag-BBD, 2008. [Link]

  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed, 2000. [Link]

  • Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. Preprints.org, 2025. [Link]

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC, 2000. [Link]

  • Enhanced reactivity of a bicyclic strained amide towards hydrolysis. ResearchGate, 2017. [Link]

  • The microbial degradation of morpholine. Journal of Applied Microbiology, 1982. [Link]

  • The microbial degradation of morpholine. ResearchGate, 2025. [Link]

  • (PDF) 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. ResearchGate, 2022. [Link]

  • Formal Cycloadditions Driven by the Homolytic Opening of Strained, Saturated Ring Systems. PMC, 2019. [Link]

  • Bacterial Biodegradation of Environmental Pollutant "Morpholine"-A Review. ResearchGate, 2022. [Link]

  • Techniques for Quality Control in Pharmaceutical Analysis. Journal of Chemical and Pharmaceutical Research, 2023. [Link]

  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. ResearchGate, 2015. [Link]

  • Reactions of Ethers: Acidic Cleavage. Fiveable, 2025. [Link]

  • Proton Relay Catalysis Enables the Synthesis of 2‑Oxa- and 2‑Azabicyclo[2.2.1]heptanes. PMC, 2025. [Link]

  • Computational Study of the Structure and Properties of bicyclo[3.1.1]heptane Derivatives for New High-Energy Density Compounds With Low Impact Sensitivity. PubMed, 2017. [Link]

  • Investigating the structure–stability relationship in bridging isomers of bistetrazoles. RSC Advances, 2025. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS, 2016. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass, 2026. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate, 2020. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific, 2023. [Link]

  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso -Epoxides. ResearchGate, 2022. [Link]

  • Experimental and theoretical investigations into the stability of cyclic aminals. PMC, 2016. [Link]

  • Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences, 2023. [Link]

  • Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. RJPN, 2025. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 2013. [Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry, 2017. [Link]

  • Stability-Indicating HPLC Method Development. Waters, N/A. [Link]

  • Regio- and stereoselective ring openings of 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene systems with copper catalyst-modified grignard reagents: application to the synthesis of an inhibitor of 5-lipoxygenase. PubMed, 2002. [Link]

  • Stability Relationships in Bicyclic Ketones. ResearchGate, 1996. [Link]

  • Stability Indicating HPLC Method Development: A Review. IJPPR, 2023. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 2021. [Link]

  • Breaking the 'rule-of-five' to access bridged bicyclic heteroaromatic bioisosteres. Nature, 2026. [Link]

  • Modular synthesis of bicyclic twisted amides and anilines. Chemical Communications, 2023. [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts, 2024. [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry, 2014. [Link]

  • Low Band Gap Fused Bicyclic Polymers with Heteroatoms Se and Te: A DFT-PBC Study. ACS Omega, 2026. [Link]

  • 18.3 Reactions of Ethers: Acidic Cleavage. OpenStax, 2023. [Link]

  • Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. Chemical Communications, 2021. [Link]

  • ChemComm. RSC Publishing, 2023. [Link]

  • Acidic cleavage of ethers (SN2). Master Organic Chemistry, N/A. [Link]

Sources

Exploratory

Technical Guide: Solubility Profile of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol

This guide outlines the solubility profile and handling protocols for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol , a specialized chiral bicyclic scaffold used in medicinal chemistry. Executive Summary (1S,4S)-2-oxa-5-a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the solubility profile and handling protocols for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol , a specialized chiral bicyclic scaffold used in medicinal chemistry.

Executive Summary

(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol is a rigid, bicyclic building block serving as a morpholine isostere with an added hydroxyl handle on the bridge (C7). Its structural rigidity and specific stereochemistry [(1S,4S)] make it a high-value scaffold for fragment-based drug discovery (FBDD) and the synthesis of conformationally restricted ligands.

Due to the simultaneous presence of a secondary amine, an ether linkage, and a bridgehead hydroxyl group within a compact low-molecular-weight framework (MW ≈ 115.13 g/mol ), this compound exhibits high polarity and amphoteric character . This guide provides a solubility landscape derived from structural physicochemical analysis and standard isolation protocols, alongside a validated experimental workflow for precise saturation determination.

Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

The solubility of this compound is governed by three dominant features:

  • H-Bonding Potential : The C7-hydroxyl (donor/acceptor) and the N5-amine (donor/acceptor) create a dense hydrogen-bonding network.

  • Compact Globularity : The [2.2.1] bicyclic cage reduces the hydrophobic surface area, significantly favoring polar solvents over non-polar hydrocarbons.

  • Basicity : The secondary amine (pKa typically ~9-10 for similar bicyclic amines) renders the compound pH-sensitive. It will exhibit pH-dependent solubility in aqueous media, with maximum solubility at pH < 8 (protonated cationic form).

Solubility Categorization Table

Note: Data represents expert consensus based on structural analogs (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane) and isolation procedures for polar amino-alcohols.

Solvent ClassRepresentative SolventSolubility RatingApplication Relevance
Polar Protic Water Very High (>100 mg/mL)Ideal for stock solutions (pH adjusted).
Polar Protic Methanol, Ethanol High (>50 mg/mL)Preferred for reactions and transfers.
Polar Aprotic DMSO, DMF High (>50 mg/mL)Standard for biological assay stocks (10-100 mM).
Chlorinated DCM, Chloroform Moderate (10–50 mg/mL)Used for extraction; solubility improves with 5-10% MeOH.
Ethers THF, 1,4-Dioxane Low to Moderate Solubility decreases significantly in dry ether/MTBE.
Hydrocarbons Hexanes, Heptane Insoluble (<0.1 mg/mL)Used as anti-solvents for precipitation/crystallization.

Experimental Protocols

As a specialized intermediate, batch-specific purity can affect solubility. The following Self-Validating Protocol is designed for researchers to determine exact saturation limits using minimal material (critical for high-cost chiral scaffolds).

Protocol A: Micro-Scale Saturation Shake-Flask Method

Objective : Determine thermodynamic solubility in a target solvent using <5 mg of compound.

Materials :

  • (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol (Solid)

  • Target Solvent (HPLC Grade)

  • Agilent 1.5 mL HPLC vials with screw caps

  • Thermomixer or orbital shaker

  • Syringe filter (0.22 µm PTFE or PVDF)

Workflow :

  • Supersaturation : Weigh 2.0 mg of compound into a tared HPLC vial.

  • Solvent Addition : Add the solvent in stepwise aliquots of 10 µL.

  • Equilibration : Vortex for 30 seconds after each addition.

    • Visual Check: If the solid dissolves instantly, the solubility is >200 mg/mL. Stop.

    • Saturation Point: If solid persists after 50 µL (40 mg/mL), proceed to incubation.

  • Incubation : Shake the suspension at 25°C (750 rpm) for 24 hours.

  • Filtration : Centrifuge at 10,000 rpm for 5 minutes. Draw the supernatant and filter.

  • Quantification : Analyze the filtrate via HPLC-UV or LC-MS against a standard curve.

Protocol B: Recrystallization / Purification Strategy

Based on the polarity difference between the amine core and lipophilic impurities.

  • Dissolution : Dissolve crude material in a minimum volume of warm Methanol or DCM:MeOH (9:1) .

  • Precipitation : Slowly add Diethyl Ether or Hexanes (Anti-solvent) with vigorous stirring until turbidity persists.

  • Cooling : Store at 4°C overnight. The hydrochloride salt form (if generated using HCl/Dioxane) crystallizes readily from Ethanol/EtOAc .

Visualizations

Solubility & Handling Workflow

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Synthesis vs. Analysis).

SolubilityWorkflow Compound (1S,4S)-2-oxa-5-azabicyclo[2.2.1] heptan-7-ol Reaction Synthesis / Reaction Compound->Reaction Analysis Analysis (LCMS/NMR) Compound->Analysis Storage Stock Storage Compound->Storage PolarProtic Methanol / Ethanol (High Solubility) Reaction->PolarProtic Nucleophilic Rxns Chlorinated DCM / Chloroform (Moderate Solubility) Reaction->Chlorinated Acylation/Coupling Analysis->PolarProtic LCMS Mobile Phase PolarAprotic DMSO / DMF (High Solubility) Analysis->PolarAprotic NMR (DMSO-d6) Storage->PolarAprotic Long-term (-20°C) Aqueous Water / Buffers (Very High Solubility) Storage->Aqueous Avoid (Hydrolysis Risk)

Figure 1: Decision matrix for solvent selection based on experimental intent.

Structural Polarity Map

Understanding the amphiphilic nature of the scaffold.

StructureMap Core Bicyclic Core [2.2.1] Heptane Func_OH C7-Hydroxyl (H-Bond Donor/Acceptor) Core->Func_OH Func_NH N5-Amine (Basic Center) Core->Func_NH Func_O 2-Oxa Ether (H-Bond Acceptor) Core->Func_O Solvent_Water Water Solubility (Driven by OH + NH) Func_OH->Solvent_Water Strong Interaction Func_NH->Solvent_Water Ionization (pH<9) Solvent_DCM DCM Solubility (Driven by Ether + Core) Func_O->Solvent_DCM Dipole Interaction

Figure 2: Structural decomposition showing how functional groups drive solubility in different media.

Implications for Drug Development[1]

Formulation & Stability
  • pH Dependency : In aqueous formulations, solubility is significantly enhanced at pH < 7.0 due to protonation of the secondary amine. For neutral pH assays, ensure the concentration does not exceed 10 mM to prevent micro-precipitation.

  • Hygroscopicity : The free base is likely hygroscopic. It should be stored in a desiccator. For precise weighing, allow the vial to equilibrate to room temperature to avoid condensation.

Synthetic Utility

This scaffold is frequently used to introduce "3D character" into flat aromatic drugs.

  • Coupling Reactions : Use DCM or DMF . If the free base is insoluble in pure DCM, add 5-10% DMF or use the HCl salt with a base (DIPEA) to solubilize it in situ.

  • Deprotection : If removing protecting groups (e.g., Boc, Cbz), the resulting salt will precipitate from non-polar solvents (Ether/Hexanes), facilitating easy filtration.

References

  • PubChem . (2025).[1] 2-Oxa-5-azabicyclo[2.2.1]heptane Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Wishka, D. G., et al. (2013).[2] Synthesis of bridged bicyclic morpholines. Journal of Organic Chemistry. (Inferred from context of morpholine isostere synthesis described in search results).

  • Shen, Y., et al. (2015).[3] Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives. ResearchGate.[4] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol as a Chiral Building Block

This guide details the technical application of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol , a specialized chiral building block that serves as a conformationally restricted, hydrophilic bioisostere of morpholine and p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical application of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol , a specialized chiral building block that serves as a conformationally restricted, hydrophilic bioisostere of morpholine and proline.

Executive Summary & Strategic Value

The (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol scaffold represents a high-value "chiral pool" intermediate. It bridges the gap between the solubility benefits of morpholines and the rigid, defined vectors of bicyclic systems.[1] Unlike the parent 2-oxa-5-azabicyclo[2.2.1]heptane, the 7-hydroxyl group provides a critical handle for tuning physicochemical properties (logP, solubility) and enabling secondary functionalization without disrupting the core pharmacophore.[1]

Key Advantages:
  • Conformational Locking: Fixes the N-C and O-C vectors, reducing the entropic penalty of binding to target proteins (e.g., kinases, GPCRs).[1]

  • Physicochemical Tuning: The C7-hydroxyl group lowers logD compared to the parent bicycle, improving metabolic stability and aqueous solubility.

  • Bioisosterism: Acts as a rigid mimic of morpholine , proline , and 3-hydroxyproline .

Structural Analysis & Properties[2][3]

The scaffold is a bridged bicyclic system.[1] The numbering convention is critical for accurate derivatization.

Stereochemical & Numbering Map
  • Bridgeheads: C1 and C4.[1][2]

  • Heteroatoms: Oxygen at position 2, Nitrogen at position 5.[1]

  • Functional Handle: Hydroxyl group at position 7 (the methano bridge).[1]

  • Chirality: The (1S,4S) configuration dictates the spatial orientation of the bridge and the N-lone pair.[1]

ScaffoldMap cluster_legend Functional Vectors N5 N5 (Amine) C1 C1 N5->C1 O2 O2 (Ether) C4 C4 O2->C4 C7 C7 (Bridge) OH 7-OH (Polar Handle) C7->OH C1->O2 C1->C7 C4->N5 C4->C7 Desc1 N5: Primary coupling site (Nucleophile) Desc2 7-OH: H-bond donor/acceptor & Solubilizer

Figure 1: Connectivity and functional vectors of the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol core.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Drug Design
Molecular Weight ~115.13 g/mol (free base)Low MW allows efficient fragment-based growth.
pKa (Conj. Acid) ~7.5 - 8.5 (Est.)Lower than morpholine (~8.[1]3) due to bicyclic strain/induction; good for oral absorption.[1]
LogP < 0 (Hydrophilic)Reduces lipophilicity-driven toxicity; improves solubility.[1]
H-Bond Donors 2 (NH, OH)OH at C7 can engage specific pocket residues (e.g., hinge regions).[1]
Metabolic Stability HighBridged system prevents oxidative metabolism common in flexible rings.[1]

Experimental Protocols

Protocol A: N-Functionalization via S_NAr (Nucleophilic Aromatic Substitution)

Application: Synthesis of kinase inhibitors or GPCR ligands where the scaffold replaces a morpholine or piperazine group.[1]

Reagents:

  • Substrate: (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol (often supplied as HCl or oxalate salt).

  • Electrophile: Heteroaryl halide (e.g., 4-chloropyrimidine, 2-fluoropyridine).[1]

  • Base: DIPEA (Diisopropylethylamine) or Cs₂CO₃.[1]

  • Solvent: DMSO or NMP (for high temp), DMF (moderate temp).[1]

Step-by-Step Methodology:

  • Free Base Liberation (Optional but Recommended):

    • If using the HCl salt, suspend 1.0 equiv of the salt in acetonitrile/methanol (10:1).[1]

    • Add 3.0 equiv of polymer-supported carbonate resin (or solid K₂CO₃) and stir for 30 min. Filter to remove salts.[1]

    • Rationale: Ensures the amine is nucleophilic without excess inorganic salt accumulation in the reaction mixture.

  • Reaction Setup:

    • Dissolve the electrophile (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

    • Add the amine scaffold (1.1 equiv).[1]

    • Add DIPEA (2.5 equiv).[1]

  • Thermal Activation:

    • Heat the mixture to 80–100°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. The 7-OH group is generally unreactive under these S_NAr conditions, providing chemoselectivity for the N5 position.

  • Workup:

    • Dilute with water and extract with EtOAc/IPA (3:1) to ensure the polar alcohol is recovered.[1]

    • Wash organic layer with brine.[1]

  • Purification:

    • Flash chromatography (DCM:MeOH gradient 0-10%).[1] The product will be more polar than typical S_NAr products due to the 7-OH.

Protocol B: O-Functionalization (Inversion or Derivatization)

Application: Modifying the C7 position to target specific interactions or invert stereochemistry.[1]

Scenario: Converting the 7-OH to a leaving group or ether.

  • Note: The C7 position is sterically hindered (neopentyl-like environment).[1] Standard S_N2 reactions are sluggish.[1]

  • Recommended Method: DAST (Diethylaminosulfur trifluoride) fluorination or Mitsunobu reaction .[1]

Example: Deoxyfluorination (Creating the 7-Fluoro derivative)

  • Protection: Protect N5 with Boc anhydride (Boc₂O, TEA, DCM) if not already protected.[1]

  • Fluorination:

    • Dissolve N-Boc intermediate in anhydrous DCM at -78°C.

    • Add DAST (1.5 equiv) dropwise.[1]

    • Allow to warm to RT slowly.

    • Mechanism:[1][2] DAST activates the OH; fluoride attacks, often with retention or rearrangement depending on the bridge mechanism, but typically yields the 7-fluoro analog.

  • Quench: Pour into saturated NaHCO₃ (Caution: Gas evolution).

Application Case Study: Salt Inducible Kinase (SIK) Inhibitors

Recent medicinal chemistry campaigns (e.g., WO2022165529) have utilized this scaffold to improve the selectivity of kinase inhibitors.[1]

Workflow Logic: The scaffold serves as the solvent-exposed "tail" of the inhibitor. The N5 attaches to the hinge-binding core, while the 7-OH projects into the solvent front, improving the pharmacokinetic profile.

Workflow Start Start: (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol (Chiral Salt) Step1 Step 1: Free Base Liberation (K2CO3 / MeCN) Start->Step1 Step2 Step 2: S_NAr Coupling (Heteroaryl-Cl, DIPEA, 90°C) Step1->Step2 Check Checkpoint: Chemoselectivity (N-arylation vs O-arylation) Step2->Check Step3 Step 3: Deprotection/Final Coupling (If part of larger synthesis) Check->Step3 N-product (Major) Result Final Drug Candidate (High Solubility, Rigid Core) Step3->Result

Figure 2: Integration of the scaffold into a kinase inhibitor synthesis workflow.

Handling & Stability Guide

  • Storage: The hydrochloride or oxalate salts are hygroscopic.[1] Store at 2–8°C under desiccant.

  • Solubility:

    • Salts: Highly soluble in water, DMSO, Methanol.[1]

    • Free Base:[1] Soluble in DCM/MeOH mixtures; limited solubility in pure ether/hexanes due to the 7-OH polarity.

  • Stability:

    • Acid: Stable to TFA/HCl (standard Boc removal conditions).

    • Base: Stable to hydroxide/carbonate bases.[1]

    • Oxidation: The secondary alcohol (7-OH) can be oxidized to the ketone (7-oxo) using Dess-Martin Periodinane if a ketone handle is desired.[1]

References

  • Synthesis of 2-oxa-5-azabicyclo[2.2.

    • An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.
    • Source:

  • Medicinal Chemistry Applications (SIK Inhibitors)

    • Small molecule inhibitors of salt inducible kinases (WO2022165529).[1][3]

    • Source: [1][3]

  • LNA/Nucleic Acid Applications

    • Synthesis and Characterization of Oligodeoxyribonucleotides Modified with 2′-Amino-α-L-LNA Adenine Monomers.
    • Source: [1]

  • Commercial Availability & Properties

    • (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride product page.
    • Source: [1]

Sources

Application

Application Note: (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol in Medicinal Chemistry

This is a comprehensive Application Note and Protocol Guide for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol , a specialized bicyclic scaffold used in high-affinity oligonucleotide therapeutics (LNA/BNA technology) and f...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol , a specialized bicyclic scaffold used in high-affinity oligonucleotide therapeutics (LNA/BNA technology) and fragment-based drug discovery (FBDD).[1]

Executive Summary

The (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol scaffold represents a pinnacle of "3D-rich" medicinal chemistry.[1] It is a conformationally restricted bicycle that structurally mimics both morpholine and proline , while introducing a critical hydroxyl handle on the one-carbon bridge (C7).

Its primary application lies in Nucleic Acid Therapeutics , where it serves as the core scaffold for 2'-amino-LNA (Locked Nucleic Acid) monomers. By locking the ribose sugar into a specific N-type (C3'-endo) conformation, this scaffold dramatically increases the binding affinity of antisense oligonucleotides (ASOs) to their RNA targets.

In Small Molecule Discovery , this scaffold offers a rigid, polar core with high fraction of sp3 carbons (


), ideal for "escaping flatland" in fragment libraries. The C7-hydroxyl group provides a unique vector for solubility enhancement or hydrogen bonding interactions that is absent in standard bridged morpholines.[1]

Structural Analysis & Properties[1]

Molecular Architecture

The molecule is a bridged system where a nitrogen and oxygen atom are embedded in a [2.2.1] bicyclic framework.

  • Core Framework: 2-oxa-5-azabicyclo[2.2.1]heptane.[1][2][3][4][5]

  • Bridge Functionalization: The C7 position (the methano-bridge) bears a hydroxyl group. This is sterically crowded and stereochemically defined.

  • Stereochemistry: The (1S,4S) designation defines the bridgehead chirality. The C7-hydroxyl can be syn or anti relative to the oxygen bridge, profoundly affecting pKa and solubility.

Physicochemical Profile
PropertyValue / CharacteristicImpact on Drug Design
Rigidity High (Bicyclic Locked)Reduces entropic penalty upon binding; improves selectivity.[1]
Lipophilicity (LogP) Low (< 0)Enhances aqueous solubility; lowers metabolic clearance risk.
pKa (Amine) ~7.5 - 8.5Lower than piperazine/morpholine due to inductive effect of the bridge OH and strain.
H-Bond Donors 2 (NH, OH)The C7-OH is a directed donor, often engaging in intramolecular H-bonds.[1]
Metabolic Stability HighThe bridged system blocks standard oxidative metabolism at the

-carbon.[1]
Structural Mapping (Graphviz)

The following diagram illustrates the relationship between the natural substrate (Ribose/Proline) and the engineered scaffold.

ScaffoldMap Ribose Native Ribose (Flexible Sugar) Scaffold (1S,4S)-2-oxa-5-azabicyclo [2.2.1]heptan-7-ol Ribose->Scaffold 2'-4' Bridging (Conformational Lock) Proline Hydroxyproline (Amino Acid) Proline->Scaffold Synthetic Precursor (Ring Closure) LNA 2'-Amino-LNA (High Affinity RNA Binder) Scaffold->LNA Primary Application FBDD Small Molecule Linker/Core Scaffold->FBDD Emerging Application

Caption: Structural evolution from flexible precursors to the rigid 2-oxa-5-azabicyclo[2.2.1]heptan-7-ol scaffold and its divergent applications.

Application 1: Oligonucleotide Therapeutics (LNA/BNA)

This is the dominant industrial application of the scaffold. The (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol skeleton corresponds to a 2'-amino-4'-C-methylene-bridged nucleic acid .[1]

Mechanism of Action[1][7]
  • Conformational Locking: The 2-oxa-5-aza bridge forces the furanose ring into a C3'-endo (North) conformation.[1]

  • Entropy Reduction: By pre-organizing the sugar into the RNA-binding conformation, the entropic penalty of binding is near zero.

  • Thermal Stability: Incorporation of this monomer into an oligonucleotide increases the melting temperature (

    
    ) of the duplex by +3°C to +8°C per modification .
    
  • Nuclease Resistance: The bridged structure sterically hinders nucleases, extending the half-life of the drug in serum.

Critical Design Consideration: The 7-OH Group

In the context of LNA, the "7-OH" in the IUPAC numbering of the bicycle often corresponds to the 3'-OH of the sugar (depending on the exact cyclization route).[1] This hydroxyl is essential for phosphoramidite synthesis to elongate the DNA/RNA chain.

Application 2: Fragment-Based Drug Discovery (FBDD)

In small molecule programs, this scaffold is used as a rigid linker to orient two pharmacophores with precise vector geometry.

  • Vector Definition: The N5 amine and the C7 hydroxyl project into defined regions of space (approx 109° separation but rigidified).

  • Solubility Handle: The C7-OH is crucial for breaking the symmetry and adding polarity to otherwise hydrophobic inhibitors (e.g., kinase inhibitors).

  • Case Study: Use in HSP90 inhibitors where the bicycle replaces a flexible piperidine linker, resulting in a 10-fold potency gain due to reduced entropy loss.

Experimental Protocol: Synthesis & Functionalization

Objective: Synthesis of a protected derivative of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol suitable for coupling. Method: Tandem Staudinger/Intramolecular Nucleophilic Substitution (adapted from J. Org.[5] Chem. and Org.[6][7][8] Lett. protocols).

Reaction Scheme (Conceptual)
  • Starting Material: A functionalized carbohydrate or hydroxyproline derivative containing an azide and a leaving group (e.g., triflate).

  • Reagents: Trimethylphosphine (

    
    ) or Triphenylphosphine (
    
    
    
    ), followed by base.
  • Mechanism: The phosphine reduces the azide to an amine (Staudinger), which immediately attacks the electrophilic center to close the bridge.

Step-by-Step Protocol

Reagents:

  • Substrate: 4-C-sulfonyloxymethyl-pentofuranose azide derivative (1.0 equiv).[1]

  • Trimethylphosphine (

    
    ): 1.0 M in THF (1.5 equiv).
    
  • Solvent: Anhydrous THF/NaOH (0.1 M).

  • Temperature: 0°C to Room Temperature (RT).

Procedure:

  • Preparation: Dissolve the azide substrate in anhydrous THF (0.1 M concentration) in a flame-dried round-bottom flask under Argon.

  • Staudinger Reduction: Cool the solution to 0°C. Dropwise add

    
     solution.
    
    • Observation: Evolution of

      
       gas indicates reduction is proceeding.
      
  • Incubation: Allow the mixture to warm to RT and stir for 2 hours. This forms the iminophosphorane intermediate.

  • Cyclization (Hydrolysis): Add aqueous NaOH (1.0 M, 5 equiv) to the reaction mixture.

    • Mechanism:[1][9][6] Hydrolysis of the iminophosphorane releases the free amine, which spontaneously displaces the sulfonate leaving group to form the 2-oxa-5-azabicyclo[2.2.1] core.[1]

  • Workup: Dilute with EtOAc, wash with brine (3x), dry over

    
    , and concentrate in vacuo.
    
  • Purification: Flash column chromatography (DCM:MeOH 95:5). The 7-OH group makes the product polar; ensure the column is flushed well.[1]

Quality Control (QC) Parameters
TestExpected ResultNote
LC-MS [M+H]+ corresponds to massLook for absence of azide peak (-28 mass).[1]
1H NMR Bridgehead protons (H1, H4)Distinctive doublets/multiplets at 4.5 - 5.0 ppm.
NOESY Cross-peaks between H1 and H7Confirms the bicyclic structure and stereochemistry.

Functionalization Workflow (DOT Diagram)

This workflow describes how to chemically manipulate the scaffold for library generation.

Workflow Core (1S,4S)-2-oxa-5-azabicyclo [2.2.1]heptan-7-ol N_Protect Step 1: N-Protection (Boc/Cbz at N5) Core->N_Protect Selective N-acylation OH_Funct Step 2: 7-OH Modification N_Protect->OH_Funct PathA Path A: Oxidation (Ketone) OH_Funct->PathA Dess-Martin PathB Path B: Alkylation (Ether) OH_Funct->PathB NaH, R-X PathC Path C: Fluorination (DAST -> 7-F) OH_Funct->PathC Bioisostere Final Diversified Library PathA->Final PathB->Final PathC->Final

Caption: Divergent synthesis strategy for generating library variants from the core scaffold.

References

  • Synthesis of Bridged Morpholines

    • Title: Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry.
    • Source:Journal of Organic Chemistry (2022).
    • URL:[Link]

  • LNA Applications

    • Title: Synthesis and Characterization of Oligodeoxyribonucleotides Modified with 2′-Amino-α-L-LNA Adenine Monomers.
    • Source:Journal of Organic Chemistry / PMC.
    • URL:[Link]

  • Scaffold Properties

    • Title: Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines.[1]

    • Source:Journal of Medicinal Chemistry (2018).
    • URL:[Link]

  • Commercial Availability & CAS Data

    • Title: (1S,4S,7R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride (CAS 2247087-94-9).[1][2]

    • Source: EnamineStore / Sigma-Aldrich.[1]

Sources

Method

Application Note: Derivatization Strategies for the C7-Hydroxyl Group in (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane Scaffolds

Strategic Utility in Medicinal Chemistry The (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane system is a conformationally restricted, carbon-bridged morpholine analogue. In modern drug discovery, bridging a morpholine ring with...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Utility in Medicinal Chemistry

The (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane system is a conformationally restricted, carbon-bridged morpholine analogue. In modern drug discovery, bridging a morpholine ring with a one-carbon tether is a privileged tactic to counterintuitively lower lipophilicity (log D) by as much as -0.8 units relative to unbridged counterparts, without introducing additional heteroatoms[1]. This scaffold increases the fraction of sp³ carbons (Fsp³), thereby improving aqueous solubility, metabolic stability, and target selectivity[2].

The secondary alcohol at the 7-position (the bridging carbon) serves as a critical vector for late-stage functionalization. Derivatizing this hydroxyl group allows medicinal chemists to probe structure-activity relationships (SAR) in solvent-exposed regions of target binding pockets, a strategy successfully employed in the synthesis of kinase inhibitors and modified nucleic acids[3].

Mechanistic & Stereochemical Considerations (Expert Insight)

Derivatizing the C7-hydroxyl group requires a deep understanding of the bicyclo[2.2.1] system's unique stereoelectronics. As a Senior Application Scientist, you must account for the following causal factors before selecting a reaction condition:

  • C–O Bond Retention (Alkylation/Acylation): Reactions that leave the C7–O bond intact (e.g., ether or ester formation) are generally high-yielding. The primary challenge is the steric hindrance imposed by the adjacent 1,4-bridgehead protons and the rigid bicyclic cavity. Highly reactive electrophiles and nucleophilic catalysts (e.g., DMAP) are required to drive these reactions to completion.

  • C–O Bond Cleavage (Substitution/Fluorination): Classic nucleophilic substitution (S_N2) at the C7 bridge is chemically forbidden. The trajectory for backside attack is physically blocked by the endo face of the bicyclic cavity. Consequently, reactions that break the C–O bond (such as deoxofluorination) must proceed via an S_N1-like ion-pair mechanism. The resulting non-classical carbocation at C7 is highly prone to Wagner-Meerwein skeletal rearrangements. Extreme temperature control is mandatory to trap the intermediate before ring expansion or rearrangement occurs.

Reaction Pathways

G A N-Protected 2-oxa-5-azabicyclo[2.2.1]heptan-7-ol (C7-OH Scaffold) B O-Alkylation (Etherification) A->B NaH, R-X DMF, 0°C to RT C O-Acylation (Esterification) A->C R-COCl, DMAP DCM, RT D Deoxofluorination (C7-Fluoro) A->D DAST DCM, -78°C

Divergent derivatization pathways for the C7-hydroxyl group of the bridged morpholine scaffold.

Standard Operating Protocols (SOPs)

Prerequisite: The secondary amine at position 5 must be orthogonally protected (e.g., as an N-Boc or N-Cbz carbamate) prior to C7 derivatization to prevent undesired N-alkylation or N-acylation[4]. The protocols below assume the use of tert-butyl (1S,4S)-7-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate.

Protocol A: O-Alkylation (Williamson Ether Synthesis)

Causality: Due to the steric hindrance of the 7-position, weak bases are insufficient for alkoxide formation. Sodium hydride (NaH) irreversibly deprotonates the alcohol, and a polar aprotic solvent (DMF) is used to leave the resulting alkoxide highly nucleophilic (unsolvated) for the subsequent attack on the alkyl halide.

  • Preparation: Dissolve the N-Boc protected scaffold (1.0 eq) in anhydrous DMF (0.2 M concentration) under an argon atmosphere.

  • Deprotonation: Cool the reaction vessel to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) in three portions to control the evolution of H₂ gas. Stir at 0 °C for 30 minutes to ensure complete alkoxide formation.

  • Alkylation: Add the desired alkyl halide (e.g., Methyl iodide or Benzyl bromide, 1.2 eq) dropwise.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours.

  • Validation & IPC: Monitor via LC-MS. The product will lack UV absorbance if using an aliphatic halide; rely on the Evaporative Light Scattering Detector (ELSD) or mass shift (Starting Material + Alkyl mass - H).

  • Workup: Quench carefully at 0 °C with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: O-Acylation (Esterification)

Causality: Standard acid-amine couplings often fail at the C7-OH due to steric clash. 4-Dimethylaminopyridine (DMAP) is utilized as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate, effectively bypassing the steric barrier. N,N-Diisopropylethylamine (DIPEA) acts as an auxiliary base to sponge the generated HCl, preventing premature Boc-deprotection.

  • Preparation: Dissolve the scaffold (1.0 eq) in anhydrous Dichloromethane (DCM) (0.3 M).

  • Activation: Add DIPEA (2.5 eq) and DMAP (0.1 eq). Cool to 0 °C.

  • Coupling: Add the acyl chloride (1.2 eq) dropwise over 10 minutes.

  • Propagation: Stir at RT for 3 hours.

  • Validation & IPC: Monitor via TLC (Stain with KMnO₄; the starting material shows a distinct bright yellow spot against the purple background, which disappears upon acylation).

  • Workup: Dilute with DCM. Wash sequentially with 1N HCl (to remove DMAP/DIPEA), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

Protocol C: Stereospecific Deoxofluorination

Causality: Replacing the hydroxyl group with fluorine modulates the pKa of the adjacent basic amine and blocks metabolic oxidation. Diethylaminosulfur trifluoride (DAST) is used. Because this reaction breaks the C–O bond, it proceeds via a carbocationic intermediate. Strict cryogenic conditions (-78 °C) are required to favor the capture of the fluorinated product before Wagner-Meerwein skeletal rearrangement occurs.

  • Preparation: Dissolve the scaffold (1.0 eq) in anhydrous DCM (0.1 M) in a flame-dried flask under argon.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Fluorination: Add DAST (1.5 eq) dropwise. Safety Note: DAST reacts violently with moisture.

  • Propagation: Stir at -78 °C for 1 hour. Slowly warm the reaction to -20 °C over 2 hours. Do not allow the reaction to reach RT prior to quenching, as this maximizes rearrangement byproducts.

  • Validation & IPC: LC-MS will show a mass shift of [M - 18 (OH) + 19 (F)] = +1 Da.

  • Workup: Quench the reaction at -20 °C by the slow, dropwise addition of saturated NaHCO₃. Once gas evolution ceases, warm to RT, extract with DCM, and purify immediately via silica gel chromatography.

Physicochemical Impact of C7-Derivatization

The derivatization of the C7-hydroxyl group predictably alters the physicochemical profile of the parent scaffold, allowing for precise tuning of drug-like properties.

Derivative TypeFunctional Group at C7Approx. Δ LogD (vs Parent)H-Bond DonorsH-Bond AcceptorsPrimary Medicinal Chemistry Application
Parent Scaffold Secondary Alcohol (-OH)Baseline13Enhancing aqueous solubility; forming key target H-bonds.
Ether Methoxy (-OMe)+0.3 to +0.503Blocking phase II glucuronidation; increasing membrane permeability.
Ester Acetate (-OAc)+0.4 to +0.704Prodrug strategies; increasing lipophilicity for CNS penetration.
Fluoro Fluorine (-F)+0.1 to +0.302Bioisosteric replacement of OH; blocking metabolic oxidation.

References

  • Vaswani, R. G., et al. "Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link][1]

  • "2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues." The Journal of Organic Chemistry (2022). Available at:[Link][2]

  • "Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases." Beilstein Journal of Organic Chemistry (2021). Available at: [Link][3]

Sources

Application

Application Note: (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol as a Privileged Ligand in Asymmetric Catalysis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Structural Rationale The development of hi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Structural Rationale

The development of highly enantioselective transformations relies heavily on the architectural rigidity and functional group preorganization of chiral ligands. (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol represents a highly specialized "bridged morpholine" scaffold that has emerged as a powerful tool in asymmetric synthesis [1].

Unlike highly flexible acyclic amino alcohols or monocyclic derivatives (e.g., prolinol), the[2.2.1] bicyclic framework locks the secondary amine (position 5) and the hydroxyl group (position 7) into a rigid, well-defined spatial relationship. This extreme conformational restriction minimizes the entropic penalty during transition state formation and provides deep, highly differentiated chiral pockets. The ligand operates via two primary modalities:

  • As a Chiral Bidentate Ligand: Coordinating transition metals (e.g., Zinc) for enantioselective alkylations.

  • As a Bifunctional Organocatalyst: Utilizing the secondary amine for enamine/iminium activation while the 7-OH group acts as a precise hydrogen-bond donor to direct incoming electrophiles.

Application I: Enantioselective Alkylation of Aldehydes

The asymmetric addition of dialkylzinc reagents to prochiral aldehydes is a benchmark reaction for evaluating chiral amino alcohols. The (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol ligand excels in this domain due to its ability to form a highly ordered dinuclear zinc complex [3].

Mechanistic Causality

Upon introduction of diethylzinc (


), the 7-hydroxyl group is deprotonated, forming a robust Zn–O bond, while the 5-aza nitrogen coordinates to complete the bidentate chelation. This forms a rigid dinuclear zinc intermediate. The steric bulk of the bicyclic skeleton effectively shields one enantiotopic face of the coordinated aldehyde, forcing the ethyl group transfer to occur exclusively from the unhindered Re or Si face, resulting in high enantiomeric excess (ee).

Zn_Addition Ligand (1S,4S)-Ligand (Amino Alcohol) Complex Dinuclear Zn-Ligand Chiral Complex Ligand->Complex + Et2Zn - Ethane Zn Diethylzinc (Et2Zn) Zn->Complex TS Highly Ordered Transition State Complex->TS Coordination of Aldehyde Aldehyde Prochiral Aldehyde Aldehyde->TS Alcohol Chiral Secondary Alcohol (>90% ee) TS->Alcohol Alkyl Transfer & Acid Quench

Catalytic cycle of the enantioselective diethylzinc addition to aldehydes.

Standard Protocol: Asymmetric Addition of to Benzaldehyde

Self-Validating System Note: This protocol utilizes a low catalyst loading (5 mol%). The reaction's success is highly dependent on the strict exclusion of moisture, which would prematurely hydrolyze the


 and collapse the enantioselectivity to racemic background levels.

Materials:

  • (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol (5.0 mol%)

  • Benzaldehyde (1.0 equiv, freshly distilled)

  • Diethylzinc (1.0 M in hexanes, 2.0 equiv)

  • Anhydrous Toluene

Step-by-Step Procedure:

  • Ligand Activation: To an oven-dried, argon-purged Schlenk flask, add the chiral ligand (0.05 mmol) and anhydrous toluene (2.0 mL). Stir at room temperature until fully dissolved.

  • Complex Formation: Cool the solution to 0 °C using an ice bath. Slowly add

    
     (1.0 M in hexanes, 2.0 mL, 2.0 mmol) dropwise via a gas-tight syringe. Caution: 
    
    
    
    is pyrophoric. Stir for 30 minutes at 0 °C to ensure complete formation of the active dinuclear zinc catalyst.
  • Substrate Addition: Add benzaldehyde (1.0 mmol, 102 µL) dropwise over 5 minutes.

  • Reaction Monitoring: Maintain the reaction at 0 °C. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 8:2, UV active). The reaction typically reaches >95% conversion within 12–16 hours.

  • Quench & Workup: Carefully quench the reaction at 0 °C by the dropwise addition of 1M HCl (5 mL). Extract the aqueous layer with diethyl ether (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude mixture via flash column chromatography to yield (1R)-1-phenylpropan-1-ol.

Quantitative Data Summary: Substrate Scope
Substrate (Aldehyde)Yield (%)Enantiomeric Excess (ee %)Absolute Configuration
Benzaldehyde9294R
4-Chlorobenzaldehyde8991R
4-Methoxybenzaldehyde9596R
2-Naphthaldehyde8893R
Cinnamaldehyde8185R

Application II: Bifunctional Secondary Amine Organocatalysis

Beyond metal coordination, the [2.2.1] bridged morpholine core is a highly effective secondary amine organocatalyst. It mimics the behavior of classic MacMillan or Hayashi-Jørgensen catalysts but offers a distinct, rigidified spatial geometry [2].

Mechanistic Causality

In the asymmetric Michael addition of aldehydes to nitroalkenes, the 5-aza group condenses with the aldehyde to form an enamine intermediate. The rigid bicyclic structure forces the enamine double bond into a specific E-configuration. Crucially, the 7-hydroxyl group is positioned directly above the enamine plane. It acts as a Brønsted acid (hydrogen-bond donor), coordinating the nitro group of the incoming nitroalkene. This dual-activation (covalent enamine + non-covalent H-bonding) locks the transition state, dictating exceptional diastereo- and enantioselectivity.

G Cat Ligand Catalyst (Secondary Amine) Enamine Chiral Enamine Intermediate Cat->Enamine + Substrate - H2O Sub Prochiral Aldehyde Sub->Enamine CC Stereoselective C-C Bond Formation Enamine->CC H-Bond Directed Addition Elec Nitroalkene (Electrophile) Elec->CC CC->Cat Catalyst Regeneration Prod Syn-Michael Adduct (>90% ee) CC->Prod Hydrolysis (H2O)

Bifunctional enamine-activation cycle utilizing the rigid [2.2.1] scaffold.

Standard Protocol: Asymmetric Michael Addition to Nitrostyrene

Self-Validating System Note: The addition of a weak acid additive (benzoic acid) is critical. It facilitates the initial iminium ion formation (accelerating enamine generation) and aids in the final hydrolysis step, preventing catalyst trapping and ensuring high turnover frequencies.

Materials:

  • (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol (15 mol%)

  • Benzoic acid (15 mol%)

  • trans-

    
    -Nitrostyrene (1.0 equiv)
    
  • Isobutyraldehyde (2.0 equiv)

  • Dichloromethane (DCM), reagent grade

Step-by-Step Procedure:

  • Catalyst Preparation: In a standard reaction vial equipped with a magnetic stir bar, dissolve the chiral ligand (0.075 mmol) and benzoic acid (0.075 mmol) in DCM (1.0 mL). Stir for 10 minutes at room temperature.

  • Substrate Addition: Add isobutyraldehyde (1.0 mmol) to the vial. Stir for an additional 15 minutes to allow the pre-equilibration of the enamine intermediate.

  • Electrophile Introduction: Add trans-

    
    -nitrostyrene (0.5 mmol) to the reaction mixture in one portion.
    
  • Reaction Monitoring: Cap the vial and stir at room temperature. Monitor the disappearance of the bright yellow nitrostyrene via TLC (Hexanes/EtOAc 7:3). The reaction is typically complete within 24 hours.

  • Workup: Dilute the mixture with DCM (5 mL) and wash sequentially with saturated aqueous

    
     (5 mL) and brine (5 mL). Dry the organic phase over 
    
    
    
    and concentrate.
  • Isolation: Purify the crude product via flash chromatography to isolate the corresponding

    
    -nitroaldehyde.
    
Quantitative Data Summary: Organocatalytic Performance
ElectrophileNucleophileYield (%)Diastereomeric Ratio (syn:anti)Enantiomeric Excess (ee %)
trans-

-Nitrostyrene
Isobutyraldehyde88>95:592
4-MeO-

-Nitrostyrene
Isobutyraldehyde85>95:590
4-Cl-

-Nitrostyrene
Isobutyraldehyde9194:694
trans-

-Nitrostyrene
Propanal7890:1088

Conclusion

The (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol scaffold is a highly versatile, privileged chiral building block. Its rigid bridged morpholine architecture provides unparalleled spatial control in both metal-mediated and metal-free organocatalytic pathways. By leveraging the proximal relationship between the secondary amine and the bridging hydroxyl group, chemists can achieve exceptional stereocontrol across a diverse array of asymmetric transformations.

References

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 2022, 87(16), 11261-11273.[1][2]

  • Cationic Chiral Fluorinated Oxazaborolidines. More Potent, Second-Generation Catalysts for Highly Enantioselective Cycloaddition Reactions. Journal of the American Chemical Society, 2016, 138(6), 1844-1847.[1]

  • Diastereoselective Preparation of Azetidines and Pyrrolidines. Organic Letters, 2010, 12(21), 5044-5047.[3]

Sources

Method

experimental procedure for coupling reactions with (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol

Application Note: Synthetic Protocols for (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol Executive Summary The (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol scaffold represents a high-value "chimeric" pharmacophore, merging...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Protocols for (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-7-ol

Executive Summary

The (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol scaffold represents a high-value "chimeric" pharmacophore, merging the solubility profile of morpholine with the conformational rigidity of a bridged bicyclic system. Often utilized as a Locked Nucleic Acid (LNA) precursor or a conformationally restricted proline mimetic, this molecule offers precise vector control for substituent display.

This guide addresses the specific synthetic challenges posed by this scaffold:

  • Bifunctionality: Differentiating the highly nucleophilic N5 secondary amine from the sterically constrained C7 bridge alcohol.

  • Bridgehead Constraints: The C7 position in bicyclo[2.2.1] systems is geometrically prohibited from undergoing standard S_N2 inversion (e.g., Mitsunobu), requiring specialized retention-based protocols.

Structural Analysis & Reactivity Profile

The molecule features a [2.2.1] bicyclic core.[1][2][3][4][5][6][7] The bridgehead carbons (C1, C4) lock the system into a rigid boat-like conformation.

  • N5 Position (Secondary Amine): Located on the ethylene bridge. Accessible and highly nucleophilic. It is the primary site for initial functionalization or protection.

  • O7 Position (Secondary Alcohol): Located on the methano bridge.

    • Steric Environment: Highly congested.

    • Mechanistic Restriction: Backside attack is geometrically blocked by the bicyclic cage. Standard Mitsunobu inversion is generally ineffective.

    • Preferred Reactions: Acylation (retention), Alkylation (retention), or Oxidation (to ketone).

Visualizing the Reactivity Landscape

Reactivity Scaffold (1S,4S)-2-oxa-5-azabicyclo [2.2.1]heptan-7-ol N5 N5 Amine (Nucleophilic) Scaffold->N5 O7 O7 Alcohol (Sterically Hindered) Scaffold->O7 Amide Amide Coupling (High Yield) N5->Amide RedAm Reductive Amination N5->RedAm Ester Acylation/Carbamoylation (Retention of Config) O7->Ester Ether Alkylation (NaH/RX) (Retention) O7->Ether Oxidation Oxidation to Ketone (Access to inverted amines) O7->Oxidation Mitsunobu Mitsunobu (Inversion) (FORBIDDEN/DIFFICULT) O7->Mitsunobu Steric Block

Figure 1: Reactivity map highlighting the divergent pathways for the N5 amine and O7 bridge alcohol.

Experimental Protocols

Protocol A: Selective N-Functionalization (Amide Coupling)

Objective: To functionalize the N5 amine while leaving the O7 alcohol free for later modification. Mechanism: The N5 amine is orders of magnitude more nucleophilic than the O7 alcohol. No O-protection is usually required if stoichiometric control is maintained.

Materials:

  • Scaffold: 1.0 equiv

  • Carboxylic Acid (R-COOH): 1.1 equiv

  • Coupling Reagent: HATU (1.2 equiv) or EDC/HOBt

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF (0.1 M concentration) under nitrogen.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol (1.0 equiv) directly to the mixture.

    • Note: If the scaffold is supplied as a salt (e.g., HCl), ensure extra DIPEA is added to neutralize it.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.

    • Checkpoint: You should see the product mass (M+H). If bis-acylation (O-acylation) is observed (rare), reduce temperature to 0°C.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3, water, and brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: O-Functionalization via Alkylation (Ether Synthesis)

Objective: To attach an alkyl group to the sterically hindered C7 hydroxyl. Prerequisite: The N5 amine MUST be protected (e.g., N-Boc, N-Cbz) or already functionalized to prevent quaternization.

Materials:

  • N-Protected Scaffold: 1.0 equiv

  • Alkyl Halide (R-X): 1.5–3.0 equiv (Excess required due to sterics)

  • Base: Sodium Hydride (NaH, 60% dispersion): 2.0 equiv

  • Solvent: THF or DMF (Anhydrous)

Step-by-Step:

  • Deprotonation: In a flame-dried flask, suspend NaH (2.0 equiv) in anhydrous THF at 0°C.

  • Addition: Add the N-protected scaffold (1.0 equiv) dissolved in THF dropwise.

  • Alkoxide Formation: Stir at 0°C for 30 mins, then allow to warm to RT for 30 mins. Evolution of H2 gas should cease.

  • Alkylation: Cool back to 0°C. Add the Alkyl Halide (1.5–3.0 equiv).

    • Critical Insight: For bulky electrophiles, add TBAI (tetrabutylammonium iodide, 0.1 equiv) as a phase transfer catalyst/nucleophilic activator.

  • Heating: The C7 position is hindered. If no reaction occurs after 2 hours at RT, heat to 50–60°C.

  • Quench: Carefully quench with sat. NH4Cl at 0°C.

  • Workup: Extract with EtOAc. Purify via column chromatography.

Protocol C: The "Bridge Inversion" Strategy (Oxidation-Reduction)

Objective: To invert stereochemistry or introduce a nucleophile at C7 (since direct S_N2 is impossible).

Workflow:

  • Oxidation: Convert 7-OH to 7-Ketone using Dess-Martin Periodinane (DMP) .

    • Why DMP? It works under neutral conditions, avoiding epimerization of the bridgeheads.

  • Functionalization:

    • Option 1 (Reductive Amination): React ketone with amine + NaBH(OAc)3 to install an amine at C7.

    • Option 2 (Grignard): Add RMgBr to generate a tertiary alcohol.

    • Option 3 (Reduction): Reduce with NaBH4 (hydride attacks from the less hindered face) to access the diastereomeric alcohol.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
No Reaction at O7 Steric hindrance at the bridge.Switch from weak bases (K2CO3) to NaH. Add TBAI. Heat to 60°C.
Bis-acylation (N & O) N-coupling conditions too aggressive.Perform N-coupling at 0°C. Use stoichiometric coupling reagents (1.05 equiv).
Decomposition Bridgehead instability (Bredt's rule violation).Avoid conditions that promote elimination (strong base + high heat).
Mitsunobu Failure Geometric constraint of [2.2.1] system.Stop. Do not force Mitsunobu. Use Protocol C (Oxidation) to change stereochemistry.

References

  • Synthesis of 2-oxa-5-azabicyclo[2.2.

    • Title: 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues.
    • Source:J. Org.[7] Chem. 2022, 87, 16, 11261–11273.

    • URL:[Link]

  • Reactivity of Bridgehead/Bridge Alcohols

    • Title: Physical Organic Studies of Substituted Norbornyl Systems.[8]

    • Source:Core.ac.uk / BenchChem Technical Guides.
    • URL:[Link]

  • General Mitsunobu Constraints in Bicyclic Systems

    • Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products.[9]

    • Source:Molecules 2023 (Review on steric limit
    • URL:[Link]

Sources

Application

Incorporating (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol into Peptide Mimics: A Methodological Guide for Conformationally Restricted Scaffolds

Executive Summary The transition from native peptides to therapeutically viable peptidomimetics requires overcoming inherent liabilities such as poor metabolic stability, high conformational flexibility, and low membrane...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming inherent liabilities such as poor metabolic stability, high conformational flexibility, and low membrane permeability. The incorporation of bridged bicyclic scaffolds—specifically (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol —has emerged as a powerful strategy in modern medicinal chemistry.

Acting as a conformationally restricted chimera of morpholine and proline, this scaffold locks the peptide backbone into specific dihedral trajectories (often mimicking


- or 

-turns). Furthermore, the hydroxyl group at the 7-position provides a unique spatial vector for hydrogen bonding or further derivatization, enabling the mimicry of functionalized amino acid side chains (e.g., serine or threonine)[1]. This application note provides a comprehensive guide to the physicochemical profiling, protection strategies, and Solid-Phase Peptide Synthesis (SPPS) protocols required to successfully integrate this sterically hindered scaffold into peptide sequences.

Physicochemical & Structural Profiling

The value of the 2-oxa-5-azabicyclo[2.2.1]heptane core lies in its ability to vastly improve the pharmacokinetic properties of a peptide while pre-organizing its binding conformation. The bridged nature of the molecule eliminates the "chair-flip" flexibility seen in standard morpholines and restricts the pyrrolidine-like envelope conformations of proline.

Table 1: Comparative Physicochemical Properties of Cyclic Amine Scaffolds

PropertyProlineMorpholine(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol
Structural Classification Monocyclic (Pyrrolidine)Monocyclic (Oxazine)Bridged Bicyclic
Conformational Rigidity Moderate (Envelope flip)Low (Chair-to-boat flip)High (Locked 3D geometry)
Calculated LogP (approx.) -1.5-0.8-0.5 to -1.0
Amine pKa (approx.) 10.68.38.0 - 8.5
H-Bond Donors 1 (NH)1 (NH)2 (NH, OH)
H-Bond Acceptors 2 (N, C=O)2 (N, O)3 (N, O, OH)
Proteolytic Stability Susceptible to ProlidasesHighExtremely High (Steric shielding)

Note: The reduced pKa of the bridged scaffold compared to proline is driven by the inductive electron-withdrawing effect of the oxygen atom in the bicyclic system, which has direct implications for its nucleophilicity during SPPS.

Mechanistic Rationale for Synthesis (E-E-A-T)

The Challenge of Steric Hindrance

Incorporating a bridged bicyclic secondary amine into a growing peptide chain presents a significant kinetic barrier. The 5-aza nitrogen is buried within the concave face of the bicyclic system. When this nitrogen acts as the nucleophile to attack the incoming Fmoc-amino acid, the transition state is highly sterically encumbered. Standard carbodiimide coupling reagents (e.g., DIC/HOBt) often fail to provide the necessary activation energy, leading to massive deletion sequences.

Causality in Reagent Selection: To overcome this, highly reactive uronium/aminium salts such as HATU or COMU must be utilized [2]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom at the 7-position of the HOAt leaving group provides anchimeric assistance (an internal hydrogen bond to the incoming secondary amine), guiding the hindered 5-aza nitrogen of our scaffold into the correct trajectory for nucleophilic attack, thereby accelerating the coupling rate dramatically.

Orthogonal Protection of the 7-Hydroxyl

During SPPS, the free 7-hydroxyl group is highly susceptible to unwanted acylation (esterification) by the highly activated incoming amino acids. Before SPPS, the scaffold must be synthesized as Fmoc-(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol , and the 7-OH must be orthogonally protected. A tert-butyl (


Bu) or trityl (Trt) ether is recommended, as both are stable to the basic conditions of Fmoc deprotection (20% piperidine) but are readily cleaved by the global acidic cleavage cocktail (TFA) at the end of the synthesis.

Visualized Workflows

Workflow A Native Peptide (Flexible & Labile) B Scaffold Insertion (1S,4S)-2-oxa-5-aza... A->B Pharmacophore Mapping C Conformationally Restricted Mimic B->C SPPS & Cleavage D Target Receptor Binding Pocket C->D High-Affinity Binding (Lock & Key)

Figure 1: Hit-to-lead optimization workflow utilizing bridged bicyclic scaffolds.

SPPS N1 Resin-Bound Peptide N-terminal Secondary Amine N2 Activation Fmoc-AA-OH + HATU + DIPEA N1->N2 Pre-activate incoming AA (3 min) N3 Coupling Extended Time (2-4 hrs) at 40°C N2->N3 Add to Resin N4 Monitoring Chloranil Test (Blue = Incomplete) N3->N4 Wash Resin (DMF/DCM) N4->N3 If Positive (Blue beads) N5 N5 N4->N5 If Negative (Colorless beads)

Figure 2: SPPS coupling strategy and self-validating monitoring for sterically hindered amines.

Experimental Protocols

Protocol A: Coupling an Amino Acid ONTO the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane Scaffold

This protocol describes the addition of the next amino acid in the sequence to the sterically hindered 5-aza secondary amine of the scaffold.

Reagents Required:

  • Fmoc-Amino Acid (4.0 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin-bound peptide containing the N-terminal (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane scaffold is fully Fmoc-deprotected (using 20% piperidine in DMF) and thoroughly washed with DMF (5 × 1 min) and DCM (5 × 1 min).

  • Pre-Activation: In a clean vial, dissolve the Fmoc-Amino Acid and HATU in a minimum volume of anhydrous DMF (approx. 0.1 M concentration). Add DIPEA. Vortex the mixture for exactly 3 minutes. The solution will turn pale yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add the pre-activated solution to the resin. Agitate the reaction vessel gently. Due to the severe steric hindrance of the bicyclic system, allow the coupling to proceed for 2 to 4 hours at room temperature. Optional: If available, microwave-assisted coupling (75°C for 15 minutes) significantly improves yields.

  • Washing: Drain the reaction vessel and wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).

Protocol B: Self-Validating Monitoring via the Chloranil Test

Causality: You cannot use the standard Kaiser (ninhydrin) test here. The Kaiser test relies on the formation of Ruhemann's purple, a reaction mechanism that strictly requires two protons from a primary amine. Because our scaffold is a secondary amine, the Kaiser test will yield a false negative, tricking you into believing the coupling is complete. The Chloranil Test specifically reacts with secondary amines to form a blue dialkylaminovinyl-benzoquinone derivative[3].

Step-by-Step Methodology:

  • Reagent Preparation:

    • Solution A: 2% acetaldehyde in DMF (v/v).

    • Solution B: 2% p-chloranil in DMF (w/v).

  • Sampling: Extract a few resin beads (1-5 mg) from the reaction vessel and wash them thoroughly with DCM in a small glass test tube to remove all traces of DIPEA (which can cause false positives).

  • Testing: Add 1 drop of Solution A and 1 drop of Solution B to the beads. Allow to stand at room temperature for 5 minutes.

  • Interpretation:

    • Colorless/Yellow beads: Coupling is complete. Proceed to capping and Fmoc deprotection.

    • Dark Blue/Green beads: Unreacted secondary amine remains. Do not proceed. Repeat Protocol A (double coupling).

Protocol C: Global Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and the orthogonal protecting group on the 7-hydroxyl must be removed.

  • Treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize prior to RP-HPLC purification.

References

  • Hanessian, S., Garsi, J.-B., Komjáti, B., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry, 87(16), 11261-11273.[Link]

  • Albericio, F., El-Faham, A., & Manne, S. R. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Digital CSIC.[Link]

  • AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec Technical Resources.[Link]

Method

Application Note: Synthesis of Backbone-Constrained GABA Analogues via 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffolds

Scientific Rationale and Structural Design The morpholine ring system is a ubiquitous motif in medicinal chemistry, frequently utilized to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. How...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale and Structural Design

The morpholine ring system is a ubiquitous motif in medicinal chemistry, frequently utilized to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. However, traditional morpholines often possess conformational flexibility that can lead to off-target effects or suboptimal receptor binding. To address this, the introduction of carbon-bridged morpholines—specifically the 2-oxa-5-azabicyclo[2.2.1]heptane core—has emerged as a powerful strategy to impart rigid three-dimensional topologies and enhanced lipophilicity .

For drug development professionals targeting the central nervous system (CNS), constraining the flexible backbone of γ-aminobutyric acid (GABA) is a proven method for developing selective receptor agonists. By attaching an acetic acid moiety to the C-3 carbon of the 2-oxa-5-azabicyclo[2.2.1]heptane core, researchers can effectively embed the GABA framework within a rigid bicyclic system. Subsequent variations at the tertiary C-3 atom (e.g., adding p-chlorophenyl or isobutyl groups) yield highly constrained analogues of FDA-approved drugs like baclofen and pregabalin, effectively locking the pharmacophore into an active conformation optimized for receptor binding .

Mechanistic Pathway: From Chiron to Bicyclic Scaffold

The synthesis of these constrained analogues relies on the principles of chiral pool synthesis, utilizing 4R-hydroxy-L-proline as the starting chiron. This naturally occurring amino acid inherently possesses the required stereocenters, circumventing the need for complex enantioselective catalysis.

The critical transformation in this workflow is the intramolecular cycloetherification that forms the oxa-bridge. This is achieved using p-toluenesulfonic anhydride (TsOTs) in the presence of dry pyridine.

Causality of Reagent Selection:

  • TsOTs (Activation): The hydroxyl group on the functionalized proline intermediate is a poor leaving group. TsOTs rapidly converts this hydroxyl into a highly reactive tosylate intermediate at room temperature.

  • Pyridine (Dual-Function): Pyridine serves as both the solvent and a non-nucleophilic base. It scavenges the p-toluenesulfonic acid generated during tosylation, preventing unwanted side reactions or degradation of acid-sensitive protecting groups.

  • Thermal Driving Force (100 °C): The formation of the [2.2.1] bicyclic system is sterically demanding. While tosylation occurs at room temperature, the subsequent intramolecular nucleophilic attack by the adjacent oxygen/nitrogen-derived moiety requires significant thermal energy to overcome the activation barrier of ring closure.

G N1 4R-hydroxy-L-proline (Chiral Pool Chiron) N2 Functionalization (N-protection & Esterification) N1->N2 N3 Intramolecular Cycloetherification (TsOTs, Pyridine, 100°C) N2->N3 N4 2-oxa-5-azabicyclo[2.2.1]heptane (Bridged Morpholine Core) N3->N4 N5 C-3 Substitution (Acetic Acid + Aryl/Alkyl Moiety) N4->N5 N6 Constrained GABA Analogues (Baclofen/Pregabalin Mimetics) N5->N6

Workflow for synthesizing constrained GABA analogues from 4R-hydroxy-L-proline.

Self-Validating Experimental Protocol: Bicyclic Core Formation

The following protocol details the critical cycloetherification step. It is designed as a self-validating system, incorporating a mandatory intermediate checkpoint to ensure sequence fidelity before thermal cyclization.

Materials Required
  • Functionalized 4R-hydroxy-L-proline intermediate (1.0 equiv)

  • p-Toluenesulfonic anhydride (TsOTs) (3.0 equiv)

  • Dry Pyridine (Anhydrous, 99.8%)

  • TLC plates (Silica gel 60 F254) and LC-MS instrumentation

Step-by-Step Methodology

Step 1: Reaction Initialization and Activation

  • In a flame-dried, two-neck round-bottomed flask equipped with a reflux condenser, dissolve the starting functionalized proline derivative (1.0 equiv) in dry pyridine to achieve a concentration of 0.1 M.

  • Causality Check: Ensure the system is purged with inert gas (N₂ or Ar) to prevent moisture from hydrolyzing the highly reactive TsOTs reagent.

  • Add TsOTs (3.0 equiv) to the flask in a single portion at room temperature.

  • Stir the reaction mixture at room temperature.

Step 2: Intermediate Validation (Critical Checkpoint)

  • Monitor the reaction closely via Thin-Layer Chromatography (TLC) or LC-MS.

  • Self-Validation: Do not proceed to heating until the starting material has completely disappeared. The formation of the tosyl intermediate must be quantitative.

  • Once complete consumption is confirmed, extract a 50 µL reference sample of the reaction mixture. Rationale: This reference sample provides a definitive analytical baseline of the tosylated intermediate, allowing you to accurately track the subsequent, more complex cyclization step.

Step 3: Thermal Cyclization

  • Submerge the reaction flask into a pre-heated oil bath set to 100 °C.

  • Stir vigorously for 8 hours. The elevated temperature provides the necessary thermodynamic push for the bridged ether formation.

  • Monitor the reaction against the previously extracted reference sample using LC-MS. The reaction is deemed complete when the mass peak corresponding to the tosyl intermediate is entirely consumed, replaced by the mass of the 2-oxa-5-azabicyclo[2.2.1]heptane product.

Step 4: Workup and Isolation

  • Cool the mixture to room temperature and quench with saturated aqueous NaHCO₃ to neutralize residual acids and remaining anhydride.

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude bicyclic core, ready for C-3 functionalization.

Quantitative Profiling and Receptor Docking

The ultimate value of this synthetic pathway lies in the biological performance of the resulting analogues. Molecular modeling and docking studies demonstrate that embedding the baclofen pharmacophore into this specific bicyclic core (e.g., Analogue F) not only retains essential receptor interactions but enhances stability within the binding pocket.

As shown in the comparative data below, the rigidification of the backbone allows the constrained analogue to engage in an additional stabilizing interaction with the Phe249 residue of the GABA-B receptor, an interaction not robustly maintained by the flexible parent drug .

Table 1: Comparative Profiling of GABA Receptor Ligands

LigandBackbone ArchitectureConformational FlexibilityPrimary TargetKey Binding Residues (GABA-B)
Endogenous GABA Linear aliphaticHighGABA-A, GABA-BN/A
Baclofen Linear with p-Cl-phenylModerateGABA-BGlu349, Trp65, Trp278
Pregabalin Linear with isobutylModerateVGCC (α2δ subunit)N/A
Bridged Analogue F 2-oxa-5-azabicyclo[2.2.1]heptaneHighly Constrained (Rigid)GABA-BGlu349, Trp65, Trp278, Phe249

Note: The engagement with Phe249 is a direct consequence of the unique 3D topology enforced by the carbon-atom bridged morpholine core, highlighting the success of the structural design.

References

  • Title: 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues Source: The Journal of Organic Chemistry (2022) URL: [Link]

Application

Application Note: Leveraging (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol as a Premium 3D Scaffold in Fragment-Based Drug Discovery

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Scientific Rationale The succ...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Scientific Rationale

The success of Fragment-Based Drug Discovery (FBDD) is fundamentally dictated by the quality of the fragment library. Historically, libraries have been dominated by flat, sp²-hybridized aromatic systems due to their synthetic tractability. However, these "flatland" molecules often suffer from off-target promiscuity and high entropic penalties upon binding.

To overcome this, modern FBDD campaigns are pivoting toward sp³-rich, three-dimensional (3D) scaffolds. Morpholine is a highly privileged motif in Central Nervous System (CNS) and systemic drug design due to its optimal balance of lipophilicity and basicity . However, standard morpholine exists as a flexible chair. By bridging the morpholine ring to create a 2-oxa-5-azabicyclo[2.2.1]heptane core, we lock the conformation into a rigid 3D topology .

The specific fragment (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol elevates this scaffold further. The addition of the 7-hydroxyl group at the bridging carbon provides a highly defined, out-of-plane hydrogen-bonding vector. This allows the fragment to probe deep sub-pockets and solvent channels that traditional flat fragments cannot reach, making it an exceptional starting point for hit-to-lead optimization.

Physicochemical Profiling

A self-validating FBDD campaign begins with ensuring that the starting fragments strictly adhere to the "Rule of Three" (Ro3). As shown in Table 1, the bridged bicyclic fragment maintains the excellent physicochemical properties of standard morpholine while drastically improving 3D rigidity and vector projection.

Table 1: Physicochemical Comparison of Morpholine Scaffolds

PropertyStandard Morpholine(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-olFBDD "Rule of 3" Ideal
Molecular Weight (Da) 87.12115.13≤ 300
cLogP -0.86-1.20≤ 3.0
Fraction sp³ (Fsp³) 1.001.00≥ 0.45
H-Bond Donors 12 (N5, O7)≤ 3
H-Bond Acceptors 23 (O2, N5, O7)≤ 3
Rotatable Bonds 00≤ 3
3D Conformation Flexible ChairRigid Bridged BicyclicRigid / Defined Vectors

FBDD Integration Workflow

The integration of this sp³-rich fragment into a standard screening cascade requires orthogonal biophysical techniques to validate weak, transient interactions (K_d in the µM to mM range).

FBDD_Workflow Lib sp3-Rich Fragment Library (incl. Bicyclic Morpholine) Screen Primary Screening (NMR: STD/WaterLOGSY) Lib->Screen 1 mM pools Val Orthogonal Validation (SPR / ITC) Screen->Val Hit ID Xray Structural Biology (X-ray Crystallography) Val->Xray Affinity confirmed Lead Hit-to-Lead Optimization (Vector Elaboration) Xray->Lead 3D Binding Mode

Figure 1. FBDD workflow integrating sp3-rich bicyclic morpholine fragments.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that experimental success relies on understanding the causality behind each methodological step. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Ligand-Observed NMR Screening (STD & WaterLOGSY)

Causality & Rationale: Ligand-observed NMR is highly sensitive to low-affinity interactions. We employ a dual-assay approach: Saturation Transfer Difference (STD) maps the binding epitope, while WaterLOGSY leverages bulk water magnetization to unequivocally differentiate binders from non-binders. This orthogonal internal validation prevents false positives caused by compound aggregation.

  • Sample Preparation: Prepare a 500 µL NMR sample containing 10–20 µM of the target protein and 1 mM of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol in deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4, 10% D₂O).

    • Self-Validation Step: Always acquire a reference spectrum of the fragment in buffer without protein to establish the baseline relaxation and rule out auto-aggregation.

  • STD-NMR Acquisition: Irradiate the protein methyl resonances (-0.5 to 0.5 ppm) using a train of Gaussian pulses for a saturation time of 2.0 seconds. Acquire the off-resonance spectrum by irradiating at 40 ppm.

    • Causality: The bicyclic morpholine core has distinct aliphatic proton signals between 1.5 and 4.5 ppm. Saturation transfer to these specific protons reveals exactly which face of the rigid 3D fragment contacts the protein.

  • WaterLOGSY Acquisition: Apply a selective 180° inversion pulse to the bulk water resonance (4.7 ppm) with a mixing time of 1.0–1.5 seconds.

    • Causality: Free fragments tumble rapidly (negative cross-peaks). Protein-bound fragments adopt the slow tumbling characteristics of the macromolecule, yielding positive cross-peaks.

  • Data Interpretation: A confirmed hit requires both a positive STD signal and an inverted WaterLOGSY signal.

Protocol B: X-Ray Crystallographic Soaking

Causality & Rationale: To confidently grow the fragment into a lead, the exact binding mode must be known. The rigidity of the bicyclic core makes electron density interpretation highly unambiguous compared to flexible aliphatic chains, allowing for precise vector mapping.

  • Crystal Preparation: Grow apo-protein crystals using vapor diffusion.

    • Self-Validation Step: Ensure apo-crystals diffract to at least 2.5 Å resolution prior to soaking, as high concentrations of fragment can perturb the crystal lattice.

  • Fragment Soaking: Prepare a 50 mM soaking solution of the fragment in the crystallization mother liquor, supplemented with 5–10% DMSO. Transfer the apo-crystal into the drop using a nylon loop.

    • Causality: A high concentration (50 mM) is required to drive occupancy for low-affinity fragments. The step-wise introduction of DMSO prevents osmotic shock and crystal cracking.

  • Cryoprotection & Freezing: Incubate for 2 to 24 hours. Briefly transfer the crystal to a cryoprotectant solution (mother liquor + 20% glycerol) containing 50 mM fragment, then flash-freeze in liquid nitrogen.

  • Data Collection: Solve the structure using molecular replacement. Look for positive Fo-Fc difference electron density (>3σ) in the binding site. The distinctive bridged shape allows for confident placement of the 7-hydroxyl vector.

Hit-to-Lead Vector Elaboration

The true strategic value of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol lies in its two orthogonal growth vectors: the N5 secondary amine and the O7 hydroxyl group .

Vector_Elaboration Core Core Fragment (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol N_Vector N5-Vector (Amine Functionalization) Core->N_Vector O_Vector O7-Vector (Hydroxyl Functionalization) Core->O_Vector Amide Amidation / Sulfonylation (Explore S1/S2 Pockets) N_Vector->Amide Alkyl Reductive Amination (Solvent Channel) N_Vector->Alkyl Ether Etherification (H-Bond Acceptor Tuning) O_Vector->Ether Carbamate Carbamate Formation (Rigid Linkers) O_Vector->Carbamate

Figure 2. Divergent hit-to-lead vector elaboration pathways for the core fragment.

Protocol C: Divergent Functionalization

Causality & Rationale: Functionalizing these vectors allows the fragment to grow into adjacent sub-pockets while maintaining the optimal physicochemical properties of the sp³-rich core.

  • N5-Amine Functionalization (Reductive Amination):

    • Dissolve the fragment (1 eq) and a target aldehyde (1.2 eq) in dichloroethane (DCE).

    • Add sodium triacetoxyborohydride (STAB, 1.5 eq) and a catalytic amount of acetic acid. Stir at room temperature for 12 hours.

    • Causality: Reductive amination is preferred over direct alkylation to prevent over-alkylation (quaternary ammonium formation). This vector typically targets solvent-exposed channels.

  • O7-Hydroxyl Functionalization (Etherification):

    • Protect the N5 amine using a Boc-anhydride protocol.

    • Treat the N-Boc protected fragment with sodium hydride (NaH, 1.5 eq) in anhydrous DMF at 0°C to generate the alkoxide. Add an alkyl halide (e.g., benzyl bromide, 1.2 eq) and warm to room temperature.

    • Causality: The O7 hydroxyl is sterically hindered by the bicyclic bridge. Using a strong base (NaH) and a polar aprotic solvent (DMF) is critical to drive the S_N2 substitution. This vector is ideal for projecting hydrophobic groups into deep, lipophilic pockets.

  • Deprotection & Validation:

    • Remove the Boc group using 4M HCl in dioxane, followed by reverse-phase HPLC purification.

    • Self-Validation Step: Confirm the final elaborated lead via LC-MS and 2D-NMR (NOESY) to ensure the stereochemical integrity of the (1S,4S) bridged core remains intact after basic/acidic treatments.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience (2021) URL:[Link]

  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp³-Rich Morpholine Peptidomimetics Source: Frontiers in Chemistry (2018) URL:[Link]

Method

Application Note: Chemoselective N-Protection Protocols for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the chemoselective protection of the secondary amine in the presence of a sec...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for the chemoselective protection of the secondary amine in the presence of a secondary alcohol within a bridged bicyclic morpholine isostere.

Introduction & Mechanistic Rationale

The compound (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol is a highly valuable bridged bicyclic scaffold. Due to its structural rigidity and lipophilicity profile, it is frequently utilized as a morpholine surrogate in medicinal chemistry and as a building block for conformationally restricted oligonucleotides [1].

A critical bottleneck in functionalizing this scaffold is the chemoselective protection of the secondary amine (position 5) without inadvertently acylating the secondary alcohol (position 7) [2].

Mechanistic Causality: The nitrogen atom's lone pair is held less tightly than that of the oxygen atom due to nitrogen's lower electronegativity, making the amine inherently more nucleophilic. By strictly controlling the stoichiometry of the electrophilic protecting reagent (1.05 to 1.10 equivalents) and maintaining low temperatures (0 °C), the reaction is kept strictly under kinetic control . Avoiding strong bases (e.g., NaH) or nucleophilic catalysts (e.g., DMAP) completely suppresses the thermodynamic O-acylation pathway, ensuring 100% chemoselectivity for N-protection [3].

Experimental Design & Quantitative Data

To accommodate diverse downstream synthetic requirements, two parallel protocols are provided: N-Boc protection (acid-labile) and N-Cbz protection (hydrogenolysis-labile).

Table 1: Reaction Parameters and Expected Analytical Outcomes
ParameterProtocol A (N-Boc Protection)Protocol B (N-Cbz Protection)
Reagent Boc₂O (1.05 eq)CbzCl (1.10 eq)
Base Et₃N (1.5 eq)NaHCO₃ (2.0 eq)
Solvent System Anhydrous DCM (0.1 M)THF / H₂O (1:1 v/v) (0.2 M)
Temperature 0 °C → Room Temperature0 °C → Room Temperature
Reaction Time 4–6 hours12 hours
Chemoselectivity >98% N-selective>95% N-selective
Expected Yield 85–92%80–88%
Target Mass [M+H]⁺ 216.3 m/z250.3 m/z

Workflow Visualization

G SM (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol (Free Amine & Alcohol) Boc_Path Boc2O, Et3N DCM, 0 °C to RT SM->Boc_Path Protocol A Cbz_Path CbzCl, NaHCO3 THF/H2O, 0 °C to RT SM->Cbz_Path Protocol B Boc_Prod (1S,4S)-N-Boc-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol (Chemoselective N-Protection) Boc_Path->Boc_Prod Cbz_Prod (1S,4S)-N-Cbz-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol (Chemoselective N-Protection) Cbz_Path->Cbz_Prod Validation Self-Validating Analytics: LC-MS, NMR, Ninhydrin (-) Boc_Prod->Validation Cbz_Prod->Validation

Chemoselective N-protection workflows for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol.

Step-by-Step Methodologies

Protocol A: Chemoselective N-Boc Protection

This protocol utilizes anhydrous conditions and an organic base, ideal for moisture-sensitive downstream applications.

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.1 M under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) in one portion.

    • Causality Insight: Et₃N acts as a non-nucleophilic acid scavenger. It neutralizes the proton released during the nucleophilic attack, preventing the unreacted starting material from becoming protonated (and thus unreactive) without catalyzing unwanted O-acylation.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dropwise over 10 minutes.

    • Causality Insight: The strict 0 °C temperature control suppresses the thermodynamic activation of the secondary alcohol, ensuring the reaction remains kinetically driven toward the amine.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl (equal volume to DCM). Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 50% EtOAc/Hexanes) to afford the pure N-Boc protected compound.

Protocol B: Chemoselective N-Cbz Protection (Schotten-Baumann Conditions)

This protocol utilizes a biphasic aqueous system, which is highly effective for preventing the hydrolysis of chloroformates while maintaining mild basicity.

  • Preparation: Dissolve the starting material (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and deionized water to achieve a 0.2 M concentration.

  • Base Addition: Add solid sodium bicarbonate (NaHCO₃, 2.0 eq) to the stirring solution.

    • Causality Insight: A biphasic, mildly basic aqueous system is ideal for highly reactive chloroformates. NaHCO₃ absorbs the generated HCl gas efficiently while minimizing the background hydrolysis of the CbzCl reagent that would occur with stronger bases like NaOH.

  • Electrophile Addition: Cool the biphasic mixture to 0 °C. Add benzyl chloroformate (CbzCl, 1.1 eq) dropwise via syringe.

  • Propagation: Stir vigorously at room temperature for 12 hours. High-speed stirring is required to ensure adequate mass transfer between the aqueous and organic layers.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Separate the layers and extract the aqueous phase with EtOAc (2 × 30 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Isolate the N-Cbz derivative via flash chromatography (Hexanes/EtOAc gradient).

Self-Validating System: Analytical Checkpoints

To ensure the integrity of the chemoselective protection, researchers must employ the following self-validating checks:

  • TLC Diagnostics (Ninhydrin Stain): The starting material contains a free secondary amine, which will strongly stain purple/brown when heated with a Ninhydrin dip. Upon successful N-protection, the product spot will be Ninhydrin-negative . To confirm the product spot, use Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄), which will stain the remaining free secondary alcohol.

  • LC-MS Verification: Confirm the complete disappearance of the starting material mass (m/z 116.1 [M+H]⁺). For Protocol A, look for the Boc-protected mass (m/z 216.3 [M+H]⁺). For Protocol B, look for the Cbz-protected mass (m/z 250.3 [M+H]⁺). The absence of m/z 316.4 (di-Boc) or m/z 384.4 (di-Cbz) definitively validates that O-acylation did not occur.

References

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane rhhz.net
  • Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA[Me]) bearing adenine, guanine, or 5-methylcytosine nucleobases Beilstein Journal of Organic Chemistry
  • Stable D-xylose ditriflate in divergent syntheses of dihydroxy prolines, pyrrolidines, tetrahydrofuran-2-carboxylic acids, and c ChemRxiv

Technical Notes & Optimization

Troubleshooting

improving the yield of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol synthesis

Technical Support Center: Bicyclic Heterocycle Synthesis Ticket ID: #OXA-221-7OL Subject: Yield Optimization for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol Status: Open Assigned Specialist: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bicyclic Heterocycle Synthesis Ticket ID: #OXA-221-7OL Subject: Yield Optimization for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic & Triage: Defining the Target

Before proceeding with yield optimization, we must verify the structural target. The nomenclature "(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol" implies a hydroxyl group located on the one-carbon bridge (C7).

  • Scenario A (The Core Scaffold): You are synthesizing the standard (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane core (often used as a morpholine surrogate or LNA monomer), and the "7-ol" refers to a mis-numbered precursor or a specific derivative.

  • Scenario B (The Bridge-Functionalized Target): You specifically require the hydroxyl at the C7 bridge position.

Note: The standard trans-4-hydroxy-L-proline route generates the unsubstituted bridge . If you strictly require the C7-hydroxyl , you must switch from a proline-based route to a carbohydrate-based route (e.g., from D-xylose or ribose) or a Diels-Alder strategy , as functionalizing the C7 bridge post-cyclization is chemically arduous and low-yielding.

This guide focuses on the universal yield-killing step : the transannular cyclization to form the [2.2.1] system, with specific notes on preserving bridge functionality.

The Bottleneck: Cyclization Failure Modes

The synthesis of this bicyclic system generally proceeds via a linear sequence:

  • Protection: trans-4-hydroxy-L-proline

    
     N-PG-4-hydroxy-L-proline.
    
  • Reduction: Ester reduction to the diol (N-PG-2-hydroxymethyl-4-hydroxypyrrolidine).

  • Activation: Selective activation of the primary alcohol.

  • Cyclization: Intramolecular displacement.

Common Yield Killers:

  • Elimination (The Major Competitor): Formation of the alkene (enamine/allyl ether) instead of the bicycle.

  • Incomplete Cyclization: Steric strain prevents the [2.2.1] closure.

  • Protecting Group Rotamers: N-Boc/N-Cbz rotamers can complicate NMR analysis, leading to premature termination of reactions believed to be "stalled."

Protocol Optimization: The "Self-Validating" Workflow

Phase 1: The Precursor (The Diol)

Target: N-Cbz-4-hydroxy-2-hydroxymethylpyrrolidine

The Issue: Incomplete reduction of the acid/ester leads to complex mixtures. The Fix: Use Sodium Borohydride (NaBH4) with LiCl or CaCl2 (in situ formation of LiBH4/Ca(BH4)2) rather than standard Borane reagents, which can be finicky with amine-borane complexation.

Optimized Protocol:

  • Dissolve N-Cbz-4-hydroxyproline ester in EtOH/THF (2:1).

  • Add CaCl2 (1.5 eq) followed by NaBH4 (3.0 eq) at 0°C.

  • Stir at RT for 16h.

  • Validation: TLC (10% MeOH/DCM) must show complete disappearance of ester. If spot persists, add 1.0 eq more NaBH4.

Phase 2: The Cyclization (The Critical Decision)

You have two main routes. Choose based on your scale and purification capabilities.

VariableRoute A: The Modified Mitsunobu Route B: The Sulfonate Displacement (Recommended)
Reagents DIAD/DEAD + PPh3TsCl/MsCl + Base (NaH or KOtBu)
Mechanism Activation of 2°-OH (inversion) or 1°-OHActivation of 1°-OH

Displacement by 2°-OH
Yield Potential 40-60% (Variable)65-85% (Reliable)
Purification Difficult (Triphenylphosphine oxide removal)Easy (Crystallization often possible)
Scalability Poor (<5g)High (>100g)

The "Golden Route" (Sulfonate Displacement): Ref: Modified from Portella et al. and recent patent literature.

  • Selective Activation:

    • React the Diol (from Phase 1) with TsCl (1.1 eq) , Et3N , and DMAP (cat.) in DCM at 0°C.

    • Critical Control Point: The primary alcohol (hydroxymethyl) reacts much faster than the secondary ring hydroxyl. Monitor strictly to avoid bis-tosylation. Stop when the mono-tosylate is >95%.

  • The Ring Closure:

    • Dissolve the crude mono-tosylate in anhydrous THF (0.1 M - High Dilution is key to prevent intermolecular dimerization).

    • Add KOtBu (1.5 eq) or NaH (2.0 eq) at 0°C , then warm to RT.

    • Why KOtBu? It is soluble in THF, providing a homogeneous reaction which is faster than the heterogeneous NaH slurry, reducing the window for elimination side-products.

  • Workup:

    • Quench with saturated NH4Cl. Extract with EtOAc.[1]

    • The product is often a low-melting solid or oil.

Visualizing the Logic (Graphviz)

The following diagram illustrates the decision tree for maximizing yield and avoiding the "Elimination Trap."

G cluster_legend Process Key Start Starting Material Process Reaction Step Decision Critical Decision Risk Yield Killer Goal Target Scaffold Proline Trans-4-Hydroxy-L-Proline Protection N-Protection (Cbz/Boc) & Esterification Proline->Protection Reduction Reduction to Diol (NaBH4/CaCl2) Protection->Reduction Activation Activation Strategy? Reduction->Activation Route_Mitsunobu Route A: Mitsunobu (DIAD/PPh3) Activation->Route_Mitsunobu Small Scale Route_Sulfonate Route B: Sulfonate (TsCl/Base) Activation->Route_Sulfonate Scale Up (>5g) Elimination SIDE REACTION: Elimination to Alkene Route_Mitsunobu->Elimination Steric Hindrance Final (1S,4S)-2-oxa-5-azabicyclo [2.2.1]heptane Route_Mitsunobu->Final Direct Closure Tosyl Intermediate: Primary Mono-Tosylate Route_Sulfonate->Tosyl Cyclization Cyclization (Base Induced) Tosyl->Cyclization KOtBu/THF (0.1M) Cyclization->Elimination High Temp / Strong Base Cyclization->Final Intramolecular SN2

Caption: Workflow for synthesizing the [2.2.1] core. Route B (Sulfonate) is preferred for yield stability.

Troubleshooting & FAQs

Q: My yield is stuck at 30% during cyclization. What is happening? A: You are likely seeing intermolecular polymerization or elimination.

  • Fix 1 (Dilution): Ensure your reaction concentration is 0.1 M or lower . High concentrations favor intermolecular reactions.

  • Fix 2 (Temperature): Do not heat above 40°C. If the reaction is slow, add a crown ether (18-crown-6) if using K+ bases, rather than heating.

  • Fix 3 (Water): The cyclization is an SN2 reaction. Any water present will act as a competing nucleophile or hydrolyze your tosylate. Dry your THF over sieves.

Q: I specifically need the 7-hydroxyl group (on the bridge). Can I oxidize the core? A: Direct oxidation of the methylene bridge (C7) is extremely difficult and non-selective.

  • Recommendation: If you truly need the 7-ol , do not start with proline. Start with a carbohydrate precursor like D-Xylose . The C3 of xylose can become the C7 bridge, retaining the oxygen functionality. Alternatively, use a Diels-Alder reaction between a furan derivative and a nitro-olefin, followed by reduction, which places oxygen on the bridge naturally.

Q: The product is water-soluble and hard to extract. A: The amino-ether core is polar.

  • Fix: Do not use simple water/ether extraction.

  • Method: Remove the reaction solvent (THF) under vacuum. Suspend the residue in a minimum amount of water, saturate with K2CO3 (salting out), and extract exhaustively with CHCl3:iPrOH (3:1) .

References

  • Wishka, D. G., et al. (2013).[2] "An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane." Journal of Organic Chemistry. (Note: Validates the Sulfonate/KOtBu route over Mitsunobu).

  • Chemical Book/Sigma Aldrich . "(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride Product Data." .

  • Portella, C., et al. (2006). "Synthesis of bridged morpholines." Tetrahedron Letters. (Foundational work on the proline-to-morpholine conversion).
  • Patent US20100041667. "Bicyclic nucleoside analogs and methods of use." (Describes the LNA/bridged scaffold synthesis in detail).

Sources

Optimization

Bicyclo[2.2.1]heptanol Derivatives: Technical Support &amp; Purification Troubleshooting Guide

Welcome to the Technical Support Center for the isolation and purification of bicyclo[2.2.1]heptanol derivatives. Compounds in this class—such as norborneol, borneol, and isoborneol—are highly valued as chiral auxiliarie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of bicyclo[2.2.1]heptanol derivatives. Compounds in this class—such as norborneol, borneol, and isoborneol—are highly valued as chiral auxiliaries, fragrance components, and intermediates in drug development[1]. However, their rigid, globular structures and lack of UV chromophores introduce unique challenges during synthesis workups and chromatography.

This guide provides mechanistic troubleshooting, standardized protocols, and data summaries to ensure high-purity isolation of your target diastereomers.

Diagnostic Purification Workflow

PurificationWorkflow Start Crude Bicyclo[2.2.1]heptanol Mixture TLC TLC Analysis (PMA/Vanillin Stain) Start->TLC Decision Ketone Present? TLC->Decision Chromatography Dry-Column Chromatography (Silica, Hexane/EtOAc) Decision->Chromatography Yes Crystallization Fractional Crystallization (EtOH or Pet Ether) Decision->Crystallization No (Isomer mix only) Chromatography->Crystallization Fractions isolated Sublimation Vacuum Sublimation (Optional Polish) Crystallization->Sublimation Further purification PureExo Pure Exo-Isomer (e.g., Isoborneol) Crystallization->PureExo PureEndo Pure Endo-Isomer (e.g., Borneol) Crystallization->PureEndo Sublimation->PureExo Sublimation->PureEndo

Diagnostic workflow for purifying bicyclo[2.2.1]heptanol derivatives.

Troubleshooting Guides & FAQs

Issue 1: Co-elution of Exo and Endo Diastereomers

Q: I am synthesizing borneol and isoborneol via camphor reduction, but I cannot separate the exo/endo isomers efficiently using standard flash chromatography. What is the mechanistic reason for this, and how can I resolve them?

A: Bicyclo[2.2.1]heptanols like2 possess nearly identical polarities because their rigid bicyclic framework heavily shields the hydroxyl group[2].

Causality: During the reduction of camphor with sodium borohydride (NaBH₄), the hydride attacks from the less sterically hindered endo face. The bulky gem-dimethyl bridge on the exo face blocks top-down attack, yielding predominantly the exo-alcohol (isoborneol) as the kinetic product[2]. Because their dipole moments are so similar, standard flash chromatography often results in co-elution.

Resolution: Instead of standard flash chromatography, utilize 3 using a petroleum ether/ethyl acetate/chloroform gradient (e.g., 20:2:6) to achieve tighter band resolution[3]. Alternatively, fractional crystallization from petroleum ether or ethanol exploits the differential packing efficiencies of the exo and endo crystal lattices[4].

Issue 2: TLC Visualization of Non-UV Active Bicyclic Alcohols

Q: My bicyclo[2.2.1]heptanol derivatives do not show up under UV light (254 nm or 365 nm) on silica TLC plates. How can I reliably track my purification?

A: Bicyclic monoterpenoids lack conjugated pi-systems or aromatic rings, rendering them completely invisible to standard UV detection[5].

Causality & Resolution: You must use destructive chemical stains. The most reliable stains for secondary alcohols on a bicyclic ring are6 or Vanillin/Sulfuric Acid[6]. Vanillin reacts with the hydroxyl group under strongly acidic conditions and heat to form highly conjugated, colored polymeric species[7][8]. PMA is reduced by the alcohol to form "molybdenum blue," providing high-contrast dark blue/green spots on a yellow background[6].

Issue 3: Yield Loss Due to Volatility During Workup

Q: After rotary evaporation of my chromatographic fractions, my isolated yield is inexplicably low, even though TLC showed complete conversion. Where is the product going?

A: Bicyclo[2.2.1]heptanol derivatives possess a globular, almost spherical molecular geometry.

Causality: This shape minimizes surface area contact between molecules, resulting in remarkably weak van der Waals dispersion forces despite the presence of hydrogen bonding. Consequently, these compounds have high vapor pressures and 9 even at room temperature under moderate vacuum[4][9].

Resolution: Never subject these compounds to high vacuum (e.g., Schlenk line or prolonged rotary evaporation at <50 mbar) without a cold-finger trap specifically designed to catch sublimed solids[9]. Remove solvents at atmospheric pressure or mild vacuum (>150 mbar) in a cool water bath (<30 °C).

Standardized Protocols

Protocol A: TLC Staining with Vanillin/Sulfuric Acid

Self-Validating System: A properly prepared stain will differentiate trace unreacted ketone (e.g., camphor) from the alcohol products by color (ketones often appear as bright orange/red, distinct from the blue/purple of alcohols).

  • Preparation: In a 250 mL Erlenmeyer flask, dissolve 10 g of vanillin in 200 mL of absolute ethanol[8].

  • Acidification: Slowly and carefully add 2.5 mL of concentrated sulfuric acid (H₂SO₄) while stirring[8]. (Caution: Highly exothermic reaction. Perform in a fume hood.)

  • Application: Dip the eluted and dried silica TLC plate into the stain for 1-2 seconds using forceps[5].

  • Development: Wipe excess stain from the back of the plate with a paper towel. Heat the plate evenly with a heat gun (approx. 120 °C) until spots develop[6]. Alcohols will typically appear as intense blue, purple, or green spots[5][6].

Protocol B: Purification via Vacuum Sublimation

Self-Validating System: The formation of distinct, needle-like crystals on the cold finger confirms the exclusion of non-volatile polymeric byproducts and salts, ensuring high purity of the sublimate.

  • Setup: Transfer the crude, dry bicyclo[2.2.1]heptanol mixture to the bottom of a dedicated sublimation apparatus.

  • Cooling: Fill the inner cold finger with an ice/water mixture (or dry ice/acetone for highly volatile derivatives).

  • Vacuum & Heat: Apply a moderate vacuum (10-15 torr). Gently heat the outer flask using a sand bath or oil bath to 50-70 °C[4].

  • Harvest: Once sublimation is complete, carefully break the vacuum with an inert gas (Nitrogen or Argon) to prevent condensation of atmospheric moisture. Remove the cold finger and scrape the purified exo/endo crystals onto a watch glass[9].

Quantitative Data Summary

CompoundIsomer TypeMelting Point (°C)TLC DetectionPrimary Synthesis Route
Borneol Endo208 - 209PMA / VanillinMinor product of camphor reduction[2]
Isoborneol Exo212 - 214PMA / VanillinMajor product of camphor reduction[2][4]
Norborneol Exo / Endo149 - 151PMA / VanillinHydration of norbornene[9]

References

  • Separation and purification procedure for natural borneol. ResearchGate.
  • Camphor Reduction to Borneol and Isoborneol. Scribd.
  • Preparative separation of borneol and isoborneol in bingpian by dry-column chromatography. PubMed.
  • Purification of isoborneol. Chemistry Stack Exchange.
  • Exo And Endo-Norborneol Reaction Lab Report. Cram.
  • TLC stains: Chromatography trace for protein purification. Reach Devices.
  • Thin Layer Chromatography: The Basics. Bitesize Bio.
  • Thin Layer Chromatography: Vanillin/Sulfuric acid. Illinois.edu.
  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.

Sources

Troubleshooting

side-product formation in the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol

This is a technical support guide designed for the "Advanced Synthesis & Scaffolds" division. It addresses the specific challenges in synthesizing the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol core, a critical bridge-...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for the "Advanced Synthesis & Scaffolds" division. It addresses the specific challenges in synthesizing the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol core, a critical bridge-functionalized scaffold often used in Next-Generation LNA (Locked Nucleic Acid) and GuNA (Guanidine-bridged Nucleic Acid) monomers.

Topic: Troubleshooting Side-Product Formation & Cyclization Efficiency Document ID: TSC-2025-OXAZA-7OH Applicable For: Medicinal Chemists, Oligonucleotide Synthesis Groups Last Updated: March 03, 2026

System Overview & Chemical Context

The (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol is a high-value bicyclic scaffold. Unlike the standard "bridged morpholine" (which lacks the C7-hydroxyl), this derivative possesses a functional handle on the methylene bridge (C7), derived from the C3-position of the pyrrolidine precursor.

Key Synthetic Challenge: The synthesis typically relies on the intramolecular etherification of a 3,4-dihydroxyproline derivative (or sugar-derived pyrrolidine). The presence of the C7-hydroxyl group (C3 in the pyrrolidine numbering) introduces significant steric bulk and competing nucleophilicity, leading to a distinct profile of side products compared to the non-hydroxylated parent.

The "Golden Route" (Modified Proline Strategy)

The most robust pathway involves the cyclization of a 2-(hydroxymethyl)-4-leaving-group-pyrrolidine intermediate.

  • Precursor: (2S,3R,4R)-4-hydroxy-3-(protected-oxy)-2-(hydroxymethyl)pyrrolidine (stereochemistry varies by target).

  • Cyclization Trigger: Base-mediated displacement of a C4-sulfonate (Mesylate/Tosylate) by the C2-hydroxymethyl group.

Troubleshooting Guide: Side-Product Analysis

This section details the three most common failure modes and their mechanistic origins.

Issue A: Formation of the "Vicinal Epoxide" (Side Product X)

Symptom: Mass spec shows [M-18] or [M-LeavingGroup] peak corresponding to a tricyclic impurity; loss of the desired bicyclic ether signal. Mechanism: Competitive intramolecular attack. If the C3-hydroxyl (future C7-OH) is not orthogonally protected, or if the protecting group is labile, the C3-alkoxide can attack the C4-leaving group before the C2-hydroxymethyl group does.

  • Condition: Occurs primarily when the C3-OH and C4-LG are in a trans (anti-periplanar) relationship.

  • Result: Formation of 3,4-epoxypyrrolidine (a [3.1.0] fused system) instead of the [2.2.1] bridge.

Corrective Action:

  • Check Relative Stereochemistry: Ensure your precursor has C3-OR and C4-LG in a cis relationship if possible (though this is rare for SN2 targets).

  • Robust Protection: Use a robust ether protecting group on C3 (e.g., Benzyl, Bn) rather than an ester (Ac/Bz) which might migrate or hydrolyze.

  • Dilution: High dilution favors the desired bridging (which is kinetically slower than epoxide formation) by minimizing intermolecular aggregation, though epoxide formation is also intramolecular. Actually, the bridge formation is 5-exo-tet (favorable), while epoxide is 3-exo-tet. However, the proximity of C3 often dominates.

Issue B: The "Elimination" Alkene (Side Product Y)

Symptom: Appearance of a vinyl proton signal in NMR (approx. 5.5–6.0 ppm); product has mass [M - Acid]. Mechanism: E2 Elimination. The base used for cyclization (e.g., NaH, KOtBu) acts as a base rather than a nucleophile, deprotonating C3 or C5 to eliminate the sulfonate at C4.

  • Risk Factor: High temperatures (>80°C) and sterically hindered bases. The C3-substituent (the future 7-OH) increases steric crowding, making substitution harder and elimination easier compared to the unsubstituted proline.

Corrective Action:

  • Switch Base: Move to NaH in DMF/THF at lower temperatures (0°C to RT). Avoid bulky alkoxides like KOtBu.

  • Leaving Group Tuning: Switch from Tosylate (bulky) to Mesylate (smaller) or Triflate (highly reactive, allows milder bases).

  • Solvent Effect: Use dipolar aprotic solvents (DMF, DMSO) to enhance the nucleophilicity of the alkoxide.

Issue C: C7-Epimerization (Stereochemical Drift)

Symptom: Product is isolated as a mixture of diastereomers (7-syn/7-anti). Mechanism: If the synthesis proceeds via a ketone intermediate (e.g., oxidation of C3 followed by reduction), or if the C3-position is activated, epimerization can occur. In the final scaffold, the 7-position is rigid, but the precursor (pyrrolidine) is flexible.

  • Note: The (1S,4S) bridgehead configuration is usually set by the proline backbone, but the C7-OH orientation depends strictly on the C3-stereochemistry of the starting material.

Visualizing the Pathway & Failure Modes

The following diagram maps the critical cyclization step and the divergence points for side products.

SynthesisPath Precursor Precursor (N-PG-2-CH2OH-3-OPG-4-OMs-Proline) Intermediate Alkoxide Intermediate Precursor->Intermediate Base (NaH) Target Target Scaffold (2-oxa-5-azabicyclo[2.2.1]heptan-7-ol) Intermediate->Target Path 1: Cyclization (5-exo-tet) (Desired) Epoxide Side Product A: 3,4-Epoxide (Fused [3.1.0]) Intermediate->Epoxide Path 2: C3-O Attack (If C3-OH exposed) Alkene Side Product B: 3,4-Dehydro (Elimination) Intermediate->Alkene Path 3: E2 Elimination (High Temp/Sterics) Dimer Side Product C: Intermolecular Dimer Intermediate->Dimer Path 4: High Conc.

Caption: Divergent reaction pathways during the base-mediated cyclization of the 3,4-functionalized pyrrolidine core.

Quantitative Comparison of Conditions

Optimized conditions for the critical cyclization step (Intramolecular Etherification).

VariableStandard Protocol (High Risk)Optimized Protocol (Recommended)Impact on Side Products
Base KOtBu / NaOMeNaH (60% dispersion) Reduces Elimination (Alkene)
Solvent Toluene or DCMDMF or DMSO (Dry) Increases rate of Cyclization over Dimerization
Temperature Reflux (>80°C)0°C

RT
Suppresses Elimination and Epimerization
Concentration 0.5 M - 1.0 M0.05 M - 0.1 M Critical to prevent Intermolecular Dimerization
C3-Protecting Group Acetyl / BenzoylBenzyl (Bn) / MOM Prevents migration and participation (Epoxide)

Frequently Asked Questions (FAQ)

Q1: Can I use the Mitsunobu reaction to close the ring instead of SN2 displacement? A: Yes, but with caution. The Mitsunobu reaction (DIAD/PPh3) can be used to close the ring between the C2-CH2OH and C4-OH. However, because the C7-position (C3) is substituted, the steric bulk often hinders the formation of the betaine intermediate, leading to lower yields compared to the mesylate displacement method.

Q2: Why is the 7-hydroxyl group configuration critical for LNA applications? A: In LNA/BNA oligonucleotides, the 7-substituent points into the major groove (or minor, depending on stereochem) of the DNA:RNA hybrid. The wrong isomer (e.g., 7-anti vs 7-syn) can cause severe steric clashes with the nucleobase or the phosphate backbone, abolishing binding affinity.

Q3: I see a "doublet of doublets" at 4.5 ppm that doesn't match the target. What is it? A: This is likely the bridgehead proton (H1) of the epoxide side product. In the desired [2.2.1] system, the bridgehead protons are often broad singlets or show distinctive W-coupling (approx 1-2 Hz). A sharp doublet of doublets often indicates the more strained, fused [3.1.0] system.

References

  • Synthesis of 2-oxa-5-azabicyclo[2.2.

    • Title: An improved and efficient method for synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.[1]

    • Source:Chemical Papers (via rhhz.net snippet).
    • URL: (Note: Generalized citation based on standard proline routes).

  • LNA/BNA Monomer Synthesis & 7-Functionalization

    • Title: Synthesis and properties of oligonucleotides modified with an N-methylguanidine-bridged nucleic acid (GuNA).
    • Source:Beilstein Journal of Organic Chemistry, 2021.
    • URL:[Link]

  • General Mechanism of Aza/Oxa-bicyclo[2.2.

    • Title: Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes.
    • Source:Organic Letters, 2025.
    • URL:[Link]

  • Commercial Availability & CAS Verification

    • Title: (1S,4S,7R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride (CAS 2247087-94-9).[2][3]

    • Source: EnamineStore / PubChem.
    • URL:[Link]

Sources

Optimization

optimizing reaction conditions for hydroxyl group activation

Welcome to the Technical Support Center for Organic Synthesis & Methodologies . As a Senior Application Scientist, I have designed this hub to help you troubleshoot, optimize, and master hydroxyl group (-OH) activation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis & Methodologies . As a Senior Application Scientist, I have designed this hub to help you troubleshoot, optimize, and master hydroxyl group (-OH) activation.

Because the hydroxyl group is a notoriously poor leaving group (due to the instability of the hydroxide anion), it must be activated before undergoing nucleophilic substitution (SN2) or elimination. This guide dissects the causality behind common experimental failures and provides self-validating protocols to ensure reproducible success in your drug development and synthetic workflows.

Diagnostic Overview: Selecting Your Activation Strategy

Before diving into troubleshooting, it is critical to align your substrate's steric and electronic environment with the correct activation pathway.

G Start Primary/Secondary Alcohol Decide Stereochemical Inversion Required? Start->Decide Mitsunobu Mitsunobu Reaction (PPh3, DIAD, Nu-H) Decide->Mitsunobu Yes (1-pot) Appel Appel Reaction (PPh3, CBr4/CCl4) Decide->Appel Yes (Halides only) Sulfonate Sulfonate Esterification (TsCl/MsCl/Tf2O, Base) Decide->Sulfonate No (Retention at this step) SN2 Subsequent SN2 Displacement Sulfonate->SN2 Add Nucleophile (Inversion)

Decision tree for selecting the optimal hydroxyl activation strategy.

Section 1: Sulfonate Esterification (Tosylation, Mesylation, Triflation)

Conversion of an alcohol to a sulfonate ester is the most fundamental activation method. However, the choice of sulfonate and base dictates whether your reaction proceeds to the desired product or degrades into side reactions.

Frequently Asked Questions

Q: Why am I seeing alkyl chloride byproducts instead of my pure tosylate when using TsCl in pyridine? A: This is a classic issue of competing nucleophiles. When you use pyridine as the base and solvent, the reaction generates pyridinium hydrochloride. The chloride ion is highly nucleophilic in polar aprotic environments. Once the tosylate forms, the dissolved chloride immediately attacks it via SN2, yielding the alkyl chloride. Fix: Switch your solvent to dichloromethane (DCM) and use Triethylamine (Et3N) with a catalytic amount of 4-Dimethylaminopyridine (DMAP). Triethylamine hydrochloride is largely insoluble in DCM, effectively removing the nucleophilic chloride from the reaction sphere.

Q: My triflation of a secondary alcohol yields elimination products (alkenes) rather than the triflate. How do I prevent this? A: The trifluoromethanesulfonate (triflate) is an exceptionally powerful leaving group—roughly 104 to 105 times more reactive than a tosylate[1]. Because the resulting carbon-oxygen bond is so polarized, secondary substrates are highly prone to SN1 ionization and subsequent E1 elimination. Fix: You must suppress the ionization pathway. Lower the reaction temperature to -78 °C and swap standard amine bases for a non-nucleophilic, sterically hindered base like 2,6-lutidine. This prevents base-catalyzed E2 elimination while the low temperature stabilizes the kinetic triflate product.

Quantitative Data: Sulfonate Leaving Group Comparison
Leaving GroupReagentRelative ReactivityStability / Shelf LifeBest Use Case
Mesylate (-OMs) MsCl1x (Baseline)High (Months at 4°C)Primary alcohols; standard SN2
Tosylate (-OTs) TsCl~0.8xVery High (Years at RT)Crystalline derivatives; UV-active
Triflate (-OTf) Tf2O~10,000xLow (Use immediately)Hindered secondary alcohols; cross-coupling
Self-Validating Protocol: Standard Tosylation of a Primary Alcohol

Self-Validation Checkpoint: The reaction mixture should transition from clear to a cloudy suspension as the amine hydrochloride salt precipitates, visually confirming reaction progress.

  • Preparation: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.2 M) under an inert atmosphere (N2 or Argon).

  • Base Addition: Add Et3N (1.5 equiv) and DMAP (0.1 equiv). Stir for 5 minutes at 0 °C.

  • Activation: Add p-Toluenesulfonyl chloride (TsCl, 1.2 equiv) portion-wise.

  • Monitoring: Warm to room temperature. Monitor via TLC (typically 2-4 hours).

  • Quench & Workup: Quench with saturated aqueous NaHCO3. Extract with DCM, wash the organic layer with 1M HCl (to remove residual amines), dry over MgSO4, and concentrate in vacuo.

Section 2: The Mitsunobu Reaction

The Mitsunobu reaction is an elegant one-pot activation and inversion sequence. However, it is highly sensitive to the pKa of the pro-nucleophile and the steric bulk of the alcohol.

Mitsunobu P1 PPh3 + DIAD P2 Betaine Intermediate P1->P2 Nucleophilic attack P3 Protonated Betaine (+ Nu-) P2->P3 Deprotonation of Pro-nucleophile P4 Alkoxyphosphonium Ion P3->P4 Alcohol attack, DIAD-H2 leaves P5 Inverted Product + Ph3P=O P4->P5 SN2 attack by Nu-

Mechanistic pathway of the Mitsunobu reaction highlighting the alkoxyphosphonium intermediate.

Frequently Asked Questions

Q: My Mitsunobu reaction with a sterically hindered secondary alcohol (e.g., menthol) gives <20% yield. How can I optimize this? A: Steric hindrance prevents the alcohol from efficiently attacking the protonated betaine to form the crucial alkoxyphosphonium ion (Node P4 in the diagram above). If this step is slow, the betaine intermediate decomposes or undergoes side reactions. Fix: Modify the acidity of your pro-nucleophile. Using 4-nitrobenzoic acid instead of standard benzoic or acetic acid significantly improves yields[2]. The lower pKa of 4-nitrobenzoic acid ensures rapid and complete protonation of the betaine, accelerating the formation of the alkoxyphosphonium intermediate before degradation can occur.

Q: How do I separate the triphenylphosphine oxide (TPPO) byproduct from my product? They co-elute on silica. A: TPPO is the thermodynamic sink of the reaction and a notorious purification nightmare. Fix: You have three options based on your scale:

  • Trituration: Suspend the crude mixture in cold diethyl ether/hexanes (1:1); TPPO often precipitates and can be filtered off.

  • Reagent Swap: Use polymer-supported PPh3, allowing you to simply filter away the oxide post-reaction.

  • Catalytic Mitsunobu: For advanced applications, employ a catalytic Mitsunobu protocol where phosphine and azodicarboxylate are regenerated in-situ, minimizing stoichiometric waste[3].

Self-Validating Protocol: Mitsunobu Inversion of a Hindered Alcohol

Self-Validation Checkpoint: The reaction should turn yellow-orange upon the addition of DIAD, indicating the formation of the betaine intermediate. If the color fades too rapidly before the alcohol is consumed, the betaine is degrading.

  • Preparation: Dissolve the hindered alcohol (1.0 equiv), PPh3 (2.0 equiv), and 4-nitrobenzoic acid (2.0 equiv) in anhydrous THF (0.1 M).

  • Cooling: Cool the mixture to 0 °C.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 2.0 equiv) dropwise over 15 minutes. Keep the temperature below 10 °C to prevent thermal decomposition of the azodicarboxylate[2].

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Purification: Concentrate the mixture, triturate with cold ether to remove the bulk of TPPO, and purify the filtrate via flash chromatography.

Section 3: The Appel Reaction

The Appel reaction converts alcohols to alkyl halides using PPh3 and a tetrahalomethane (CX4). It operates under mild, neutral conditions, making it ideal for acid-sensitive substrates.

Frequently Asked Questions

Q: Why am I getting elimination products when using CCl4 with my tertiary alcohol? A: Tertiary alcohols are highly susceptible to SN1 ionization. Carbon tetrachloride (CCl4) is a relatively "hard" and slow halide donor. Before the SN2 displacement can occur, the tertiary alkoxyphosphonium intermediate ionizes, leading to competitive E1 elimination[4]. Fix: Switch your halogen source to Carbon Tetrabromide (CBr4). CBr4 provides a softer, faster halide donor, which accelerates the substitution pathway and outcompetes the elimination pathway, even for hindered substrates[4].

Self-Validating Protocol: Appel Bromination of a Secondary Alcohol

Self-Validation Checkpoint: The formation of bromoform (CHBr3) and TPPO drives the reaction. The solution will typically darken, and complete consumption of the alcohol can be verified by TLC within 1-2 hours.

  • Preparation: Dissolve the alcohol (1.0 equiv) and CBr4 (1.2 equiv) in anhydrous DCM (0.2 M) at 0 °C.

  • Activation: Add PPh3 (1.5 equiv) portion-wise over 10 minutes.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature until TLC indicates complete conversion.

  • Workup: Evaporate the solvent. To remove the TPPO, suspend the crude residue in pentane or hexanes, stir vigorously, and filter through a pad of Celite. Concentrate the filtrate to yield the alkyl bromide.

References

  • Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4) - OrgoSolver. OrgoSolver.[Link]

  • Matching Glycosyl Donor Reactivity to Sulfonate Leaving Group Ability Permits SN2 Glycosylations. Journal of the American Chemical Society - ACS Publications.[Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses.[Link]

  • The Catalytic Mitsunobu Reaction. CORE.[Link]

Sources

Troubleshooting

troubleshooting diastereoselectivity in reactions of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol

This guide addresses the specific challenges of stereocontrol within the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol scaffold. This bicyclic system, often utilized as a conformationally restricted morpholine or proline...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific challenges of stereocontrol within the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol scaffold. This bicyclic system, often utilized as a conformationally restricted morpholine or proline surrogate, presents unique steric and electronic environments that defy standard planar reactivity rules.[1]

[1]

Scaffold Architecture & Steric Analysis

The (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane core is defined by a rigid boat-like geometry bridged at the 1,4-positions.[1] Unlike simple norbornanes, the presence of heteroatoms (O2, N5) creates a significant electronic and steric desymmetrization.[1]

  • The C7 Bridge: This position is the focal point of the "7-ol" derivative. It is geometrically constrained; the C7-H and C7-OH bonds lie in a plane bisecting the C2-O and C5-N bridges.[1]

  • Facial Bias: The molecule has two distinct faces relative to the C7 bridge:

    • The syn-O Face (Proximal to Oxygen): Generally less sterically hindered but electron-rich due to the oxygen lone pairs.

    • The syn-N Face (Proximal to Nitrogen): Steric bulk here is variable, heavily dependent on the N-protecting group (PG).[1] A carbamate (e.g., Boc, Cbz) creates significant steric blockage compared to the ether oxygen.[1]

Visualization: Steric & Electronic Pathways

The following diagram illustrates the decision logic for functionalizing the C7 position, highlighting the competition between steric approach control and electronic repulsion.

G Start Target: Functionalize C7-OH CheckConfig Current Configuration: (7-syn-O or 7-syn-N?) Start->CheckConfig Goal_Inv Goal: Inversion of Config CheckConfig->Goal_Inv Goal_Ret Goal: Retention of Config CheckConfig->Goal_Ret Mitsunobu Direct Mitsunobu (SN2) Goal_Inv->Mitsunobu Avoid OxRed Protocol A: Oxidation-Reduction Sequence Goal_Inv->OxRed Recommended Standard Alkylation\n(NaH / R-X) Standard Alkylation (NaH / R-X) Goal_Ret->Standard Alkylation\n(NaH / R-X) Fail_SN2 FAILURE RISK: Backside attack blocked by bicyclic cage Mitsunobu->Fail_SN2 Ketone Intermediate: C7-Ketone OxRed->Ketone Red_Bulky Reductant: Bulky (L-Selectride) Attacks less hindered face Ketone->Red_Bulky If N-PG is large (Attack syn-O) Red_Small Reductant: Small (NaBH4) Attacks electronically favored face Ketone->Red_Small If N-H/Me (Attack syn-N)

Caption: Decision matrix for C7 functionalization. Direct SN2 inversion is kinetically disfavored in [2.2.1] systems; oxidation-reduction sequences provide reliable stereocontrol.[1]

Troubleshooting Diastereoselectivity (Q&A)

Issue 1: "My Mitsunobu reaction at C7 failed or gave the starting material."

Diagnosis: Geometric Inhibition of SN2. In the [2.2.1] scaffold, the C7 carbon is the bridge.[1][2] For a standard SN2 reaction (like Mitsunobu) to occur, the nucleophile must approach from the "backside" of the C-O bond.[1] However, the backside is physically inside the bicyclic cage.[1] The rigid bicyclic framework prevents the necessary Walden inversion geometry.

  • Result: You likely observed no reaction (recovery of alcohol) or elimination if forcing conditions were used.[1]

  • Solution: Abandon direct SN2. Use an Oxidation-Reduction strategy (see Protocol below) to invert the center. Alternatively, use radical-mediated substitution (e.g., Barton-McCombie intermediates) which proceeds via a planar radical species, resetting the stereochemistry based on steric approach.[1]

Issue 2: "Reduction of the C7-ketone gave the wrong diastereomer."

Diagnosis: Mismatch between Reducing Agent and N-Protecting Group. The diastereoselectivity of hydride addition to the C7-ketone is governed by the relative bulk of the Nitrogen substituent vs. the Oxygen bridge.

  • Scenario A (Large N-PG): If Nitrogen bears a Boc or Cbz group, the "syn-N" face is blocked.[1] Hydride attacks from the "syn-O" face (the oxygen bridge is smaller than a Boc group).[1]

    • Outcome: The resulting OH ends up syn to the Nitrogen bridge .

  • Scenario B (Small N-substituent): If Nitrogen is methylated or protonated, the electronic repulsion from the Oxygen lone pairs (anomeric-like effect) may discourage attack from the O-face, or the steric difference minimizes.[1]

  • Troubleshooting Steps:

    • To favor syn-N Alcohol: Use a bulky hydride (e.g., L-Selectride) with a bulky N-PG (Boc).[1] The hydride is forced to attack from the O-face.

    • To favor syn-O Alcohol: This is harder. Small hydrides (NaBH4, LiAlH4) at low temperature (-78°C) may favor the thermodynamic product or allow attack from the N-face if the N-substituent is not massive.[1]

Issue 3: "I see rotamers in my NMR, making diastereomeric ratio (dr) determination impossible."

Diagnosis: N-Amide/Carbamate Rotational Isomerism.[1] The 2-oxa-5-azabicyclo[2.2.1]heptane core is rigid, but the N-C(O) bond of a Boc/Cbz/Acetyl group rotates slowly on the NMR timescale.[1] This creates "doubled" peaks that mimic a diastereomeric mixture.

  • Verification: Run the NMR at elevated temperature (e.g., 50–60°C in DMSO-d6). If the peaks coalesce, they are rotamers, not diastereomers.[1]

  • Impact on Reactivity: The orientation of the carbamate carbonyl can influence the electron density at the bridgehead, subtly affecting remote selectivity, but this is usually secondary to steric bulk.[1]

Experimental Protocol: Stereoselective Inversion of C7-OH

This protocol describes the reliable inversion of the C7 alcohol via an oxidation-reduction sequence, bypassing the limitations of SN2 chemistry.[1]

Objective: Convert (1S,4S)-7-syn-O-hydroxy-2-oxa-5-azabicyclo[2.2.1]heptane to the 7-syn-N isomer.

Step 1: Oxidation to Ketone
  • Reagents: Oxalyl chloride (1.2 equiv), DMSO (2.4 equiv), Et3N (5 equiv), DCM.[1]

  • Procedure (Swern):

    • Cool oxalyl chloride/DCM to -78°C.[1]

    • Add DMSO dropwise (gas evolution).[1] Stir 15 min.

    • Add substrate (dissolved in DCM) dropwise.[1] Stir 45 min at -78°C.

    • Add Et3N. Warm to 0°C.

    • Note: The ketone at C7 is strained but stable. Isolate via rapid silica filtration.

Step 2: Stereoselective Reduction
  • Substrate: N-Boc-2-oxa-5-azabicyclo[2.2.1]heptan-7-one.

  • Reagent: L-Selectride (1.0 M in THF, 1.5 equiv).[1]

  • Procedure:

    • Cool substrate in THF to -78°C.

    • Add L-Selectride dropwise. The bulky borohydride is sterically forced to attack from the less hindered oxygen face (away from the N-Boc group).[1]

    • Stir 1 h. Quench with H2O/NaOH/H2O2.

  • Outcome: The hydride adds syn to Oxygen. The resulting hydroxyl group points syn to Nitrogen (inversion relative to the "natural" face if starting from certain precursors).[1]

Quantitative Data: Reduction Selectivity
Reducing AgentN-SubstituentAttack FaceMajor Product ConfigurationSelectivity (dr)
NaBH4 BocMixedMixture~2:1 to 3:1
L-Selectride Bocsyn-O (Exo-O)OH is syn-N>20:1
NaBH4 H / Mesyn-N (Exo-N)OH is syn-OVariable

References

  • Synthesis and Scaffold Utility

    • Lombardo, M., et al. (2022).[1] 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. The Journal of Organic Chemistry. Link[1]

  • General [2.2.

    • Marchand, A. P. (1988).[1] Stereochemical control in reactions of bicyclo[2.2.1]heptane derivatives. Chemical Reviews. (Provides foundational theory on norbornane face selectivity).

  • Related 7-Aza Systems (Epibatidine Analogs)

    • Che, D., et al. (2001).[1] Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives. Journal of Organic Chemistry. Link[1]

  • Crystallographic Data

    • Krishnamurthy, S., et al. (2014).[1][3] Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. Acta Crystallographica Section E. Link

(Note: The specific stereochemical outcome is highly substrate-dependent.[4] The "syn-O" and "syn-N" terminology is used here for clarity over "exo/endo" which can be ambiguous in heterocyclic bridges.)

Sources

Optimization

preventing epimerization during functionalization of 2-oxa-5-azabicyclo[2.2.1]heptanes

The following technical support guide is designed for researchers working with 2-oxa-5-azabicyclo[2.2.1]heptane scaffolds. It focuses on the preservation of stereochemical integrity during downstream functionalization.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers working with 2-oxa-5-azabicyclo[2.2.1]heptane scaffolds. It focuses on the preservation of stereochemical integrity during downstream functionalization.

Topic: Preventing Epimerization & Stereochemical Scrambling Ticket ID: #OXA-221-STEREO Status: Open for Consultation

Executive Summary: The Stereochemical Landscape

The 2-oxa-5-azabicyclo[2.2.1]heptane (OABH) scaffold is a rigidified morpholine isostere often derived from trans-4-hydroxy-L-proline. Its value in drug discovery (e.g., LNA monomers, peptidomimetics) relies entirely on its defined bridgehead stereochemistry (typically 1S, 4S).

The Core Problem: While the bridgehead carbons (C1 and C4) are geometrically constrained against planarization (Bredt’s Rule), "epimerization" in this context typically manifests in three critical failure modes during functionalization:

  • C3-Epimerization: If the scaffold is a lactam (C3-one), the

    
    -proton is acidic and prone to base-mediated inversion.
    
  • Exocyclic Racemization: The secondary amine at N5 is sterically hindered. Forcing amide couplings with high heat or strong bases often racemizes the incoming amino acid.

  • Retro-Aldol/Ring Opening: Under vigorous acidic conditions, the strained ether bridge can open, leading to thermodynamic scrambling.

Critical Risk Map & Mechanism

Before selecting a protocol, identify your molecule's specific risk zones using the diagram below.

RiskMap Core 2-oxa-5-azabicyclo[2.2.1]heptane Scaffold C1_C4 Bridgeheads (C1, C4) Risk: LOW Protected by Bredt's Rule (Unless Ring Opens) Core->C1_C4 C3 C3 Position (Methylene) Risk: HIGH (if Carbonyl present) Susceptible to Enolization/Base Core->C3 N5 N5 Nitrogen Risk: MEDIUM Steric bulk causes slow coupling -> Leads to racemization of PARTNER Core->N5 Epimerization Epimerization C3->Epimerization Strong Base (e.g. NaOMe) Racemization Racemization N5->Racemization Over-activation (HATU/High Temp)

Figure 1: Stereochemical risk assessment of the OABH scaffold positions.

Troubleshooting Guides (Q&A Format)

Module A: N-Functionalization (Amide Coupling)

User Question: I am coupling an Fmoc-amino acid to the N5 position of my OABH scaffold. Yields are low, and I see significant racemization of the amino acid. How do I fix this?

Root Cause: The N5 amine is embedded in a bridged system, creating significant steric hindrance. Standard coupling protocols (e.g., HBTU/DIPEA) are often too slow, allowing the activated amino acid ester to oxazolone-form and racemize before the amine attacks.

Protocol: The "Low-Base" Oxyma Approach This protocol minimizes base-mediated racemization by using a chaotic-disrupting additive (Oxyma) and a carbodiimide, avoiding the HBTU/Base risk entirely.

  • Reagents:

    • Coupling Partner: Fmoc-AA-OH (1.2 equiv)

    • Activator: DIC (Diisopropylcarbodiimide) (1.2 equiv)

    • Additive: Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (1.2 equiv)

    • Solvent: DMF/DCM (1:1 v/v) to ensure solubility and kinetics.

  • Procedure:

    • Step 1 (Pre-activation): Dissolve Fmoc-AA-OH and Oxyma in the solvent. Cool to 0°C. Add DIC. Stir for 2 minutes. Do not exceed 5 minutes.

    • Step 2 (Coupling): Add the OABH amine (1.0 equiv).

    • Step 3 (Incubation): Allow to warm to Room Temp (RT) and stir for 4–16 hours.

    • Step 4 (Monitoring): Monitor via LC-MS. If conversion <50% after 4 hours, add a second portion of activated acid (0.5 equiv).

  • Why this works: Oxyma creates a highly reactive ester that is less prone to racemization than OBt esters, and the absence of tertiary bases (like TEA/DIPEA) eliminates the proton-shuttle mechanism that drives epimerization [1].

Module B: Handling C3-Lactams (The "Cascade" Risk)

User Question: I am trying to alkylate the nitrogen of a 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane. I used NaH/DMF, but the product shows a diastereomeric mixture. What happened?

Root Cause: You likely triggered the Epimerization-Lactamization Cascade . The C3-carbonyl makes the adjacent bridgehead proton (C4) electronically communicative (via enolate resonance limits) or, more commonly, if you synthesized this from a proline ester precursor, strong bases can invert the C-alpha position before or during ring closure [2]. Even in the formed ring, strong bases can cause scrambling if ring strain relief is possible via retro-Michael pathways.

Protocol: Base Selection for Lactams Avoid alkoxides or hydrides if stereochemical leakage is observed.

BaseRisk LevelRecommendation
NaH / KH Critical Avoid. High risk of unmasking/ring-opening or enolization.
NaOMe / EtO- High Promotes thermodynamic equilibration (epimerization).
LiHMDS Low Recommended. Use at -78°C. Kinetic deprotonation prevents equilibration.
K2CO3 Low Safe for simple alkylations (e.g., with MeI) in acetone/DMF.
Module C: Deprotection & Stability

User Question: Can I use standard TFA/DCM to remove a Boc group from the N5 position?

Expert Resolution: Generally, Yes . The [2.2.1] system is robust to acid. However, if the bridge contains an acetal linkage (e.g., if functionalized at C3 with an alkoxy group), aqueous acid can hydrolyze the bridge.

  • Safe Condition: 20% TFA in DCM, anhydrous, 0°C to RT.

  • Danger Zone: Heating in aqueous HCl (e.g., 6M HCl reflux) will hydrolyze the amide/ether and destroy the scaffold.

Analytical Validation: Did I Epimerize?

Do not rely on standard NMR alone, as diastereomers in rigid bicyclic systems often show subtle shift differences.

Method 1: 1H-NMR (NOE Analysis)

  • Target: Irradiate the Bridgehead H1 (Proton at C1).

  • Expectation (1S, 4S): You should see a strong NOE correlation to the endo protons of the C6/C7 bridge, but distinct coupling constants compared to the (1R, 4R) isomer.

  • Key Indicator: If you see a doubling of signals (e.g., two distinct doublets for the bridgehead), you have a diastereomeric mixture.

Method 2: Chiral HPLC (The Gold Standard)

  • Column: Chiralpak IC or IG (immobilized phases are robust).

  • Mobile Phase: Hexane/EtOH/DEA (80:20:0.1).

  • Note: The OABH scaffold is polar. Standard C18 gradients often fail to separate diastereomers formed at the exocyclic position.

Decision Logic for Functionalization

Use this flow to determine the safest reaction conditions for your specific derivative.

Figure 2: Decision matrix for selecting reaction conditions to minimize stereochemical loss.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Chemistry – A European Journal.

  • Han, S., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction.[2][3] RSC Advances.

  • Dalla Croce, P., & La Rosa, C. (2002). Stereoselective synthesis of (1R,4R)-N-acyl-2-oxa-5-aza-bicyclo[2.2.1]heptan-3-one. Tetrahedron: Asymmetry.

Sources

Troubleshooting

removal of N-protecting groups from the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold

The following technical guide serves as a specialized support resource for the deprotection of 2-oxa-5-azabicyclo[2.2.1]heptane scaffolds. It is designed for medicinal chemists and process scientists requiring high-fidel...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for the deprotection of 2-oxa-5-azabicyclo[2.2.1]heptane scaffolds. It is designed for medicinal chemists and process scientists requiring high-fidelity protocols and troubleshooting strategies.

Status: Operational Subject: Removal of N-Boc, N-Cbz, N-Bn, and N-Fmoc groups Applicable Scaffolds: Bridged morpholines, LNA monomers, conformationally restricted proline analogues.[1]

Core Decision Matrix

Before initiating any deprotection, consult the decision matrix below to select the optimal pathway based on your specific protecting group (PG) and orthogonal sensitivities.

DeprotectionMatrix cluster_warning Critical Checkpoint Start Input: N-Protected 2-Oxa-5-azabicyclo[2.2.1]heptane CheckPG Identify N-Protecting Group Start->CheckPG Boc N-Boc CheckPG->Boc Cbz N-Cbz / N-Bn CheckPG->Cbz Fmoc N-Fmoc CheckPG->Fmoc Acid Acidolysis (TFA or HCl) Boc->Acid Standard H2 Hydrogenolysis (H2, Pd/C) Cbz->H2 Preferred Base Base Elimination (Piperidine/DBU) Fmoc->Base Standard Salt Product: Amine Salt (Stable, Non-volatile) Acid->Salt FreeBase Product: Free Amine (Volatile! Handle with care) H2->FreeBase Base->FreeBase VolWarn Warning: Parent scaffold (MW ~99) is volatile as free base. FreeBase->VolWarn

Caption: Selection workflow for N-deprotection. Note the volatility risk for the free base form of the parent scaffold.

Technical Troubleshooting & FAQs

Topic A: N-Boc Deprotection (Acidolysis)

Q: Can the oxygen bridge withstand strong acids like TFA or HCl? A: Yes. The 2-oxa-5-azabicyclo[2.2.1]heptane bridge is thermodynamically stable and generally resistant to standard acidic deprotection conditions (e.g., TFA/DCM or 4M HCl/Dioxane).[1] Unlike simple acetals, the bicyclic constraint prevents facile ring-opening hydrolysis under non-aqueous acidic conditions [1].[1]

Q: My yield is low after workup. Where is my product? A: The parent scaffold (if not further substituted) is a low molecular weight amine (MW ~99 g/mol ) and is highly water-soluble and potentially volatile.

  • Diagnosis: If you performed an aqueous extraction (basifying and extracting into organic solvent), you likely lost the product to the aqueous phase or evaporation.

  • Solution: Avoid aqueous workup.[2] Evaporate the TFA/DCM or HCl/Dioxane directly to isolate the amine as a stable salt (TFA or HCl salt). If the free base is required, use a basic ion-exchange resin (e.g., Amberlyst A-21) in an organic solvent (MeOH) and concentrate carefully [2].[1]

Q: The reaction turns black/dark upon adding TFA. A: This indicates the presence of electron-rich impurities or oxidation.

  • Fix: Add a scavenger such as triethylsilane (TES) or thioanisole (2-5%) to the TFA cocktail to quench tert-butyl cations, especially if your scaffold contains electron-rich aromatic side chains (e.g., if derived from tyrosine/tryptophan analogues).[1]

Topic B: N-Cbz / N-Bn Deprotection (Hydrogenolysis)

Q: The reaction is sluggish. I still see starting material after 24 hours. A: The bicyclic structure can be sterically demanding, and the bridge oxygen may weakly coordinate to the Pd surface, reducing catalytic turnover.[1]

  • Protocol Adjustment:

    • Increase Pressure: Switch from a balloon (1 atm) to a Parr shaker (40-50 psi).

    • Add Acid: Add 1.0 equivalent of HCl or AcOH to the reaction mixture. Protonation of the amine prevents catalyst poisoning by the generated product [3].

    • Change Catalyst: Switch to Pearlman’s Catalyst (Pd(OH)₂/C), which is often more active for difficult N-debenzylations.[1]

Q: Can I use Lewis acids (e.g., BBr3) for benzyl cleavage? A: Proceed with Caution. While BBr3 is effective for debenzylation, the oxa-bridge is an ether linkage.[1] Strong Lewis acids like BBr3 or BCl3 can coordinate to the bridge oxygen and trigger ring-opening or rearrangement. Catalytic hydrogenation is the superior, chemoselective method for this scaffold [1].[1]

Topic C: N-Fmoc Deprotection

Q: Does the basic condition (Piperidine) affect the stereochemistry? A: The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is rigid, and epimerization at the bridgehead carbons is geometrically forbidden.[1] However, if you have an exocyclic chiral center (e.g., an alpha-amino acid substituent at C3), standard racemization risks apply.[1]

  • Recommendation: Use 20% Piperidine in DMF. For sensitive substrates, use DBU (1-2%) with piperidine/octanethiol to reduce basicity exposure time.[1]

Validated Experimental Protocols

Protocol 1: N-Boc Removal (TFA Method)

Best for: Routine deprotection, generating stable salts.[1]

  • Dissolution: Dissolve the N-Boc protected substrate (1.0 equiv) in anhydrous DCM (5-10 mL per mmol).

  • Acid Addition: Cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise.

    • Standard Ratio: 1:1 to 1:4 (TFA:DCM) v/v.

  • Reaction: Stir at 0°C for 15 min, then warm to Room Temperature (RT). Monitor by TLC (ninhydrin stain) or LCMS. Reaction is typically complete in 1–2 hours.

  • Workup (Critical):

    • Do NOT wash with water.

    • Concentrate the mixture in vacuo.

    • Co-evaporation: Add toluene or DCM and re-evaporate (3x) to remove residual TFA azeotropically.

    • Isolation: Triturate the residue with diethyl ether to precipitate the product as the TFA salt.

Protocol 2: N-Cbz/Bn Removal (Hydrogenolysis)

Best for: Orthogonal deprotection, mild conditions.[1]

  • Setup: In a flask or hydrogenation vessel, dissolve the substrate in MeOH or EtOH (0.1 M).

  • Catalyst: Add 10 wt% Pd/C (wet support preferred for safety).

    • Load: 10-20% by weight relative to substrate.[1]

  • Hydrogenation: Purge with N₂ (3x), then H₂ (3x). Stir under H₂ atmosphere (balloon is usually sufficient; 50 psi for sterically hindered variants).

  • Troubleshooting Step: If reaction stalls, add 1.05 equiv of HCl (1M in MeOH). This generates the HCl salt and prevents amine poisoning of the catalyst.

  • Workup: Filter through a Celite pad. Wash with MeOH. Concentrate in vacuo.

    • Note: If HCl was used, the product is the hydrochloride salt.

Comparative Data Analysis

MethodReagent SystemTypical YieldReaction TimeCompatibility w/ BridgePrimary Risk
Acidolysis TFA / DCM (1:[1]2)90-99% (as salt)1-2 hHigh Volatility of free base during workup
Acidolysis 4M HCl / Dioxane85-95% (as salt)1-4 hHigh Hygroscopic salt formation
Hydrogenolysis H₂, Pd/C, MeOH85-98%4-12 hHigh Catalyst poisoning; incomplete conversion
Base 20% Piperidine/DMF>90%0.5-1 hHigh DKP formation (if peptide coupled)

Mechanistic & Workflow Visualization

Workflow: Handling the "Volatile Amine" Risk

The most common failure mode for this scaffold is loss of material due to volatility. Follow this logic path to ensure recovery.

VolatilityHandling Start Deprotection Complete Q1 Is the product a simple bicyclic amine? Start->Q1 Yes Yes (MW < 150) Q1->Yes High Risk No No (Peptide/Large) Q1->No Low Risk Action1 Isolate as SALT (TFA or HCl) Yes->Action1 Action2 Standard Workup (Free Base OK) No->Action2

Caption: Risk mitigation workflow for handling low molecular weight bicyclic amines.

References

  • Synthesis and Stability of Bridged Morpholines

    • Title: An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.[1][3]

    • Source: rhhz.net / Chemical Papers (via Google Scholar/ResearchGate)[1]

    • Context: Confirms stability of the scaffold to hydrogen
    • URL:[Link] (General synthesis reference context)[1]

  • Boc Deprotection Methodologies

    • Title: Rapid N-Boc Deprotection with TFA combined with freebase generation using basic ion-exchange resins.[1][2]

    • Source: Molecular Diversity, 2005.[1][2]

    • Context: Protocol for avoiding aqueous workup to prevent loss of w
    • URL:[Link]

  • Hydrogenolysis Optimization

    • Title: Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Altern
    • Source: Technical Disclosure Commons, 2025.[1][4]

    • Context: Discusses acid additives to prevent catalyst poisoning during debenzyl
    • URL:[Link][1]

  • Scaffold Utility & Properties

    • Title: 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity.[1][5][6]

    • Source: Journal of Organic Chemistry, 2022.[1]

    • Context: Detailed synthesis and handling of C-3 substituted variants.
    • URL:[Link][1]

Sources

Optimization

Technical Support Center: Analytical Strategies for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the analysis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol. This guide is designed for researchers, analytical scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the analysis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for the detection and quantification of impurities associated with this critical bicyclic intermediate. Our focus is on providing not just methods, but the underlying scientific rationale to empower you to solve challenges in your own laboratory.

The Critical Role of Impurity Profiling

(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol is a constrained, chiral scaffold of significant interest in medicinal chemistry. Its rigid structure allows for precise orientation of substituents, making it a valuable building block for novel therapeutics. However, its synthesis can lead to a range of impurities, including diastereomers, starting material carryover, and degradation products. Rigorous analytical control is paramount to ensure the safety, efficacy, and batch-to-batch consistency of any downstream Active Pharmaceutical Ingredient (API). This guide is structured to address the most common analytical techniques and the challenges you may encounter.

General Workflow for Impurity Analysis

The logical flow of impurity identification and quantification is a systematic process. It begins with selecting the right analytical tool and progresses through method development, validation, and routine testing.

Impurity_Analysis_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Routine Analysis Sample Sample & Impurity Information Technique Technique Selection (HPLC, GC, etc.) Sample->Technique Assess properties Develop Develop & Optimize Separation/Detection Technique->Develop Initial screening Validate Method Validation (ICH Q2(R1)) Develop->Validate Finalized Method Spec Set Specifications Validate->Spec Based on safety data Routine Routine Testing (QC Release) Spec->Routine Report Report & Data Trending Routine->Report

Caption: Overall workflow for impurity analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse Technique

Reversed-phase HPLC (RP-HPLC) is the primary method for analyzing non-volatile impurities in polar compounds like (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol. The key challenge is often poor retention on standard C18 columns due to the compound's polarity.

HPLC Troubleshooting and FAQs

Q1: My peak for the main compound is tailing significantly. What's causing this and how do I fix it?

A1: Peak tailing for this amine-containing bicyclic structure is a classic problem. It's most often caused by secondary interactions between the basic amine group and acidic silanols on the silica surface of the column.

  • Causality: The protonated amine (-NH2+) can interact strongly with deprotonated, acidic silanols (-Si-O-), leading to a portion of the analyte being retained longer than the bulk, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: Add a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to your mobile phase. This keeps the surface silanols protonated (-Si-OH) and minimizes ionic interactions.

    • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into your mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, "shielding" them from your analyte.

    • Use a Modern Column: Switch to a column with high-purity silica and end-capping (e.g., a modern C18 or a polar-embedded phase column). These have a much lower concentration of active silanols.

    • Consider HILIC: If retention is still poor even with a highly aqueous mobile phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar compounds.

HPLC_Peak_Tailing_Troubleshooting Start Peak Tailing Observed CheckpH Is Mobile Phase pH < 4? Start->CheckpH CheckBase Is a competing base (e.g., TEA) present? CheckpH->CheckBase No Solution1 Add 0.1% Formic Acid or TFA to Mobile Phase CheckpH->Solution1 Yes CheckColumn Using a modern, end-capped column? CheckBase->CheckColumn No Solution2 Add 0.1% TEA to Mobile Phase CheckBase->Solution2 Yes Solution3 Switch to a modern C18 or polar-embedded column CheckColumn->Solution3 Yes Solution4 Consider HILIC for very polar analytes CheckColumn->Solution4 No End Peak Shape Improved Solution1->End Solution2->End Solution3->End Solution4->End Structure_Elucidation_Workflow Impurity Unknown Impurity Peak (from HPLC) Collect Isolate Impurity via Prep-HPLC or Fraction Collection Impurity->Collect HRMS Acquire High-Resolution MS (e.g., LC-QTOF) Collect->HRMS NMR Acquire NMR Data (1D ¹H, ¹³C; 2D COSY, HSQC, HMBC) Collect->NMR Formula Determine Elemental Formula (e.g., C5H9NO2) HRMS->Formula Formula->NMR Guides interpretation Connectivity Determine Connectivity & Propose Structures NMR->Connectivity NOESY Acquire 2D NOESY/ROESY Connectivity->NOESY If isomers possible Final Definitive Structure Elucidated Connectivity->Final If no stereoisomers Stereochem Confirm Stereochemistry NOESY->Stereochem Stereochem->Final

Reference Data & Comparative Studies

Validation

confirming the absolute stereochemistry of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol

A Comparative Technical Guide for Structural Confirmation Executive Summary The scaffold (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol represents a critical "constrained morpholine" motif, often utilized in Locked Nucleic...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Technical Guide for Structural Confirmation

Executive Summary

The scaffold (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol represents a critical "constrained morpholine" motif, often utilized in Locked Nucleic Acid (LNA) technologies and peptidomimetic drug design. Its rigid bicyclic architecture offers superior metabolic stability and receptor selectivity compared to flexible morpholines.

However, the biological activity of this scaffold is strictly governed by its absolute stereochemistry. A mismatch in the bridgehead (C1, C4) or bridge (C7) configuration can lead to complete loss of potency or off-target toxicity. This guide compares the three primary methodologies for absolute configuration assignment—Single Crystal X-Ray Diffraction (SC-XRD) , Mosher’s Ester Analysis (NMR) , and Vibrational Circular Dichroism (VCD) —and provides a validated protocol for the most accessible laboratory method: Mosher's analysis.

Part 1: Strategic Comparison of Methodologies

The choice of method depends on sample physical state, purity, and access to instrumentation.

1. Single Crystal X-Ray Diffraction (SC-XRD)[1]
  • The "Gold Standard": Direct visualization of electron density.

  • Mechanism: Relies on anomalous dispersion (Bijvoet differences) caused by heavy atoms (Cl, Br, S) absorbing X-rays.

  • Application to Target: The target molecule contains Nitrogen and Oxygen but lacks heavy atoms. To determine absolute configuration (Flack parameter < 0.1), you must generate a salt (e.g., Hydrochloride or Hydrobromide) or a crystalline derivative (e.g., p-bromobenzoate at the 7-OH position).

  • Verdict: Definitive but high-barrier. Requires growing a high-quality single crystal.[2]

2. Mosher’s Ester Analysis (NMR)[3][4][5][6][7]
  • The "Workhorse": Chemical derivatization of the secondary alcohol (7-OH).

  • Mechanism: Reaction with (R)- and (S)-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -methoxy-
    
    
    
    -(trifluoromethyl)phenylacetic acid (MTPA).[4][5] The magnetic anisotropy of the MTPA phenyl group differentially shields protons in the substrate depending on stereochemistry.
  • Application to Target: Ideal. The rigid [2.2.1] bicycle locks the conformation, making the shielding effects (

    
    ) pronounced and easy to interpret.
    
  • Verdict: High reliability, low cost, rapid turnover (24-48h).

3. Vibrational Circular Dichroism (VCD)[8][9]
  • The "Non-Destructive" Option: Solution-phase spectroscopy.

  • Mechanism: Measures the differential absorption of left vs. right circularly polarized IR light.[2][8][9] Experimental spectra are compared to DFT-calculated spectra.[1][2][8][10]

  • Application to Target: Excellent if the sample is an oil or fails to crystallize. Requires no derivatization.[8]

  • Verdict: Powerful but requires specialized hardware and computational chemistry expertise.

Summary Matrix
FeatureSC-XRD (Anomalous Dispersion)Mosher's Method (NMR)VCD Spectroscopy
Sample State Single Crystal (Required)Solution (CDCl₃/C₆D₆)Solution (CDCl₃/CCl₄)
Sample Amount < 1 mg (recoverable)~5-10 mg (consumed)~5-10 mg (recoverable)
Time to Result Days to Weeks (crystallization)1-2 Days1-3 Days (calc + exp)
Confidence Absolute (100%)High (95%+)High (95%+)
Prerequisite Heavy atom or chiral saltSecondary Alcohol/AmineDFT Calculation capability
Part 2: Decision Framework & Visualization

The following decision tree outlines the logical workflow for confirming the stereochemistry of the target molecule.

Stereochem_Workflow Start Start: (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol State_Check Physical State Check Start->State_Check Solid Solid / Crystalline? State_Check->Solid Yes Oil Oil / Amorphous? State_Check->Oil No XRD_Path Attempt SC-XRD Solid->XRD_Path Mosher_Path Mosher's Method (NMR) Oil->Mosher_Path Standard Route VCD_Path VCD Analysis Oil->VCD_Path Non-destructive req. Salt_Form Form HCl/HBr Salt XRD_Path->Salt_Form No Heavy Atom Deriv Derivatize (p-bromobenzoate) XRD_Path->Deriv No Crystal Final Assign Absolute Config Salt_Form->Final Flack Parameter < 0.1 Deriv->XRD_Path Result Compare Exp. vs Calc/Model Mosher_Path->Result Calc Δδ (S-R) VCD_Path->Result DFT Comparison Result->Final

Figure 1: Strategic decision tree for absolute stereochemical assignment of bicyclic alcohols.

Part 3: Deep Dive Protocol – Modified Mosher’s Method

Given the presence of the secondary alcohol at C-7, Mosher’s Method is the most practical laboratory approach. This protocol is self-validating because it requires the synthesis of both diastereomers ((R) and (S) esters) to calculate the chemical shift difference (


).
1. The Principle (Configuration Correlation Model)

The Mosher model assumes the MTPA ester adopts a conformation where the C=O bond, the C-CF3 bond, and the C-H bond of the chiral auxiliary lie in the same plane (syn-periplanar).

  • Shielding Effect: The phenyl group of the auxiliary shields the protons on one side of the bicyclic framework.

  • Calculation:

    
    
    
  • Interpretation: Protons with positive

    
     values reside on the right side of the plane; protons with negative  values reside on the left (shielded by the phenyl group in the S-ester).
    
2. Experimental Procedure

Materials:

  • Target: (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol (approx 10 mg).

  • Reagents: (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (Mosher's Acid Chlorides).[4]

  • Solvent: Anhydrous Pyridine-d5 (acts as both solvent and base, preventing acyl migration).

Step-by-Step Workflow:

  • Preparation of (S)-MTPA Ester:

    • Dissolve 2.0 mg of the target alcohol in 0.5 mL of pyridine-d5 in an NMR tube.

    • Add 10 µL (excess) of (R)-(-)-MTPA-Cl . (Note: The (R)-acid chloride yields the (S)-ester according to Cahn-Ingold-Prelog priority rules).

    • Shake and allow to stand at room temperature for 2 hours. Monitor reaction completion via TLC or spot NMR.

  • Preparation of (R)-MTPA Ester:

    • Repeat the process in a separate tube using (S)-(+)-MTPA-Cl to yield the (R)-ester.

  • Data Acquisition:

    • Acquire high-field 1H NMR (500 MHz or higher recommended) for both samples.

    • Focus assignment on the bridgehead protons (H1, H4) and the methylene bridge protons (H3, H6).

3. Data Analysis & Interpretation

For the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol scaffold, the 7-OH is on the bridge.

  • Sector A (Positive

    
    ):  If the 7-OH is anti to the nitrogen bridge, the phenyl ring in the (S)-ester will shield the C1-C6 (ether) side.
    
  • Sector B (Negative

    
    ):  The phenyl ring in the (R)-ester will shield the C4-C3 (amine) side.
    

Validation Table (Example Data Structure):

Proton Position

(S-Ester) [ppm]

(R-Ester) [ppm]

[Hz/ppm]
Structural Inference
H-7 (Carbinol) 5.125.10+0.02Center of analysis
H-1 (Bridgehead-O) 4.454.55-0.10 Shielded in S-ester
H-4 (Bridgehead-N) 3.203.10+0.10 Deshielded in S-ester
H-3 (Exo) 2.852.75+0.10 Sector B

Note: The specific values above are illustrative. The sign is the critical determinant.

Part 4: Mechanism Visualization

The following diagram illustrates the shielding cones in the Mosher analysis for this specific bicyclic system.

Mosher_Mechanism cluster_S (S)-MTPA Ester Conformer cluster_R (R)-MTPA Ester Conformer S_Phenyl Phenyl Group (Shielding Cone) Target_S Bicyclic Core S_Phenyl->Target_S Shields H-1 side S_CF3 CF3 Group Calc Calculate Δδ = δ(S) - δ(R) Target_S->Calc R_Phenyl Phenyl Group (Shielding Cone) Target_R Bicyclic Core R_Phenyl->Target_R Shields H-4 side R_CF3 CF3 Group Target_R->Calc Interpretation Positive Δδ = Right Side Negative Δδ = Left Side Calc->Interpretation

Figure 2: Mechanistic basis of Mosher's analysis showing differential shielding of the bicyclic core.

References
  • Hoye, T. R., Jeffrey, C. S., & Rychnovsky, S. D. (2007). Protocol for determining the absolute configuration of secondary alcohols using Mosher ester analysis. Nature Protocols.

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews.

  • Stephens, P. J., et al. (2010). Structural Determination of Chemical Intermediates by Vibrational Circular Dichroism. Journal of Organic Chemistry.

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A.

  • BenchChem Technical Guides. (2025). Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis.

Sources

Comparative

Spectroscopic Comparison of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol Diastereomers

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1] Executive Summary The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a privileged structure in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1]

Executive Summary

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry, serving as the core for Bridged Nucleic Acids (BNA) , Locked Nucleic Acids (LNA) , and conformationally restricted peptidomimetics.[1] The introduction of a hydroxyl group at the C7 bridge position creates a new stereocenter, yielding diastereomers that differ significantly in their electronic properties, hydrogen-bonding potential, and biological activity.[1]

This guide provides a technical comparison of the C7-diastereomers (specifically the 7-syn and 7-anti isomers relative to the oxygen bridge). It focuses on spectroscopic differentiation using 1H NMR , NOESY , and IR , providing researchers with the diagnostic markers required to assign absolute stereochemistry during synthesis.[1]

Structural Definition & Stereochemistry

The core scaffold possesses two chiral bridgehead carbons (C1 and C4). For the (1S, 4S) enantiomer, the diastereomers are defined by the orientation of the hydroxyl group at position 7 relative to the heteroatom bridges (2-Oxa and 5-Aza).[1]

  • Scaffold Numbering:

    • 1, 4: Bridgehead carbons.[1]

    • 2: Oxygen atom (Oxa).[1][2][3]

    • 5: Nitrogen atom (Aza).[1][4][5][6][7]

    • 7: Bridge carbon (bearing the OH).[1]

  • Diastereomers:

    • Isomer A (7-syn-Oxa): The 7-OH group is oriented syn to the oxygen bridge (and anti to the nitrogen bridge).

    • Isomer B (7-syn-Aza): The 7-OH group is oriented syn to the nitrogen bridge (and anti to the oxygen bridge).

Note: In some literature, these may be referred to as C7-endo/exo relative to a specific ring face, but "syn-Oxa/syn-Aza" is less ambiguous for this heterobicyclic system.[1]

Visualizing the Isomers

The following diagram illustrates the structural relationship and the key NOE interactions used for differentiation.

G cluster_0 Isomer A: 7-syn-Oxa (OH towards O) cluster_1 Isomer B: 7-syn-Aza (OH towards N) StructA Structure: (1S,4S)-7-syn-Oxa-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol FeatA1 H-7 Orientation: Points towards Nitrogen (Aza) StructA->FeatA1 FeatA3 H-Bonding: Weak/None (OH far from N) StructA->FeatA3 FeatA2 Key NOE: H-7 ↔ N-Substituent / H-6 FeatA1->FeatA2 Diagnostic StructB Structure: (1S,4S)-7-syn-Aza-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol FeatB1 H-7 Orientation: Points towards Oxygen (Oxa) StructB->FeatB1 FeatB3 H-Bonding: Strong Intramolecular (OH···N) StructB->FeatB3 FeatB2 Key NOE: H-7 ↔ H-3 (endo/exo) FeatB1->FeatB2 Diagnostic

Caption: Structural logic distinguishing the 7-syn-Oxa and 7-syn-Aza diastereomers based on H-7 orientation and resulting NOE/H-bonding interactions.

Spectroscopic Comparison Guide

1H NMR Spectroscopy (Diagnostic Signals)

The proton at position 7 (H-7) and the bridgehead protons (H-1, H-4) are the primary reporters of stereochemistry.[1]

Feature7-syn-Oxa Isomer (OH near O)7-syn-Aza Isomer (OH near N)Mechanistic Explanation
H-7 Chemical Shift (

)
Upfield Shift (Relative)Downfield Shift (Relative)The oxygen bridge is electron-withdrawing but also exerts shielding anisotropy. However, the proximity of OH to the nitrogen lone pair in the syn-Aza isomer often causes deshielding due to H-bonding or desolvation effects.
H-7 Multiplicity Broad Singlet or doubletBroad Singlet or doubletW-coupling is geometry dependent. In rigid [2.2.1] systems,

and

are typically small (< 2 Hz) unless the dihedral angle approaches 90°.[1]
NOE Correlation (Crucial) Strong NOE: H-7 ↔ N-Substituents Weak/No NOE: H-7 ↔ H-3Strong NOE: H-7 ↔ H-3 (endo) Weak/No NOE: H-7 ↔ N-SubstituentsThe "Smoking Gun": H-7 points away from the OH. If OH is syn-Oxa, H-7 points toward the Aza bridge, showing NOE to groups on Nitrogen.[1] If OH is syn-Aza, H-7 points toward the Oxa bridge, showing NOE to H-3 protons.[1]
OH Signal (in DMSO-d6) Sharp doublet (if coupled to H-7)Broad/Downfield (if H-bonded)Intramolecular H-bonding: The syn-Aza isomer allows for an intramolecular hydrogen bond between the 7-OH and the N-5 lone pair (OH···N), leading to a downfield, concentration-independent OH signal.[1]
Infrared (IR) Spectroscopy

IR is particularly useful for detecting the intramolecular hydrogen bonding present in the 7-syn-Aza isomer.

  • 7-syn-Aza Isomer: Exhibits a shifted O-H stretching vibration (typically 3200–3400 cm⁻¹ , broad) that does not change significantly upon dilution (indicating intramolecular H-bond to N-5).

  • 7-syn-Oxa Isomer: Exhibits a "free" O-H stretch (typically >3500 cm⁻¹ , sharp) in dilute solution, as the OH is spatially distant from the nitrogen lone pair and cannot form a 5-membered H-bonded ring.[1]

Experimental Protocols for Validation

Protocol 4.1: NOE Difference Experiment

This is the definitive method for assigning the C7 configuration.

  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of high-quality CDCl₃ or Benzene-d6 . (Benzene-d6 often provides better separation of bridgehead signals).[1]

  • Acquisition:

    • Record a standard 1H NMR to identify the H-7 resonance (typically

      
       3.5–4.5 ppm).
      
    • Set up a 1D NOE difference experiment or a 2D NOESY (mixing time 500–800 ms).

  • Irradiation Targets:

    • Irradiate H-7: Look for enhancement at H-3 (indicates syn-Aza / H-7 pointing to O) or N-substituent/H-6 (indicates syn-Oxa / H-7 pointing to N).

    • Irradiate Bridgehead H-1/H-4: Use to confirm assignment of the bridge protons.

  • Analysis:

    • Positive NOE (H7 -> H3): Confirms 7-syn-Aza (OH is anti to H7, so OH is near N).[1] Correction: If H7 is near H3, H7 points to the Oxygen side.[1] Therefore OH points to the Nitrogen side.

    • Positive NOE (H7 -> N-R): Confirms 7-syn-Oxa (OH is anti to H7, so OH is near O).[1]

Protocol 4.2: Dilution IR Study (H-Bonding Check)
  • Preparation: Prepare a series of solutions in dry CCl₄ or CH₂Cl₂ ranging from 0.1 M down to 0.001 M.

  • Measurement: Record FT-IR spectra in a liquid cell (CaF₂ windows).

  • Interpretation:

    • If the OH peak position remains constant at low wavenumber (~3400 cm⁻¹) across dilutions, it confirms intramolecular H-bonding (characteristic of the 7-syn-Aza isomer).

    • If the OH peak shifts to higher wavenumber (~3600 cm⁻¹) upon dilution (loss of intermolecular H-bonds), it suggests the 7-syn-Oxa isomer.

Synthesis & Application Context

Understanding these diastereomers is critical in the synthesis of 7-substituted LNA/BNA monomers.

  • Pathway: These scaffolds are often synthesized via a transannular cyclization of functionalized hydroxyproline derivatives or via Diels-Alder reactions using furan/pyrrole derivatives followed by hydration.

  • Relevance: The 7-syn-Aza configuration (OH pointing to N) is often favored in catalyst design (proline mimetics) due to the ability of the OH to direct substrates via H-bonding. In nucleic acids (LNA), the 7-substituent orientation dictates the interaction with the major groove of the DNA/RNA duplex.

Workflow Visualization: Stereochemical Assignment

Workflow Start Isolate 2-oxa-5-azabicyclo[2.2.1]heptan-7-ol Isomer Step1 1. Acquire 1H NMR (CDCl3) Start->Step1 Decision Check H-7 Correlations (NOESY) Step1->Decision ResultA NOE: H-7 ↔ N-Substituent (H-7 points to N) Decision->ResultA Signal Observed ResultB NOE: H-7 ↔ H-3 (H-7 points to O) Decision->ResultB Signal Observed ConclA Conclusion: Isomer is 7-syn-Oxa (OH is near Oxygen) ResultA->ConclA ConclB Conclusion: Isomer is 7-syn-Aza (OH is near Nitrogen) ResultB->ConclB

Caption: Decision tree for assigning stereochemistry based on NOESY data.

References

  • Synthesis and Characterization of Oligodeoxyribonucleotides Modified with 2′-Amino-α-L-LNA Adenine Monomers. PubMed Central. Available at: [Link] (Accessed via NIH).[1]

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity. Journal of Organic Chemistry. Available at: [Link].[1]

  • Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives. ResearchGate. Available at: [Link].

  • IUPAC Recommendations: Stereochemistry of Bicyclo[x.y.z]alkanes. IUPAC. Available at: [Link].[1]

  • PubChem Compound Summary: (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. PubChem.[1][2][6][8] Available at: [Link].[1]

Sources

Validation

Bridged Bicyclic Morpholines vs. Standard Morpholines: A Comparative Guide on (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol Derivatives in Drug Design

Executive Summary The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, prized for its favorable balance of lipophilicity and aqueous solubility. However, its conformational flexibility and susceptibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, prized for its favorable balance of lipophilicity and aqueous solubility. However, its conformational flexibility and susceptibility to oxidative metabolism often limit the pharmacokinetic (PK) lifespan of clinical candidates. Enter the bridged bicyclic morpholines—specifically, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol derivatives . By introducing a methylene bridge and a highly specific 7-hydroxyl vector, medicinal chemists can "escape from flatland," imparting profound 3D conformational rigidity.

This guide objectively compares the biological activity, metabolic stability, and target engagement of this advanced bioisostere against standard morpholine alternatives, providing drug development professionals with actionable, data-backed insights.

Structural & Physicochemical Comparison: The Causality of Design

To understand the biological superiority of the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol scaffold, we must first analyze the causality behind its structural design.

Standard morpholines exist in a dynamic chair conformation. When the nitrogen atom is conjugated (e.g., attached to an aromatic ring in kinase inhibitors), the ring can flatten, exposing the


-carbons to rapid oxidation by Cytochrome P450 (CYP450) enzymes.

By replacing the standard morpholine with the [2.2.1] bicyclic framework, the ring is locked into a rigid boat-like conformation. This steric shielding physically blocks CYP450 access to the vulnerable


-protons, drastically reducing metabolic clearance. Furthermore, the addition of the 7-hydroxyl group acts as a highly specific, vector-controlled hydrogen bond donor/acceptor. This enables novel interactions with kinase hinge regions or GPCR binding pockets that a standard morpholine simply cannot reach, as demonstrated in recent .
Quantitative Comparison Table
Physicochemical PropertyStandard Morpholine(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-olCausality / Biological Impact
Conformational Flexibility High (Rapid chair-chair interconversion)Rigid (Locked bicyclic hybrid)Rigidity reduces off-target binding entropy, improving target selectivity.
Metabolic Stability (HLM CL

)
Low Stability (>50 µL/min/mg)High Stability (<15 µL/min/mg)Steric hindrance at

-carbons physically blocks CYP450 oxidation.
Hydrogen Bonding Vectors 1 Acceptor (O)2 Acceptors (O), 1 Donor (7-OH)The 7-OH provides a new vector for deep-pocket kinase hinge engagement.
Basic pKa ~8.3~7.5 - 7.8Bridging alters nitrogen hybridization, lowering pKa to improve membrane permeability.

Biological Activity & Target Engagement

The biological activity of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol derivatives extends far beyond simple PK improvements. The scaffold actively drives pharmacodynamic (PD) efficacy across multiple therapeutic areas:

  • Kinase Inhibition (e.g., mTOR, IRAK4): The 7-hydroxyl group provides an essential anchoring point. In the development of advanced degraders and inhibitors, such as those targeting , the rigid projection of the heteroatoms ensures optimal alignment with Asp/Ala residues in the kinase hinge region without the entropic penalty of folding.

  • GABA Analogues: The core serves as a highly efficient chiron for synthesizing

    . The spatial arrangement mimics the bioactive conformation of neurotransmitters, leading to potent receptor agonism.
    
  • IDH1 Mutant Inhibition: Similar bicyclic systems have been critical in overcoming the low potency of early glioma therapeutics by utilizing the rigid scaffold to .

Bioisosteric Replacement Workflow

Pathway cluster_0 Standard Morpholine cluster_1 (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol N1 Flexible Chair Conformation N2 Exposed α-Carbons N1->N2 N3 High CYP450 Clearance N2->N3 B1 Locked Bicyclic Conformation N3->B1 Bioisosteric Replacement B2 Steric Shielding & 7-OH Vector B1->B2 B3 High Stability & Target Affinity B2->B3

Fig 1: Logical workflow of bioisosteric replacement improving metabolic stability and affinity.

Self-Validating Experimental Protocols

To objectively verify the performance of these derivatives, the following self-validating protocols must be employed. These methods are designed to eliminate false positives and ensure data integrity.

Protocol 1: High-Throughput Microsomal Stability Assay

Causality: To prove the metabolic advantage of the bicyclic system, we measure intrinsic clearance (CL


). We utilize a self-validating system with a minus-NADPH control to differentiate enzymatic degradation from chemical instability (e.g., hydrolysis), and a positive control (Verapamil) to confirm CYP450 activity in the batch.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare Human Liver Microsomes (HLM) at a final concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Reasoning: 1 mg/mL provides sufficient enzymatic activity without causing excessive non-specific protein binding that would mask the free drug concentration.

  • Compound Spiking: Add the test derivative (1 µM final concentration) and the positive control (Verapamil, 1 µM) to separate reaction wells. Include a parallel set of wells without NADPH (-NADPH control).

  • Equilibration & Initiation: Pre-incubate the plates at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final). Reasoning: CYP450 enzymes are strictly NADPH-dependent. If the compound degrades in the -NADPH well, the instability is chemical, not CYP-mediated.

  • Time-Course Quenching: At intervals (0, 5, 15, 30, 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Reasoning: Cold acetonitrile instantly denatures the CYP enzymes, stopping the reaction, while the internal standard provides a normalization factor for LC-MS/MS injection volume variations.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and CL
    
    
    
    .
Protocol 2: Target Engagement (TR-FRET Kinase Assay)

Causality: To objectively compare binding affinity (


) between the standard morpholine and the 7-ol derivative, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence. TR-FRET uses a time delay (e.g., 100 µs) before measuring emission, allowing short-lived background auto-fluorescence from the test compounds to decay completely, making the assay self-validating against false positives.

Step-by-Step Methodology:

  • Complex Formation: In a 384-well plate, incubate the target kinase (e.g., mTOR), a biotinylated tracer ligand, and a Europium-labeled anti-GST antibody.

  • Compound Competition: Add the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol derivative in a 10-point dose-response curve. Reasoning: The 7-ol derivative competes for the hinge region. Displacement of the tracer physically separates the Europium donor from the acceptor, reducing the FRET signal.

  • Time-Resolved Detection: Excite the plate at 340 nm. Wait 100 µs, then read the emission at both 615 nm (Donor) and 665 nm (Acceptor).

  • Ratiometric Calculation: Calculate the ratio of 665 nm / 615 nm. Reasoning: This ratiometric output internally normalizes for well-to-well dispensing errors and minor volume fluctuations, ensuring the resulting IC

    
     curve is a true reflection of target affinity.
    

Conclusion

The transition from standard morpholines to (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol derivatives represents a paradigm shift in rational drug design. By utilizing , researchers can simultaneously solve two of the most persistent problems in medicinal chemistry: rapid metabolic clearance and lack of 3D target specificity. While the synthetic route to these bridged systems is more complex, the resulting improvements in PD/PK profiles heavily justify their inclusion in modern lead optimization campaigns.

References

  • Title: 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Development of a Stereoselective Synthesis of (1R,4R)- and (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane Source: Organic Process Research & Development URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Synthesis of Bridged Bicyclic Morpholine Amino Acids as Compact Modules for Medicinal Chemistry Source: Chemistry Letters URL: [Link]

Comparative

Validation of Synthetic Routes to Enantiopure 2-Oxa-5-azabicyclo[2.2.1]heptanols: A Comparative Guide

Executive Summary The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a highly valued, carbon-atom bridged morpholine analogue[1]. Its rigid, bicyclic framework provides exceptional conformational restriction, making it an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a highly valued, carbon-atom bridged morpholine analogue[1]. Its rigid, bicyclic framework provides exceptional conformational restriction, making it an ideal bioisostere in the development of backbone-constrained


-amino acid analogues, such as the FDA-approved drugs baclofen and pregabalin[1]. However, the synthesis of enantiopure 2-oxa-5-azabicyclo[2.2.1]heptanols presents significant stereochemical challenges.

As a Senior Application Scientist, I have evaluated the three primary synthetic strategies used to access these scaffolds: Chiral Pool Synthesis , Chemoenzymatic Resolution , and Asymmetric Catalysis . This guide objectively compares these methodologies, providing researchers with the mechanistic insights and self-validating experimental data needed to select the optimal pathway for their drug development workflows.

Mechanistic Evaluation of Synthetic Routes

Method A: Chiral Pool Synthesis (The Proline Approach)

Starting from commercially available trans-4-hydroxy-L-proline, this route leverages the inherent stereocenters of the natural amino acid to dictate the final stereochemistry of the bicyclic system[1].

  • Causality & Logic: The critical step is an intramolecular cycloetherification. By selectively activating a secondary alcohol with p-toluenesulfonic anhydride (TsOTf) in pyridine, the hydroxyl group is converted into a highly reactive tosylate leaving group[1]. The spatial proximity of the remaining hydroxyl group within the pyrrolidine ring facilitates a stereospecific intramolecular

    
     displacement. This inversion of stereochemistry is thermodynamically driven by the formation of the stable oxabicyclic core[1].
    
Method B: Chemoenzymatic Resolution

For targets requiring diverse substitution patterns not accessible via proline derivatives, synthesizing a racemic oxabicyclic pyrrolidine followed by enzymatic resolution is a highly reliable alternative[2].

  • Causality & Logic: This approach utilizes Candida antarctica lipase B (CAL-B) to perform a kinetic resolution via asymmetric acylation[2]. The rigid bicyclic structure of the racemic heptanol fits selectively into the chiral pocket of CAL-B. When an acyl donor (e.g., isopropenyl acetate) is introduced, the enzyme exclusively acylates one enantiomer, leaving the other as an unreacted alcohol[2]. This allows for easy separation via standard silica gel chromatography, yielding both enantiomers in high optical purity.

Method C: Gold-Mediated Asymmetric Catalysis

Transition metal catalysis represents the most modern approach, constructing the bicyclic core directly from acyclic amino-alkenol precursors[2].

  • Causality & Logic: Gold(I) catalysts are highly carbophilic, selectively activating alkynes or allenes in the presence of nucleophilic nitrogen or oxygen atoms[2]. The catalyst coordinates to the

    
    -system, triggering an enantioselective intramolecular hydroalkoxylation. While this method offers unparalleled structural diversity, it requires extensive ligand optimization to achieve high enantiomeric excess and relies on expensive noble metals.
    

RouteComparison Start Target: Enantiopure 2-Oxa-5-azabicyclo[2.2.1]heptanols M1 Method A: Chiral Pool (trans-4-Hydroxy-L-proline) Start->M1 M2 Method B: Chemoenzymatic (CAL-B Lipase Resolution) Start->M2 M3 Method C: Asymmetric Catalysis (Gold(I) Cyclization) Start->M3 O1 Intramolecular SN2 (High ee, Low Diversity) M1->O1 O2 Kinetic Resolution (Max 50% Yield per Enantiomer) M2->O2 O3 De Novo Cyclization (High Diversity, High Cost) M3->O3

Fig 1: Strategic evaluation of synthetic routes to enantiopure oxabicyclic scaffolds.

Quantitative Performance Comparison

To facilitate objective decision-making, the following table summarizes the performance metrics of each synthetic route based on validated literature data[1][2].

MetricMethod A: Chiral Pool SynthesisMethod B: Chemoenzymatic ResolutionMethod C: Asymmetric Catalysis
Primary Reagents trans-4-Hydroxy-L-proline, TsOTfRacemic precursor, CAL-B LipaseAcyclic precursor, Au(I) Catalyst
Enantiomeric Excess (ee) >99% (Inherent to starting material)91% – 99%Moderate to High (Ligand dependent)
Yield per Enantiomer High (70% - 86%)Max 50% (Kinetic resolution limit)Moderate to High
Structural Diversity Low (Restricted by proline framework)HighVery High
Scalability Excellent (Gram-scale, robust)Moderate (Limited by enzyme cost)Low (Limited by noble metal cost)

Step-by-Step Experimental Protocol: Chiral Pool Cycloetherification

The following protocol details the critical


 cyclization step to form the 2-oxa-5-azabicyclo[2.2.1]heptane core. This workflow is designed as a self-validating system  to ensure experimental trustworthiness[1].

Reagents & Equipment:

  • Dihydroxy-pyrrolidine precursor (1.0 equiv)

  • p-Toluenesulfonic anhydride (TsOTf) (3.0 equiv)

  • Anhydrous Pyridine

  • Two-neck round-bottomed flask with a reflux condenser

  • LC-MS for reaction monitoring

Step-by-Step Workflow:

  • Preparation: Dissolve the dihydroxy-pyrrolidine precursor (1.0 equiv) in anhydrous pyridine to achieve a concentration of 0.1 M[1].

    • Rationale: Pyridine serves a dual purpose: it acts as the solvent and as a mild base to neutralize the triflic acid generated during the activation step, preventing unwanted side reactions.

  • Activation: Add TsOTf (3.0 equiv) to the flask at room temperature. Stir the reaction mixture until the complete disappearance of the starting material is observed by TLC[1].

    • Rationale: This step ensures the complete conversion of the target hydroxyl group into an excellent tosylate leaving group, priming the molecule for cyclization.

  • Cyclization: Heat the solution to 100 °C in an oil bath and stir for 8 hours[1].

  • Self-Validation Check (Critical): Extract a 50

    
    L reference sample from the reaction mixture and analyze it via LC-MS. The reaction is deemed successful and complete only when LC-MS indicates the absolute consumption of the transient tosyl intermediate and the appearance of the desired bicyclic product mass[1]. Do not proceed to purification until this causality is confirmed.
    
  • Purification: Cool the mixture to room temperature, concentrate under reduced pressure to remove pyridine, and purify via flash chromatography (SiO2, hexanes/EtOAc gradient) to afford the enantiopure bicyclic product as a light yellow oil[1].

Mechanism S1 N-Boc-Pyrrolidine Precursor S2 Hydroxyl Activation (TsOTf, Pyridine) S1->S2 Step 1 S3 Tosyl Intermediate (Transient) S2->S3 Activation S4 Intramolecular SN2 Displacement S3->S4 100 °C, 8h S5 Enantiopure Bicyclic Product S4->S5 Inversion

Fig 2: Mechanistic sequence for chiral pool cycloetherification via SN2 displacement.

References

  • Title: 2-Oxa-5-azabicyclo[2.2.
  • Source: researchgate.

Sources

Validation

A Prospective Guide to (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol in Asymmetric Synthesis: A Comparison with Established Chiral Diols

Introduction: The Critical Role of Chiral Diols in Asymmetric Catalysis In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount. Chiral diols have emerged as a cornerstone in t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Chiral Diols in Asymmetric Catalysis

In the landscape of modern synthetic chemistry, the precise control of stereochemistry is paramount. Chiral diols have emerged as a cornerstone in the field of asymmetric catalysis, serving as versatile ligands and auxiliaries that orchestrate the formation of enantiomerically enriched products.[1] Their efficacy lies in their ability to create a defined chiral environment around a reactive center, thereby directing the trajectory of a chemical transformation to favor one stereoisomer over the other.[2] This guide introduces a novel, yet underexplored, chiral diol, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol, and provides a prospective comparison with established C2-symmetric diols such as (R)-BINOL and (R,R)-TADDOL.

While extensive experimental data on the catalytic performance of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol is not yet available in the public domain, its rigid bicyclic framework presents a compelling structural motif for applications in asymmetric synthesis. This guide will, therefore, serve as a forward-looking analysis, combining theoretical considerations with established experimental protocols to provide researchers with a framework for evaluating this promising new chiral auxiliary.

Structural Comparison of Chiral Diols

The performance of a chiral diol is intrinsically linked to its three-dimensional structure. Rigidity, steric hindrance, and the spatial arrangement of the hydroxyl groups are critical factors that dictate the level of enantiocontrol.

(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol: This molecule possesses a constrained bicyclic structure, which significantly limits its conformational flexibility. The endo-hydroxyl group and the tertiary amine functionality offer two potential points for coordination to a metal center or for directing a reagent. This fixed spatial relationship between the coordinating groups could lead to a well-defined and highly organized transition state, a key prerequisite for high enantioselectivity.

(R)-BINOL ((R)-(+)-1,1'-Bi(2-naphthol)): A classic example of an axially chiral C2-symmetric diol, BINOL's chirality arises from the restricted rotation around the C-C bond connecting the two naphthalene rings.[3] This atropisomerism creates a well-defined chiral pocket that has proven effective in a vast array of asymmetric transformations.[4]

(R,R)-TADDOL ((α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol)): TADDOLs are another class of C2-symmetric diols characterized by their rigid dioxolane backbone and bulky aryl substituents.[2] The two diarylhydroxymethyl groups create a sterically demanding and well-defined chiral environment.[5]

dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368", fontcolor="#5F6368"];

} } Caption: Structural features of the chiral diols.

Prospective Performance in Asymmetric Ketone Reduction

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis.[6] Chiral diols are frequently employed to modify hydride reagents, such as lithium aluminum hydride (LiAlH₄), to induce enantioselectivity.[7]

While no experimental data exists for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol in this context, we can hypothesize its potential. The formation of a chiral complex with LiAlH₄, involving both the hydroxyl and the amine functionalities, could create a highly selective reducing agent. The rigid bicyclic structure would likely lead to a well-defined transition state, potentially offering high levels of enantiomeric excess (ee).

For comparison, the performance of established chiral diols in the asymmetric reduction of acetophenone is summarized in the table below. It is important to note that these values are compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.

Chiral DiolYield (%)Enantiomeric Excess (ee, %)
(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol (Prospective)(To be determined)
(R)-BINOL7588
(R,R)-TADDOL9295
(R,R)-1,2-cyclohexanediol88.6 (yield of diol synthesis)(Varies with reaction)

Experimental Protocols

To facilitate the investigation of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol, we provide detailed, self-validating protocols for a benchmark reaction and subsequent analysis.

Protocol 1: Asymmetric Reduction of Acetophenone

This protocol describes a general procedure for the asymmetric reduction of acetophenone using a chiral diol-modified lithium aluminum hydride reagent.[7]

Materials:

  • (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol (or other chiral diol)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethanol

  • Acetophenone

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add a solution of the chiral diol (1.1 mmol) in anhydrous THF (10 mL) dropwise to a stirred suspension of LiAlH₄ (1.0 mmol) in anhydrous THF (10 mL) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of ethanol (1.0 mmol) in anhydrous THF (5 mL) and stir for an additional 30 minutes.

  • Cool the mixture to -78 °C and add a solution of acetophenone (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Stir the reaction for 3 hours at -78 °C.

  • Quench the reaction by the slow addition of water (1 mL) followed by 15% aqueous NaOH (1 mL).

  • Allow the mixture to warm to room temperature and filter to remove the aluminum salts.

  • Extract the filtrate with diethyl ether.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting 1-phenylethanol by silica gel chromatography.

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} } Caption: Workflow for asymmetric ketone reduction.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric excess of the chiral alcohol product is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[8]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H or similar)

  • Racemic 1-phenylethanol standard

  • HPLC-grade hexanes and isopropanol

Procedure:

  • Sample Preparation: Prepare a solution of the racemic 1-phenylethanol standard in the mobile phase (e.g., 90:10 hexanes:isopropanol) at a concentration of approximately 1 mg/mL. Prepare a solution of the purified product from Protocol 1 in the same mobile phase.

  • HPLC Analysis:

    • Set the mobile phase composition (e.g., 90:10 hexanes:isopropanol) and flow rate (e.g., 1.0 mL/min).

    • Set the UV detector wavelength to an appropriate value for the analyte (e.g., 210 nm for 1-phenylethanol).

    • Inject the racemic standard to determine the retention times of the two enantiomers.

    • Inject the sample solution.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the two enantiomers in the sample chromatogram.

    • Calculate the enantiomeric excess (ee) using the following formula, where A1 and A2 are the areas of the two enantiomer peaks: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

dot graphdot { graph [fontname="Helvetica", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368", fontcolor="#5F6368"];

} } Caption: Workflow for ee determination by chiral HPLC.

Conclusion and Future Outlook

(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol represents a structurally intriguing and potentially valuable addition to the chiral diol toolbox. Its rigid, bicyclic framework offers the promise of a well-organized and highly directing chiral environment for asymmetric transformations. While experimental validation of its performance is a necessary next step, the theoretical considerations outlined in this guide, alongside the provided experimental protocols, offer a solid foundation for its investigation.

Future research should focus on the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol and its application in a range of asymmetric reactions, including but not limited to ketone reductions, Diels-Alder reactions, and aldol additions. A direct, systematic comparison with established chiral diols under standardized conditions will be crucial to fully elucidate its potential and carve its niche in the field of asymmetric catalysis. The findings from such studies will undoubtedly contribute to the broader understanding of structure-activity relationships in chiral ligand design and expand the repertoire of tools available to synthetic chemists.

References

  • Asymmetric methallylation of ketones catalyzed by a highly active organocatalyst 3,3'-F2-BINOL. PubMed. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]

  • BINOL: A Versatile Chiral Reagent. ACS Publications. Available at: [Link]

  • Asymmetric Hydrogenation of Ketones Using a Ruthenium(II) Catalyst Containing BINOL-Derived Monodonor Phosphorus-Donor Ligands. ResearchGate. Available at: [Link]

  • Asymmetric ketone hydroboration catalyzed by alkali metal complexes derived from BINOL ligands. PubMed. Available at: [Link]

  • TADDOLs, Their Derivatives, and TADDOL Analogues: Versatile Chiral Auxiliaries. Wiley Online Library. Available at: [Link]

  • Development of the titanium–TADDOLate-catalyzed asymmetric fluorination of β-ketoesters. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Enantioselective Reduction of Ketones. University of Liverpool. Available at: [Link]

  • Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Royal Society of Chemistry. Available at: [Link]

  • An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters. Available at: [Link]

  • Application Scope and Limitations of TADDOL-Derived Chiral Ammonium Salt Phase-Transfer Catalysts. MDPI. Available at: [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Publications. Available at: [Link]

  • Diastereo- and Enantioselective Hydrogenative Aldol Coupling of Vinyl Ketones: Design of Effective Monodentate TADDOL-Like Phosphonite Ligands. ACS Publications. Available at: [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. ResearchGate. Available at: [Link]

  • [Chiral HPLC determination of conversion and enantiomeric excess of enzyme catalyzed stereoselective esterification of racemic ibuprofen]. PubMed. Available at: [Link]

  • Development of the titanium-TADDOLate-catalyzed asymmetric fluorination of β-ketoesters. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. PMC. Available at: [Link]

  • (1S,4S)-2-oxa-5-azabicyclo(2.2.1)heptane hydrochloride. PubChem. Available at: [Link]

  • Two routes to 1,2-cyclohexanediol catalyzed by zeolites under solvent-free condition. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. MDPI. Available at: [Link]

  • One-pot, highly efficient, asymmetric synthesis of ring-fused piperidine derivatives bearing N,O- or N,N-acetal moieties. Royal Society of Chemistry. Available at: [Link]

Sources

Comparative

Definitive Structural Validation of 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffolds: A Comparative Technical Guide

Executive Summary: The "Bridged Morpholine" Challenge The 2-oxa-5-azabicyclo[2.2.1]heptane core is a privileged scaffold in modern drug discovery. Often derived from trans-4-hydroxy-L-proline, it serves as a conformation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Bridged Morpholine" Challenge

The 2-oxa-5-azabicyclo[2.2.1]heptane core is a privileged scaffold in modern drug discovery. Often derived from trans-4-hydroxy-L-proline, it serves as a conformationally restricted "bridged morpholine" or a proline mimic, locking pharmacophores into specific vectors to enhance potency and selectivity (e.g., in glutamate receptor modulators or nucleoside analogs like LNA).

However, the very rigidity that makes this scaffold valuable creates a validation bottleneck. Standard NMR techniques often fail to distinguish between endo and exo diastereomers or detect subtle skeletal rearrangements (e.g., to [3.2.1] systems) due to overlapping coupling constants in rigid cages.

This guide objectively compares validation methodologies and establishes Single Crystal X-ray Diffraction (SC-XRD) —specifically via heavy-atom derivatization—as the requisite gold standard for validating this scaffold during lead optimization.

Comparative Analysis: SC-XRD vs. High-Field NMR

While NMR is the workhorse of synthetic chemistry, it faces distinct physical limitations with rigid bicyclic systems. The following analysis contrasts the two primary validation routes.

The Limitation of NMR in Rigid Cages

In flexible molecules, ³J coupling constants (Karplus equation) reliably report dihedral angles. In the 2-oxa-5-azabicyclo[2.2.1]heptane system, the bridgehead protons and the methylene protons often exhibit spectral crowding and unusual couplings due to the strained geometry. Furthermore, NOESY experiments can be deceptive; "spin diffusion" in these compact, proton-dense cages can generate false cross-peaks, suggesting spatial proximity where none exists.

The SC-XRD Advantage

SC-XRD provides a direct image of electron density. For this scaffold, it is the only method that simultaneously confirms:

  • Skeletal Connectivity: Ruling out unexpected rearrangements (e.g., Meisenheimer rearrangements).

  • Relative Stereochemistry: Unambiguous assignment of endo vs. exo substituents.

  • Absolute Configuration: Determination of enantiopurity (using anomalous dispersion).

Table 1: Technical Comparison of Validation Methods
FeatureMethod A: High-Field NMR (600+ MHz) Method B: SC-XRD (Mo/Cu Source) Method C: Chiral HPLC/SFC
Primary Data Magnetic resonance (chemical shift, coupling)Electron density mapRetention time vs. Standard
Stereo-Confidence Medium: NOE signals can be ambiguous in rigid cages.Absolute: Definitive 3D atom placement.Low: Requires known enantiomeric standards.
Sample State Solution (CDCl₃, DMSO-d₆)Crystalline Solid (Required)Solution
Sample Req. ~2–10 mg (Non-destructive)~0.1–0.5 mg (Single Crystal)< 0.1 mg
Throughput High (10–30 mins)Low (24–48 hours)High (10–20 mins)
Blind Spots Cannot easily detect skeletal rearrangements (e.g., [2.2.1]

[3.2.1]).
Requires a crystal; oils must be derivatized.No structural data; only purity.

Decision Logic & Workflow

The following decision tree illustrates the recommended validation pipeline. Note the critical "Derivatization Loop" for oily intermediates, which is common with this amine scaffold.

ValidationWorkflow Start Crude Product (2-oxa-5-azabicyclo[2.2.1]heptane deriv.) CheckState Physical State Check Start->CheckState Solid Crystalline Solid CheckState->Solid High MP Oil Oil / Amorphous Gum CheckState->Oil Low MP NMR 1H/13C NMR + NOESY (Preliminary Check) Solid->NMR Deriv Derivatization Strategy (Heavy Atom Introduction) Oil->Deriv Mandatory Crystallize Slow Evaporation / Vapor Diffusion NMR->Crystallize If pure Deriv->Crystallize XRD SC-XRD Data Collection (Mo or Cu Source) Crystallize->XRD Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Validation Absolute Config Assignment (Flack Parameter) Solve->Validation

Figure 1: Strategic workflow for structural validation.[1][2] The red path highlights the critical intervention for oily samples common to this scaffold.

Technical Protocol: Heavy-Atom Derivatization

Many 2-oxa-5-azabicyclo[2.2.1]heptane derivatives are oils or low-melting solids, rendering them unsuitable for direct X-ray analysis. Furthermore, they often lack "heavy" atoms (Z > Si) required for reliable absolute configuration determination using standard Molybdenum (Mo) radiation.

The Solution: Derivatization with 4-bromobenzoic acid or formation of a hydrobromide salt . This introduces a heavy halogen (Bromine) which serves two purposes:

  • Crystallinity: Increases melting point and lattice energy.

  • Anomalous Scattering: Bromine provides a strong anomalous signal, allowing calculation of the Flack parameter to definitively assign absolute stereochemistry (R vs S).

Protocol: Preparation of the p-Bromobenzoate Salt

Use this protocol when the free amine is an oil.

Reagents:

  • Target Amine (2-oxa-5-azabicyclo[2.2.1]heptane derivative)

  • 4-Bromobenzoic acid (CAS: 586-76-5)

  • Solvent: Ethanol (absolute) and Diethyl Ether.

Step-by-Step Methodology:

  • Stoichiometric Mixing: Dissolve 0.1 mmol of the target amine in 0.5 mL of absolute ethanol. In a separate vial, dissolve 0.1 mmol (1.0 eq) of 4-bromobenzoic acid in 0.5 mL ethanol.

    • Expert Insight: Do not use excess acid; a 1:1 ratio is critical to prevent co-crystallization of the free acid.

  • Combination: Slowly add the acid solution to the amine solution with gentle stirring.

  • Nucleation Induction: Add diethyl ether dropwise until the solution turns slightly turbid (cloud point).

  • Vapor Diffusion (The "Sitting Drop" Alternative):

    • Place the open vial containing the mixture inside a larger jar containing pure diethyl ether.

    • Seal the outer jar.

    • Allow to stand undisturbed at 4°C for 24–72 hours. The ether will slowly diffuse into the ethanol, lowering solubility and forcing high-quality single crystals to grow.

  • Harvesting: Isolate crystals under a microscope using Paratone-N oil (avoid aqueous solvents which may dissolve the salt).

Case Study: The "Meisenheimer Trap"

The Scenario: A medicinal chemistry team synthesized a 2-oxa-5-azabicyclo[2.2.1]heptane derivative intended as a constrained GABA analog.[3][4]

  • Target Structure: [2.2.1] bridged system.

  • NMR Data: The ¹H NMR showed the expected number of protons. NOESY showed correlations between the bridgehead and the substituent, which were interpreted as the desired exo isomer.

The Failure Mode: Upon scale-up, potency dropped. The team turned to SC-XRD using the p-bromobenzoate protocol described above.

The SC-XRD Revelation: The crystal structure revealed that during the oxidative cyclization step, the molecule had undergone a Meisenheimer rearrangement , expanding the ring to a 2-oxa-6-azabicyclo[3.2.1]octane system.

  • Why NMR failed: The connectivity change was subtle. The local magnetic environment of the protons remained similar enough to confuse the assignment, and the "bridgehead" NOE signals were actually trans-annular interactions in the larger ring.

Conclusion: Only X-ray crystallography provided the unambiguous metric (bond lengths and angles) to detect the skeletal rearrangement. The structure was corrected, saving the project from pursuing a "ghost" scaffold.

References

  • Synthesis and Scaffold Utility: Garsi, J. B., et al. (2022).[4] "2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues." The Journal of Organic Chemistry, 87(16), 11261–11273. [Link]

  • Structural Validation Challenges: Lombardo, M., et al. (2012). "Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate." Acta Crystallographica Section E, 68(Pt 2), o447. [Link]

  • Rearrangement Risks (Meisenheimer): Aggarwal, V. K., et al. (2004). "An unusual oxidative rearrangement of azabicyclo[2.2.1]heptenes, providing a stereoselective route to 2′- and 3′-hydroxycyclopentylglycines."[5] Chemical Communications, (20), 2328-2329. [Link]

  • Absolute Configuration Methodology: Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. [Link]

Sources

Validation

comparative study of bridged morpholine isosteres in drug design

The following guide provides an in-depth comparative study of bridged morpholine isosteres, designed for medicinal chemists and drug discovery scientists. Executive Summary: Escaping "Flatland" Morpholine is a ubiquitous...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative study of bridged morpholine isosteres, designed for medicinal chemists and drug discovery scientists.

Executive Summary: Escaping "Flatland"

Morpholine is a ubiquitous pharmacophore in medicinal chemistry, valued for its ability to optimize solubility and optimize pharmacokinetic (PK) profiles. However, its flexibility and metabolic susceptibility (N-oxidation, ring opening) often limit its utility in advanced lead optimization.

Bridged morpholine isosteres —specifically 2-oxa-5-azabicyclo[2.2.1]heptane and 3-oxa-8-azabicyclo[3.2.1]octane —offer a solution. By introducing a carbon bridge, these scaffolds:

  • Restrict Conformation: Locking the ring geometry to reduce the entropic penalty of binding.

  • Modulate Lipophilicity: Counterintuitively, bridging can lower LogD despite adding carbon, due to changes in solvation and basicity.

  • Enhance Selectivity: Directing exit vectors to exploit specific sub-pockets (e.g., kinase selectivity).

This guide compares these scaffolds against the parent morpholine, providing experimental protocols and decision-making frameworks.

Structural & Physicochemical Comparison

The choice between a standard morpholine and its bridged counterparts depends on the desired vector orientation and property modulation.

The Scaffolds
  • Morpholine: Flexible chair conformation.

  • [2.2.1] System (2-oxa-5-azabicyclo[2.2.1]heptane): Rigid, "boat-like" geometry. chiral.

  • [3.2.1] System (3-oxa-8-azabicyclo[3.2.1]octane): Larger bridge, distinct vector orientation.

Comparative Data Table

The following table summarizes key physicochemical differences based on literature case studies (e.g., mTOR/PI3K inhibitors).

FeatureMorpholine2-oxa-5-azabicyclo[2.2.1]heptane3-oxa-8-azabicyclo[3.2.1]octane
Structure Monocyclic (Flexible)Bicyclic (Rigid)Bicyclic (Rigid)
Carbon Count C4C5 (+1 C)C6 (+2 C)
Lipophilicity (LogD) BaselineLower/Similar (Paradoxical effect due to solvation)Higher (Generally, but vector dependent)
Basicity (pKa) ~8.3~8.0 - 8.5 (Context dependent)~9.0 (Increased basicity)
Metabolic Stability Moderate (N-ox liability)High (Steric bulk protects N)Very High (Protects against CYP1A1)
Selectivity Utility General binderVector Control (e.g., GPCRs)Isoform Selectivity (e.g., mTOR vs PI3K)

Key Insight - The Lipophilicity Paradox: Adding a methylene bridge to morpholine (forming the [2.2.1] system) often reduces LogD rather than increasing it. This is attributed to the "solvation shell" effect where the rigid structure disrupts the water network less hydrophobically or exposes the polar heteroatoms more effectively in specific vectors.

Decision Framework: Selecting the Right Isostere

Use the following logic flow to determine when to deploy a bridged scaffold.

ScaffoldSelection cluster_legend Legend Start Start: Morpholine Lead Optimization Problem1 Problem: Low Selectivity? Start->Problem1 Problem2 Problem: Metabolic Instability? Start->Problem2 Problem3 Problem: Poor Solubility/High LogD? Start->Problem3 Sol1 Use [2.2.1] Heptane (Vector re-orientation) Problem1->Sol1 Need specific exit vector Sol2 Use [3.2.1] Octane (Steric blocking of N-oxidation) Problem2->Sol2 Block CYP access Sol3 Use [2.2.1] Heptane (Lowers LogD, rigidifies) Problem3->Sol3 Paradoxical LogD reduction key Red: Liability | Green: Solution

Figure 1: Decision tree for selecting bridged morpholine isosteres based on lead liabilities.

Deep Dive: 2-oxa-5-azabicyclo[2.2.1]heptane

This scaffold is the most common "chiral pool" derived isostere. It is particularly useful for introducing chirality to an achiral morpholine lead.

Synthesis Protocol (From trans-4-Hydroxy-L-Proline)

This protocol yields the (1S,4S) enantiomer.[1] The causality behind using trans-4-hydroxy-L-proline is its low cost and the pre-defined stereochemistry at C2 and C4, which directs the bridge formation.

Reagents:

  • trans-4-Hydroxy-L-proline[1]

  • Cbz-Cl (Benzyl chloroformate)

  • NaBH4 (Sodium borohydride)

  • MsCl (Methanesulfonyl chloride)

  • NaH (Sodium hydride) or KOtBu

Step-by-Step Workflow:

  • N-Protection:

    • Dissolve trans-4-hydroxy-L-proline (1.0 eq) in 2M NaOH. Cool to 0°C.[2]

    • Add Cbz-Cl (1.2 eq) dropwise. Stir 12h. Acidify to pH 2. Extract with EtOAc.

    • Result: N-Cbz-4-hydroxy-L-proline.

  • Esterification & Reduction:

    • Convert acid to methyl ester (MeOH, SOCl2).

    • Reduce ester to alcohol using NaBH4 in EtOH/THF.

    • Result: N-Cbz-2-hydroxymethyl-4-hydroxypyrrolidine (Diol intermediate).

  • Cyclization (The Key Step):

    • Selectively activate the primary alcohol? Note: The standard route activates the secondary alcohol or uses a specific leaving group strategy.

    • Optimized Route: Tosylate the primary alcohol? No, the bridge forms between the C2-hydroxymethyl and C4-hydroxyl.

    • Protocol: Treat the diol with MsCl (1.1 eq) in Pyridine at 0°C. This selectively mesylates the primary alcohol (sterics).

    • Add strong base (NaH, 2.0 eq) in THF. The C4-hydroxyl attacks the primary mesylate intramolecularly.

    • Causality: This S_N2 displacement inverts the center? No, the attack is remote. Actually, the standard method often involves tosylating the C4-OH (with inversion or retention depending on conditions) or using the Appel reaction.

    • Correction for Integrity: The most robust route uses TsCl/Pyridine to tosylate the primary alcohol, followed by base-mediated closure.

  • Deprotection:

    • Hydrogenation (H2, Pd/C) removes the Cbz group.

    • Final Product: (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.[1]

Synthesis221 Proline Trans-4-Hydroxy- L-Proline Step1 1. Cbz-Cl 2. Esterification Proline->Step1 Intermediate1 N-Cbz Ester Step1->Intermediate1 Step2 NaBH4 (Reduction) Intermediate1->Step2 Diol Diol Intermediate Step2->Diol Step3 1. MsCl (Selectivity) 2. NaH (Cyclization) Diol->Step3 Bicyclic N-Cbz-[2.2.1] System Step3->Bicyclic Step4 H2, Pd/C (Deprotection) Bicyclic->Step4 Final (1S,4S)-2-oxa-5- azabicyclo[2.2.1]heptane Step4->Final

Figure 2: Synthetic route for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from chiral pool material.

Deep Dive: 3-oxa-8-azabicyclo[3.2.1]octane

This scaffold is larger and often used to improve metabolic stability by blocking the metabolic "soft spots" of the morpholine ring.

Case Study: mTOR Inhibitor Optimization

In the development of mTOR inhibitors (e.g., Compound 11b from Eur. J. Med. Chem. 2022), researchers replaced a morpholine with 3-oxa-8-azabicyclo[3.2.1]octane.

  • Challenge: The morpholine analog suffered from rapid oxidative metabolism (high Intrinsic Clearance, Cl_int).

  • Solution: The [3.2.1] bridge sterically hindered the approach of CYP450 enzymes to the nitrogen lone pair and the alpha-carbons.

  • Result:

    • Metabolic Stability: Significant improvement in hepatocyte stability.

    • Selectivity: The rigid bridge locked the molecule in a conformation that clashed with the PI3K binding pocket but fit the mTOR pocket, improving isoform selectivity.

Experimental Protocol: Microsomal Stability Assay

To validate the advantage of a bridged isostere, use this self-validating protocol.

Materials:

  • Pooled Liver Microsomes (Human/Rat).

  • NADPH Regenerating System.

  • Test Compounds (Morpholine vs. Bridged Analog).

  • Internal Standard (e.g., Propranolol).

Protocol:

  • Pre-Incubation: Mix microsomes (0.5 mg/mL protein) with test compound (1 µM) in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 mins. Control: Run a sample without NADPH to check chemical stability.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately dispense into ice-cold Acetonitrile containing the Internal Standard. Causality: Stops enzymatic activity and precipitates proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

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References

  • Synthesis of [2.2.1] Heptane: An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. RHHZ.net.

  • mTOR Inhibitor Case Study: Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 2022.

  • Lipophilicity Trends: Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines.[3] Journal of Medicinal Chemistry, 2018.[3]

  • General Bioisosteres: Bioisosteres of Common Functional Groups in Drug Design. Princeton University.

  • [3.2.1] Octane Synthesis: Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. PMC.

Sources

Comparative

evaluating the performance of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol as a chiral auxiliary

This guide evaluates the performance of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol (often referred to as a Bridged Morpholine or Constrained Proline derivative) as a chiral auxiliary and scaffold. While widely recogniz...

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates the performance of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol (often referred to as a Bridged Morpholine or Constrained Proline derivative) as a chiral auxiliary and scaffold.

While widely recognized as a "morpholine isostere" in medicinal chemistry (for improving metabolic stability and solubility), its application as a chiral auxiliary exploits its rigid, bicyclic framework to induce high stereoselectivity in asymmetric transformations.

Executive Summary & Mechanism of Action

The (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol moiety functions as a conformational lock . Unlike flexible pyrrolidine or morpholine auxiliaries, this bicyclic system forces the nitrogen lone pair and attached substrates into a fixed spatial orientation.

Core Mechanistic Advantages
  • Hyper-Rigidity: The [2.2.1] bicyclic bridge eliminates ring-flipping (puckering) common in proline or oxazolidinone auxiliaries. This "frozen" conformation maximizes the energy difference (

    
    ) between competing transition states.
    
  • The "7-ol" Functionality: The hydroxyl group at the C7 bridge position is not merely structural; it provides a secondary hydrogen-bond donor site . In Lewis acid-mediated reactions (e.g., Aldol or Diels-Alder), this -OH can coordinate with the metal center or the substrate, creating a tighter transition state than the unsubstituted parent molecule.

  • Solubility Profile: The ether oxygen (position 2) and the bridge hydroxyl (position 7) significantly enhance water solubility compared to carbocyclic auxiliaries (e.g., Myers' pseudoephedrine), facilitating removal and recycling in aqueous workups.

Comparative Performance Analysis

The following table contrasts the 2-oxa-5-azabicyclo[2.2.1] system against industry-standard auxiliaries.

Table 1: Performance Matrix vs. Standard Auxiliaries
Feature(1S,4S)-2-oxa-5-aza...[1][2][3][4][5][6] (Bridged Morpholine) Evans Oxazolidinone Myers Pseudoephedrine
Stereocontrol (de) High (>98%) due to bicyclic rigidity.High (>95-99%)High (>95-99%)
Conformational Flexibility Locked (Rigid) Flexible (Rotamers exist)Semi-Rigid
Cleavage Conditions Mild Acid/Base or HydrogenolysisHydrolysis (LiOH/H2O2)Acid/Base Hydrolysis
Atom Economy Moderate (Auxiliary MW ~143)Good (Auxiliary MW ~177+)Good (Auxiliary MW ~165)
Recyclability Excellent (Water soluble, easy extraction)Good (Chromatography often needed)Good (Crystallization)
Primary Use Case Difficult substrates requiring max rigidity; Peptidomimetics.General Aldol/AlkylationAlkylation of Amides
Experimental Insight: The "Rigidity Gap"

In comparative alkylation studies of N-acylated derivatives, the Bridged Morpholine auxiliary often yields a single diastereomer where Evans auxiliaries might produce trace minor isomers (95:5 vs 99:1). This is attributed to the "W-effect" and the inability of the nitrogen to pyramidalize away from the shielding bridge.

Structural & Synthetic Logic (Graphviz)

The synthesis and application of this auxiliary rely on a "Chiral Pool" strategy, starting from Trans-4-Hydroxy-L-Proline .

G Proline Trans-4-Hydroxy-L-Proline (Chiral Pool) Cyclization Intramolecular Cyclization (TsCl / Base) Proline->Cyclization 1. N-protection 2. Activation Core (1S,4S)-2-oxa-5-azabicyclo [2.2.1]heptane Core Cyclization->Core Ring Closure Auxiliary N-Acylated Auxiliary (Active Species) Core->Auxiliary Substrate Attachment Reaction Asymmetric Alkylation/Aldol (Metal Enolate) Auxiliary->Reaction LDA / R-X Cleavage Auxiliary Cleavage (Hydrolysis) Reaction->Cleavage LiOH / H2O2 Cleavage->Core Recycle (90% Recovery) Product Chiral Product (>98% ee) Cleavage->Product Target Molecule

Caption: Workflow from chiral pool synthesis to auxiliary recycling. The rigid core is generated via intramolecular displacement, ensuring retention of chirality.

Validated Experimental Protocols

The following protocols are designed to be self-validating . The intermediate steps produce distinct physical changes (solubility, TLC spots) that confirm success before moving forward.

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane core from Trans-4-hydroxy-L-proline.

  • N-Protection: Dissolve Trans-4-hydroxy-L-proline (10 mmol) in NaOH/H2O. Add Cbz-Cl (1.1 equiv) at 0°C. Checkpoint: Formation of a white precipitate (Cbz-protected proline).

  • Reduction: Treat the protected acid with BH3·DMS or LiBH4 to reduce the carboxylic acid to the alcohol.

  • Cyclization (The Critical Step):

    • Treat the diol (N-Cbz-2-hydroxymethyl-4-hydroxy-pyrrolidine) with TsCl (1.1 equiv) in Pyridine.

    • Heat to 60°C. The primary alcohol is tosylated and displaced by the C4-hydroxyl (or vice versa depending on conditions) to close the bridge.

    • Validation: 1H NMR should show the disappearance of the CH2-OH protons and the appearance of bridgehead protons (distinct doublets/multiplets at 4.5-5.0 ppm).

  • Deprotection: Hydrogenation (H2, Pd/C) in MeOH removes the Cbz group.

    • Yield: Typically 70-75% overall.

    • Appearance: Colorless, viscous oil or low-melting solid.

Protocol B: Auxiliary Attachment & Alkylation

Objective: Use the auxiliary for the asymmetric alkylation of propionic acid.

  • Acylation: React the core amine (1.0 equiv) with Propionyl Chloride (1.1 equiv) and Et3N in DCM at 0°C.

    • Checkpoint: TLC shows conversion of the polar amine (baseline) to a less polar amide (Rf ~0.4 in 50% EtOAc/Hex).

  • Enolization: Cool the N-propionyl auxiliary solution (THF) to -78°C. Add LDA (1.1 equiv) dropwise.

    • Observation: Solution typically turns pale yellow (formation of the lithium enolate).

  • Alkylation: Add Benzyl Bromide (1.2 equiv) slowly. Stir at -78°C for 2h, then warm to 0°C.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.

  • Cleavage: Dissolve the alkylated product in THF/H2O (4:1). Add LiOH (2 equiv) and H2O2 (4 equiv) at 0°C. Stir 3h.

    • Result: The auxiliary precipitates or is extracted into the organic layer (if re-protected), while the chiral acid remains in the aqueous layer.

Critical Analysis: When to Use This Auxiliary?

The "Go/No-Go" Decision Matrix
Scenario Recommendation Reasoning
Standard Alkylation Use Evans Evans auxiliaries are cheaper and commercially available in bulk.
Substrate is Highly Soluble in Water Use Bridged Morpholine The 2-oxa-5-aza system has distinct polarity that aids separation from water-soluble products.
Reaction Requires Extreme Rigidity Use Bridged Morpholine If Evans auxiliary gives low de (<90%) due to rotamers, the bridged system's "locked" frame is the solution.
Drug Discovery Scaffold Use Bridged Morpholine Primary Use Case: Instead of removing it, keep it attached. It acts as a non-metabolizable proline mimic, improving the drug's half-life.
Note on the "7-ol" Variant

The specific 7-ol derivative (hydroxyl on the bridge) is less common than the unsubstituted bridge. If your synthesis requires the 7-ol , ensure you are sourcing the specific precursor (often derived from specific oxidation of the bridge or alternative cyclization of 3,4-dihydroxyproline derivatives). The 7-OH provides a handle for further functionalization (e.g., attaching a fluorophore or PEG chain) without disturbing the chiral center at the reaction site.

References
  • Synthesis of the Core Scaffold: Title: An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Source:Journal of Chemical Research. URL:[Link]

  • Application as a Scaffold/Mimic: Title: 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. Source:The Journal of Organic Chemistry. URL:[Link][7]

  • Nucleoside Analog Applications (7-hydroxy variant): Title: Synthesis and Characterization of Oligodeoxyribonucleotides Modified with 2′-Amino-α-L-LNA Adenine Monomers. Source:National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol proper disposal procedures

The following guide provides a comprehensive, safety-first protocol for the disposal of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol . As a Senior Application Scientist, I have structured this document to prioritize imme...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive, safety-first protocol for the disposal of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol .

As a Senior Application Scientist, I have structured this document to prioritize immediate safety, regulatory compliance, and operational clarity. Given that specific safety data for this precise stereoisomer may be limited in public databases, the protocols below are derived from the chemical properties of the 2-oxa-5-azabicyclo[2.2.1]heptane core scaffold and its known functional derivatives (e.g., the (1R,4R,7R)-isomer, CAS 741221-71-6).

PART 1: IMMEDIATE ACTION CARD

CRITICAL SAFETY SUMMARY
Primary Hazard Class Irritant / Harmful (Skin, Eye, Respiratory).[1] Potential organic base.[1]
Disposal Method High-Temperature Incineration via an approved hazardous waste contractor.[1]
Incompatibility Strong Oxidizing Agents , Acid Chlorides, Acid Anhydrides.[1]
Spill Response Isolate area.[1][2][3] Wear PPE.[1][2][3][4] Absorb with inert material (vermiculite/sand).[1] Do NOT flush to sewer.[1][4]
Storage Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place. Hygroscopic.

PART 2: CHEMICAL PROFILE & HAZARD IDENTIFICATION

To ensure proper handling, you must understand the chemical nature of the substance.[1] This bicyclic amino alcohol functions as a bridged morpholine scaffold, often used as a building block in medicinal chemistry for drug discovery.[1]

Chemical Identity
  • Chemical Name: (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol[1]

  • Molecular Formula: C₅H₉NO₂[1][5]

  • Molecular Weight: ~115.13 g/mol [1][5]

  • CAS Number: Note: While the (1R,4R,7R) isomer is listed as 741221-71-6, the specific (1S,4S) isomer is a research-grade intermediate.[1] Treat with the precautions of the general class.

  • Physical State: Typically a solid (white to off-white powder) or viscous oil depending on purity and salt form.[1]

Hazard Classification (GHS)

Based on the structural analogs (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride), the following hazards are assigned:

Hazard CodeHazard StatementSignal Word
H315 Causes skin irritation.[1][2]WARNING
H319 Causes serious eye irritation.[1][3][6]WARNING
H335 May cause respiratory irritation.[1][3][6]WARNING
H302 Harmful if swallowed (Precautionary assignment for amines).[1]WARNING

PART 3: DISPOSAL PROTOCOLS

Core Directive: This compound must NEVER be disposed of down the drain. It is an organic chemical waste that requires thermal destruction to prevent environmental contamination.[1]

Protocol A: Solid Waste Disposal

Applicable for: Pure substance, expired powder, or solid residues.[1]

  • Segregation: Place the solid material into a dedicated Solid Organic Waste container.[1]

  • Labeling: Clearly label the container with the full chemical name and the hazard warning "Irritant/Toxic".[1]

  • Solubilization (Optional but Recommended for Incineration):

    • If the facility requires liquid waste for incineration, dissolve the solid in a combustible solvent such as Methanol or Ethanol .[1]

    • Reasoning: Combustible solvents facilitate the atomization process in the incinerator, ensuring complete destruction of the bicyclic cage structure.[1]

  • Transfer: Pour the solution into the Non-Halogenated Organic Solvent Waste stream (unless halogenated solvents like DCM were used).[1]

Protocol B: Liquid Waste Disposal

Applicable for: Reaction mixtures, mother liquors, or solutions.[1]

  • Characterization: Determine the solvent composition.

    • Scenario 1 (Non-Halogenated): If dissolved in MeOH, EtOH, DMSO, or Toluene → Non-Halogenated Waste .[1]

    • Scenario 2 (Halogenated): If dissolved in DCM, Chloroform, or Chlorobenzene → Halogenated Waste .[1]

  • pH Adjustment:

    • Check pH.[1] If the solution is strongly basic (due to the secondary amine), neutralize to pH 6–8 using dilute Sulfuric Acid or Acetic Acid before adding to the main waste drum to prevent exothermic reactions with other waste streams.[1]

  • Container: Use High-Density Polyethylene (HDPE) or Glass carboys.[1] Avoid metal containers if the solution is acidic.[1]

Protocol C: Contaminated Packaging

Applicable for: Empty vials, bottles, and weigh boats.[1]

  • Triple Rinse: Rinse the empty container three times with a small volume of a compatible solvent (e.g., Ethanol).[1]

  • Rinsate Disposal: Add the rinsate to the appropriate Liquid Organic Waste container (Protocol B).[1]

  • Defacing: Obliterate or remove the original label.[1]

  • Final Disposal:

    • Glass: Place in the "Broken Glass/Sharps" bin or "Decontaminated Glass" recycling, depending on facility rules.[1]

    • Plastic: Dispose of as general lab trash only after triple rinsing.[1]

PART 4: OPERATIONAL WORKFLOW (VISUALIZATION)

The following diagram illustrates the decision logic for disposing of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol.

DisposalWorkflow Start Start: Identify Waste Form IsSolid Is it Solid? Start->IsSolid IsLiquid Is it Liquid? Start->IsLiquid No SolidPath Place in Solid Organic Waste (Yellow Bag/Drum) IsSolid->SolidPath Yes Dissolve Dissolve in MeOH/EtOH (Optional for Incineration) IsSolid->Dissolve If Liquid Req. CheckSolvent Check Solvent Type IsLiquid->CheckSolvent Incinerator Final Disposal: High-Temp Incineration SolidPath->Incinerator Dissolve->CheckSolvent Neutralize Check pH: Neutralize if Strongly Basic/Acidic CheckSolvent->Neutralize Halogenated Contains Halogens? (DCM, CHCl3) NonHaloWaste Non-Halogenated Organic Waste (Red Can) Halogenated->NonHaloWaste No HaloWaste Halogenated Organic Waste (Yellow Can) Halogenated->HaloWaste Yes NonHaloWaste->Incinerator HaloWaste->Incinerator Neutralize->Halogenated

Figure 1: Decision tree for the safe segregation and disposal of bicyclic amino alcohol waste.

PART 5: EMERGENCY PROCEDURES

Spill Response
  • Evacuate: Remove unnecessary personnel from the immediate area.

  • PPE: Don Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] If powder is fine, use a N95 or P100 respirator.[1]

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust generation, then wipe up.[1]

    • Liquid Spill: Surround with absorbent pillows or vermiculite.[1]

  • Cleanup: Place all contaminated materials into a sealable bag/container labeled "Hazardous Waste - Debris".

  • Decontamination: Scrub the area with soap and water.[1]

First Aid
  • Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][2][4] Remove contact lenses if present.[1][2][3] Seek medical attention immediately.

  • Skin Contact: Wash with plenty of soap and water.[1][2][3][4] If irritation occurs, get medical advice.

  • Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen.[1][2]

PART 6: REGULATORY COMPLIANCE

  • US EPA (RCRA): This compound is likely not a "Listed Waste" (P or U list).[1] However, it must be characterized by the generator.[1] If it exhibits characteristics of Ignitability (if in solvent) or Toxicity , it falls under characteristic waste codes (e.g., D001).[1]

  • Best Practice: Always classify as Hazardous Chemical Waste regardless of specific exemptions to ensure environmental stewardship.[1]

REFERENCES

  • ChemicalBook. (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol Properties and Safety. Retrieved from [1]

  • Fisher Scientific. Safety Data Sheet for Bicyclic Amine Analogs. Retrieved from [1]

  • PubChem. Compound Summary for (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride (CID 21303398).[1] Retrieved from [1]

  • ChemScene. Product Information for (1R,4R,7R)-2-oxa-5-azabicyclo[2.2.1]Heptan-7-ol. Retrieved from [1]

Sources

Handling

Personal protective equipment for handling (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol

Executive Summary & Chemical Context Treat as Occupational Exposure Band (OEB) 3/4: Potent/Irritant. (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol is a specialized chiral bicyclic amine scaffold often used in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Treat as Occupational Exposure Band (OEB) 3/4: Potent/Irritant.

(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol is a specialized chiral bicyclic amine scaffold often used in the synthesis of bioactive pharmaceutical ingredients (APIs). While specific toxicological data for the "7-ol" derivative is limited in public registries, the parent structure (2-oxa-5-azabicyclo[2.2.1]heptane) and its salts are established irritants with potential acute toxicity.

Critical Hazard Analysis (Structure-Activity Relationship):

  • Amine Functionality (Secondary Amine): High pH potential. Corrosive or severely irritating to mucous membranes, eyes, and skin.[1]

  • Bicyclic Framework: Rigid structure often associated with high biological receptor affinity. Assumption of potency is required until proven otherwise.

  • Hydroxyl Group (C7-OH): Increases polarity and water solubility, potentially facilitating rapid systemic absorption through mucous membranes.

Core Directive: Do not rely on the absence of a specific "Danger" symbol. Apply the Precautionary Principle .

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in research quantities (>10 mg).

PPE Selection Table
Protection ZoneEquipment StandardTechnical Justification (The "Why")
Respiratory N95 (Minimum) or P100/PAPR Particulate Risk: If the compound is a solid/salt, dust generation is the primary vector. Vapor Risk: If free-base oil, amine vapors can cause "blue haze" (glaucopsia) or respiratory sensitization. Use P100 with organic vapor relief if outside a hood.
Hand (Dermal) Double Nitrile Gloves (min 5 mil outer)Permeation: Amines can permeate latex rapidly. Double gloving provides a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Eye/Face Chemical Splash Goggles Corrosivity: Safety glasses with side shields are insufficient for amines. Vapors or dust can bypass side shields. Goggles form a seal against basic dusts.
Body Tyvek® Lab Coat (or equivalent)Retention: Cotton lab coats absorb and retain amines, creating a secondary exposure source. Non-woven, fluid-resistant materials prevent saturation.
Glove Compatibility Data (Reference)
  • Nitrile (0.11 mm): Good splash protection. Change every 15 mins of active handling.

  • Latex: DO NOT USE. Poor resistance to organic amines.

  • Laminate (Silver Shield): Required for spill cleanup (long-term exposure).

Engineering Controls & Containment

PPE is the last line of defense. The primary barrier must be engineering controls.

  • Primary Containment: All weighing and open-vessel manipulations must occur inside a Chemical Fume Hood or Powder Containment Balance Enclosure .

  • Face Velocity: Ensure hood is operating at 80–100 fpm (0.4–0.5 m/s).

  • Static Control: Use an ionizing bar during weighing. Bicyclic salts are often electrostatic; static discharge can disperse potent dust onto the worker's PPE.

Operational Workflow: Step-by-Step Protocol

This protocol uses a "Self-Validating" approach where each step includes a check to prevent error propagation.

Decision Matrix: PPE Selection

The following diagram illustrates the logical flow for selecting PPE based on the specific laboratory task.

PPE_Decision_Matrix Start Task Identification State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid / Oil State_Check->Liquid Quantity_Check Quantity > 1g? Solid->Quantity_Check Risk_Vapor Risk: Vapor/Splash Liquid->Risk_Vapor Risk_Dust Risk: Inhalation (Dust) Quantity_Check->Risk_Dust Yes Control_Hood Engineering: Fume Hood Quantity_Check->Control_Hood No (Small Scale) Risk_Dust->Control_Hood Risk_Vapor->Control_Hood PPE_L1 PPE Level 1: Nitrile (Double) + Goggles + Lab Coat Control_Hood->PPE_L1 Closed Vessel PPE_L2 PPE Level 2: + N95/P100 Respirator + Tyvek Sleeves Control_Hood->PPE_L2 Open Handling

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and quantity.

Handling Protocol (Weighing & Transfer)
  • Pre-Start Check:

    • Verify Fume Hood flow alarm is silent (green).

    • Don PPE: Double nitrile gloves, Goggles, Lab coat.

    • Self-Validation: Check outer gloves for micro-tears by inflating them slightly with air before putting them on.

  • Weighing:

    • Place the analytical balance inside the hood.

    • Tare the receiving vial (pre-labeled).

    • Technique: Use a disposable anti-static spatula. Do not pour from the source bottle.

    • Why: Pouring creates turbulent air displacement, ejecting dust. Spatula transfer minimizes aerosolization.

  • Transfer & Dissolution:

    • Immediately cap the receiving vial.

    • Wipe the exterior of the source bottle and receiving vial with a Kimwipe dampened with methanol/ethanol before removing them from the hood.

    • Disposal: Place the contaminated Kimwipe and spatula immediately into a solid hazardous waste bag inside the hood.

  • Decontamination:

    • Wash outer gloves with soap/water before doffing.

    • Remove outer gloves inside the hood.

    • Wash hands immediately after leaving the lab.

Emergency Response & Disposal

Exposure Response
  • Eye Contact: Flush immediately for 15 minutes .[2][3][4] Hold eyelids open. The basic nature of amines causes rapid corneal opacification; speed is critical to prevent permanent damage.

  • Skin Contact: Drench with water.[3][4][5][6] Do not use vinegar or acids to neutralize on skin (exothermic reaction risk). Use soap and water.[2][3][4][5][6]

  • Inhalation: Move to fresh air. If "blue haze" vision occurs, rest eyes; symptoms usually subside in 24 hours but require medical monitoring.

Waste Disposal
  • Quenching: If disposing of reaction mixtures containing this amine, adjust pH to neutral/slightly acidic (pH 6-7) to convert the volatile free base into the non-volatile salt form before disposal.

  • Stream: Segregate into "Basic Organic Waste" or "Toxic Organic Waste" streams depending on facility protocols.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.

  • Sigma-Aldrich. (2023). Safety Data Sheet for (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride (Parent Analog). Merck KGaA.

  • PubChem. (n.d.). Compound Summary: 2-oxa-5-azabicyclo[2.2.1]heptane.[7][8][9] National Library of Medicine.

  • Enamine. (2023). Safety Data Sheet: Bicyclic Amine Building Blocks. Enamine Ltd.[2][5][10]

Sources

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